Cupric glycinate
Description
A non-essential amino acid. It is found primarily in gelatin and silk fibroin and used therapeutically as a nutrient. It is also a fast inhibitory neurotransmitter.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
32817-15-5 |
|---|---|
Molecular Formula |
C2H5CuNO2 |
Molecular Weight |
138.61 g/mol |
IUPAC Name |
2-aminoacetic acid;copper |
InChI |
InChI=1S/C2H5NO2.Cu/c3-1-2(4)5;/h1,3H2,(H,4,5); |
InChI Key |
RMNCNUNUQBLASX-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2] |
Canonical SMILES |
C(C(=O)O)N.[Cu] |
boiling_point |
Decomposes with gas evolution. (USCG, 1999) |
melting_point |
253.4 °F (USCG, 1999) |
physical_description |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |
Related CAS |
56-40-6 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
cupric glycinate synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Cupric Glycinate (B8599266)
Introduction
Bis(glycinato)copper(II), commonly known as cupric glycinate, is a coordination complex with the formula [Cu(NH₂CH₂COO)₂]. It serves as a significant model compound in bioinorganic chemistry and has applications in animal feed supplements and pharmaceuticals. Glycine (B1666218), the simplest amino acid, functions as a bidentate chelating ligand, coordinating to the central copper(II) ion via its amino nitrogen and one carboxylate oxygen, forming a stable five-membered ring.[1][2][3]
The square planar coordination geometry around the d⁹ copper(II) center gives rise to two geometric isomers: cis and trans.[1][4] The cis isomer is typically the kinetically favored product, precipitating more rapidly from solution, while the trans isomer is the thermodynamically more stable form and can be obtained by thermal isomerization of the cis form.[3][5][6] This guide provides detailed experimental protocols for the synthesis of both isomers and a comprehensive overview of the analytical techniques used for their characterization.
Synthesis of Bis(glycinato)copper(II) Isomers
The most common synthetic route involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297), with glycine in an aqueous or aqueous-ethanolic solution.[1][7]
Experimental Protocol: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol details the preparation of the kinetically favored cis isomer.
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Glycine (NH₂CH₂COOH)
-
Deionized water
Procedure:
-
In a 250 mL beaker, dissolve approximately 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (~70 °C).[7]
-
In a separate 150 mL beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water (~70 °C).[5][7]
-
While both solutions are still hot, add the glycine solution to the copper(II) acetate solution with continuous stirring.[7]
-
To the resulting deep blue solution, add 25-30 mL of 95% ethanol to induce precipitation.[3][7]
-
Allow the solution to cool for several minutes at room temperature, then place the beaker in an ice bath to maximize crystallization.[4][7]
-
Collect the light blue, needle-like crystals of cis-Cu(gly)₂·H₂O by vacuum filtration using a Büchner funnel.[4]
-
Wash the precipitate with two small portions of cold acetone (B3395972) or ethanol to remove any unreacted starting materials and acetic acid byproduct.[4][8]
-
Continue to pull air through the sample for several minutes to partially dry it, then transfer the solid to a watch glass and allow it to air-dry completely.
Experimental Protocol: Synthesis of trans-Bis(glycinato)copper(II)
This protocol describes the solid-state thermal isomerization of the cis complex to the thermodynamically stable trans isomer.
Materials:
-
Dry cis-bis(glycinato)copper(II) monohydrate (prepared as in section 2.1)
Procedure:
-
Place a sample of the finely ground, dry cis-bis(glycinato)copper(II) monohydrate in a dry beaker or on a watch glass.
-
Heat the solid in an oven or on a hot plate at a temperature of 180-200 °C for approximately 15-30 minutes.[3][6][7] The dehydration of the monohydrate typically occurs between 120-180°C.[9]
-
Observe the color change from the light blue of the cis isomer to the more intense, purplish-blue of the trans isomer.
-
Allow the sample to cool to room temperature. The resulting solid is anhydrous trans-bis(glycinato)copper(II). This form will readily rehydrate if exposed to moisture.[3]
Caption: Workflow for the synthesis of this compound isomers.
Physicochemical Characterization
A variety of analytical techniques are employed to confirm the identity, purity, and structure of the synthesized this compound complexes.
Data Presentation
The following tables summarize key quantitative data for the cis and trans isomers of bis(glycinato)copper(II).
Table 1: Physical Properties and Synthesis Yields
| Property | cis-Bis(glycinato)copper(II) Monohydrate | trans-Bis(glycinato)copper(II) | Reference(s) |
|---|---|---|---|
| Formula | Cu(C₂H₄NO₂)₂·H₂O | Cu(C₂H₄NO₂)₂ | [1] |
| Appearance | Light blue, needle-like crystals | Purplish-blue powder | [7][10] |
| Decomposition Temp. | ~212 °C | ~212 °C | [1] |
| Typical Yield (Synthesis) | ~82% | N/A | [3] |
| Typical Yield (Isomerization) | N/A | ~98% |[3] |
Table 2: Key Spectroscopic Data
| Technique | Parameter | cis-Isomer | trans-Isomer | Reference(s) |
|---|---|---|---|---|
| UV-Vis (aq. solution) | λmax (d-d transition) | ~620 nm | ~620 nm | [11] |
| Infrared (IR) Spectroscopy | ν(N-H) stretch | 3300-3200 cm⁻¹ | 3300-3200 cm⁻¹ | [9] |
| ν(Cu-N) stretch | ~455 cm⁻¹ | ~460 cm⁻¹ | [9][12] |
| | ν(Cu-O) stretch | ~330 cm⁻¹ | ~335 cm⁻¹ |[9][12] |
Table 3: Thermal Analysis Data
| Process | Temperature Range | Mass Loss | Product | Reference(s) |
|---|---|---|---|---|
| Dehydration (cis form) | 120 - 180 °C | ~7.8% (calc.) | Anhydrous cis-Cu(gly)₂ | [9] |
| Decomposition | > 200 °C | Variable | CuO (final) |[9] |
Characterization Methodologies
IR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to their different molecular symmetries.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample as a KBr pellet. Grind a small amount (~1-2 mg) of the dry this compound complex with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a transparent disk using a hydraulic press.[11]
-
Data Acquisition: Obtain the IR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: The key regions for distinguishing isomers are the fingerprint region and the far-IR region. The presence of Cu-N (~460 cm⁻¹) and Cu-O (~330 cm⁻¹) stretching vibrations confirms coordination.[9][12] The symmetry differences between cis (C₂) and trans (C₂h) isomers lead to distinct patterns and numbers of active bands, particularly for the carboxylate stretches.
UV-Vis spectroscopy provides information about the d-d electronic transitions of the copper(II) ion.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute aqueous solution of the this compound complex of a known concentration.
-
Data Acquisition: Record the absorption spectrum over the visible range (e.g., 400-900 nm) using a spectrophotometer.
-
Analysis: The broad absorption band observed around 620 nm is characteristic of the d-d transitions for the [Cu(gly)₂] species in a distorted octahedral or square planar environment in aqueous solution.[11][13]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, dehydration, and decomposition of the complex.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the complex (e.g., 5-10 mg) into an alumina (B75360) or platinum TGA pan.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range from ambient to ~600 °C.
-
Analysis: The TGA curve will show a distinct mass loss step corresponding to the loss of the water molecule from the monohydrate complex, typically in the 120-180 °C range.[9] Subsequent mass loss at higher temperatures (>200 °C) corresponds to the decomposition of the glycinate ligands.[1][9] The DSC curve will show endothermic or exothermic peaks associated with these transitions.
Single-crystal or powder XRD is the definitive method for determining the solid-state structure, including the precise geometry (cis or trans), bond lengths, and crystal packing.
Experimental Protocol:
-
Sample Preparation: For powder XRD, the crystalline sample is finely ground. For single-crystal XRD, a suitable single crystal is mounted on a goniometer.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
Analysis: The diffraction data is used to solve the crystal structure. For cis-bis(glycinato)copper(II), the structure is often a distorted square pyramid with a coordinated water molecule. The anhydrous trans isomer typically exhibits a centrosymmetric structure. Analysis confirms the bidentate chelation of the glycinate ligands and provides precise bond distances, such as Cu-N and Cu-O bond lengths.
Caption: Workflow for the characterization of this compound.
Conclusion
The synthesis of bis(glycinato)copper(II) is a classic experiment that provides excellent examples of kinetic versus thermodynamic control and geometric isomerism in coordination chemistry. The cis and trans isomers can be reliably prepared and distinguished using standard laboratory techniques. Proper characterization using a combination of spectroscopic (IR, UV-Vis), thermal (TGA/DSC), and diffraction (XRD) methods is essential to confirm the identity, purity, and detailed structure of the synthesized complexes, providing valuable data for researchers in chemistry and drug development.
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. copper-chemistry.fandom.com [copper-chemistry.fandom.com]
- 3. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 4. murov.info [murov.info]
- 5. scribd.com [scribd.com]
- 6. sciepub.com [sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. This compound | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. latamjpharm.org [latamjpharm.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of Cupric Glycinate
Introduction: Cupric glycinate (B8599266), known systematically as bis(glycinato)copper(II), is a coordination complex formed between the copper(II) ion (Cu²⁺) and two glycinate ligands.[1] This metal-amino acid chelate exists in several forms, including anhydrous (C₄H₈CuN₂O₄) and hydrated states (monohydrate and dihydrate), and as cis and trans geometric isomers.[1][2] Its high bioavailability as a copper source makes it a compound of significant interest in nutrition, animal feed, and pharmaceutical research.[3][4] For drug development professionals, understanding its fundamental physicochemical properties is crucial for formulation, stability testing, and predicting its behavior in biological systems. This guide provides a comprehensive overview of these properties, supported by experimental data and methodologies.
Core Physicochemical Properties
Cupric glycinate is a blue crystalline solid, with the specific shade and crystal habit depending on its hydration state and isomeric form.[2][3][5] The monohydrate typically appears as deep-blue needles, while the dihydrate is a light blue powder.[4][5] The compound is generally stable under standard storage conditions.[3][6]
| Property | Value | References |
| Chemical Formula | C₄H₈CuN₂O₄ (Anhydrous) C₄H₁₀CuN₂O₅ (Monohydrate) | [1][5][7] |
| Molecular Weight | 211.66 g/mol (Anhydrous) 229.67 g/mol (Monohydrate) 247.69 g/mol (Dihydrate) | [2][5] |
| Appearance | Blue to dark blue solid/crystals | [1][2][3] |
| Isomerism | Exists as cis and trans geometric isomers | [1][8][9] |
| Density | 2.029 g/cm³ (cis-monohydrate) | [1] |
| pH (Aqueous Solution) | > 7.0 (Basic) | [4][5] |
Solubility Profile
This compound's solubility is a critical factor for its formulation and absorption. While generally described as water-soluble, quantitative data indicates its solubility is limited.[3][5] It exhibits poor solubility in most nonpolar organic solvents.
| Solvent | Solubility | References |
| Water | 0.18 g/100 mL (at 0 °C) 0.52 g/100 mL (at 25 °C) | [1] |
| Alcohol (Ethanol) | Slightly soluble | [1][3][4] |
| Hydrocarbons | Insoluble | [3] |
| Ethers | Insoluble | [3] |
| Ketones | Insoluble | [3] |
| DMF, DMSO, Pyridine | Soluble | [1] |
Stability and Reactivity
The thermal stability of this compound has been characterized by thermogravimetric analysis (TGA). The hydrated forms lose water molecules at specific temperatures before the organic ligand begins to decompose. The compound is incompatible with strong oxidizing agents and acids.[6]
| Form | Thermal Event | Temperature | References |
| Dihydrate | Loss of first H₂O | 103 °C | [2] |
| Dihydrate | Loss of second H₂O | 140 °C | [2] |
| Monohydrate | Loss of H₂O | 123 °C | [2] |
| Anhydrous | Onset of decomposition | ~212-228 °C | [1][2] |
Structural and Spectroscopic Characterization
Crystal Structure
The structure of this compound has been determined by X-ray diffraction. In the common cis-monohydrate isomer, the copper(II) ion is in a distorted octahedral coordination environment.[10] Two glycinate ligands act as bidentate chelators, coordinating through one nitrogen and one oxygen atom in the equatorial plane. The axial positions are occupied by a water molecule and a weakly coordinated oxygen atom from an adjacent complex.[7][10]
| Parameter | Value (cis-monohydrate) | References |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1][7] |
| Lattice Constants | a = 5.1920 Å b = 10.6850 Å c = 13.5535 Å α, β, γ = 90° | [7] |
| Formula Units (Z) | 4 | [1] |
Spectroscopic Properties
Spectroscopy is essential for identifying this compound and distinguishing between its isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for differentiating the cis and trans isomers due to their different symmetries.[1][8] The coordination of the amino and carboxylate groups to the copper ion results in characteristic shifts in their vibrational frequencies compared to free glycine (B1666218).
| Wavenumber (cm⁻¹) | Assignment | References |
| 3356 - 3250 | N-H stretching of coordinated amino group | [11] |
| ~1640 | Symmetric deformation of crystal-bound water | [11] |
| ~1578 | C=O stretching of coordinated carboxyl group | [11] |
| ~1408 | C-O stretching of coordinated carboxyl group | [11] |
| ~486 | Cu-N vibration | [11] |
-
UV-Visible (UV-Vis) Spectroscopy: The blue color of the complex is due to the absorption of light in the orange region of the visible spectrum (around 600-650 nm), corresponding to d-d electronic transitions of the central copper(II) ion.[8][12] The position of the maximum absorption wavelength (λmax) is sensitive to the ligand field and coordination geometry.[8]
Experimental Protocols
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol is adapted from established methods involving the reaction of copper(II) acetate (B1210297) and glycine.[1][12]
-
Dissolution of Reactants: Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of deionized water with gentle heating (to ~70 °C). In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.
-
Reaction: Add the hot glycine solution to the copper acetate solution while stirring.
-
Precipitation: Add 25 mL of heated ethanol (B145695) to the reaction mixture.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation: Collect the resulting blue needle-like crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol and then ether. Allow the product to air-dry.
Characterization Methods
-
Infrared Spectroscopy (KBr Pellet Method):
-
Thoroughly grind a small amount of the synthesized complex (1-2 mg) with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a transparent or translucent disk.
-
Place the KBr disk in the sample holder of an FTIR spectrometer and acquire the spectrum.[8]
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan (typically alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen gas) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).
-
Record the mass loss as a function of temperature to determine dehydration and decomposition points.[13]
-
Biological Relevance and Drug Development
This compound serves as a highly bioavailable source of copper, an essential trace element.[3] Copper is a critical cofactor for numerous enzymes involved in fundamental physiological processes, including energy metabolism (cytochrome c oxidase), iron metabolism (ceruloplasmin), and connective tissue formation (lysyl oxidase).[3][14] In drug development, copper complexes are being explored for their therapeutic potential in treating inflammatory conditions and certain cancers, particularly those resistant to platinum-based drugs.[14][15] The chelation of copper with ligands like glycine can enhance its delivery and modulate its biological activity.
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Mintchem Copper glycinate is a highly bioavailable form of copper Suppliers, Exporters | HEAVEN [heavenmaterials.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Copper Glycinate n Copper Bisglycinate Manufacturers, with SDS [mubychem.com]
- 7. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. copper-chemistry.fandom.com [copper-chemistry.fandom.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 12. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 14. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers | Experimental Therapeutics [bccrc.ca]
An In-depth Technical Guide to the Crystal Structure and Isomers of Cupric Glycinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cupric glycinate (B8599266), a coordination complex of copper and the amino acid glycine (B1666218), presents a fascinating case study in isomerism and crystal packing. This document provides a comprehensive technical overview of the crystal structure of its two primary geometric isomers: cis- and trans-bis(glycinato)copper(II). Detailed crystallographic data, experimental protocols for their synthesis and isomerization, and visualizations of their molecular structures and synthetic pathways are presented. This guide is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, as well as professionals in drug development who may utilize copper-based compounds.
Introduction to Cupric Glycinate Isomerism
Copper(II) glycinate, with the chemical formula [Cu(C₂H₄NO₂)₂], typically exists as a monohydrate. The glycinate anion acts as a bidentate ligand, coordinating to the central copper ion through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group. This forms a stable five-membered chelate ring.[1] The square planar coordination geometry around the copper(II) ion gives rise to two geometric isomers: cis and trans.[2]
The cis-isomer is the kinetically favored product and is typically isolated from aqueous solutions at lower temperatures.[3] In contrast, the trans-isomer is the thermodynamically more stable form and can be obtained by heating the cis-isomer.[3][4] The two isomers exhibit distinct physical properties, including crystal structure and color, with the cis form appearing as light blue, flake-like crystals and the trans form having a different appearance.[2] The ultimate diagnostic technique for distinguishing between these isomers is X-ray crystallography.[2]
Crystal Structure and Quantitative Data
The crystal structures of both cis- and trans-bis(glycinato)copper(II) monohydrate have been determined by X-ray diffraction. The key crystallographic data are summarized in the tables below for easy comparison.
Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate
The cis isomer crystallizes in the orthorhombic system.[4][5] In this configuration, the two amino groups and the two carboxylate groups of the glycinate ligands are adjacent to each other.[6] The monohydrated form, cis-[Cu(gly)₂(H₂O)], is the most commonly isolated.[6]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4][5][6] |
| Space Group | P2₁2₁2₁ | [2][4][5][6][7] |
| a (Å) | 10.8053(3) | [4] |
| b (Å) | 5.2101(1) | [4] |
| c (Å) | 13.4983(4) | [4] |
| α (°) | 90 | [7] |
| β (°) | 90 | [7] |
| γ (°) | 90 | [7] |
| Z | 4 | [2] |
Crystallographic Data for trans-Bis(glycinato)copper(II)
The trans isomer crystallizes in the monoclinic system.[4][5] In this arrangement, the amino groups and carboxylate groups are positioned opposite each other.[6]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4][5] |
| Space Group | I2/a | [4] |
| a (Å) | 14.8218(3) | [4] |
| b (Å) | 5.2321(1) | [4] |
| c (Å) | 9.6408(2) | [4] |
| α (°) | 90 | |
| β (°) | 87.243(1) | [4] |
| γ (°) | 90 | |
| Z |
Molecular Structure Visualization
The spatial arrangement of the glycinate ligands around the central copper ion in the cis and trans isomers is depicted below.
Experimental Protocols
Detailed methodologies for the synthesis of both cis and trans isomers are provided below. These protocols are based on established literature procedures.[8][9][10]
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol describes the synthesis of the kinetically favored cis-isomer.
Materials:
-
Copper(II) acetate (B1210297) monohydrate (1.6 g)[9]
-
Glycine (1.3 g)[9]
Procedure:
-
Dissolve 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water in a 250 mL beaker.[8][9]
-
Dissolve 1.3 g of glycine in 10 mL of deionized water in a 150 mL beaker.[8][9]
-
Heat both solutions to their boiling points on a hot plate, with occasional stirring, until all solids have dissolved.[8][9]
-
Remove the beakers from the hot plate and, while stirring, add the hot glycine solution to the copper(II) acetate solution.[8][9]
-
Allow the resulting solution to cool for several minutes before placing it in an ice bath.[8][9]
-
Once crystal formation begins, add 20 mL of 1-propanol (B7761284) with continuous stirring.[8][9]
-
Continue to cool the mixture for several more minutes.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[8][9]
-
Transfer the solid to a pre-weighed filter paper and allow it to air dry.[8]
Synthesis of trans-Bis(glycinato)copper(II)
The thermodynamically more stable trans-isomer can be obtained by heating the cis-isomer.[8][9]
Materials:
Procedure:
-
Transfer a known amount of the prepared cis-copper(II) glycinate monohydrate to a 25 mL round-bottom flask.[8][9]
-
Add 10 mL of deionized water and an amount of glycine equal to approximately two-thirds the mass of the cis-isomer.[8][9]
-
Gently reflux the mixture for one hour.[9]
-
Filter the resulting mixture and collect the solid product.
-
Allow the solid to air dry.[9]
-
An alternative method involves heating the solid cis-isomer in an oven at 180-200°C.[3][4]
Experimental Workflow Visualization
The logical flow of the synthesis and characterization process is illustrated in the following diagram.
Conclusion
This technical guide has provided a detailed examination of the crystal structures and isomeric forms of this compound. The quantitative crystallographic data presented in a comparative format, along with the explicit experimental protocols, offer a practical resource for the scientific community. The visualization of molecular structures and experimental workflows further enhances the understanding of this important coordination complex. The distinct properties of the cis and trans isomers, stemming from their different crystal packing and molecular symmetry, underscore the significance of stereochemistry in the solid state. This information is crucial for applications where specific isomeric forms are required, such as in the development of novel therapeutic agents or functional materials.
References
- 1. youtube.com [youtube.com]
- 2. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 3. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 4. The structures of four bis(glycinato)copper(II) complexes [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. murov.info [murov.info]
- 10. scribd.com [scribd.com]
An In-Depth Technical Guide to the Biological Role and Mechanisms of Cupric Glycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cupric glycinate (B8599266), a chelated form of copper bound to the amino acid glycine (B1666218), exhibits enhanced bioavailability compared to inorganic copper salts. This attribute, coupled with the essential role of copper in numerous physiological processes, has positioned cupric glycinate as a compound of significant interest in research and drug development. This technical guide provides a comprehensive overview of the biological roles and molecular mechanisms of this compound, with a focus on its involvement in cellular signaling, tissue regeneration, and potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for scientists and professionals engaged in the exploration of this promising compound.
Introduction
Copper is an essential trace element vital for the function of numerous cuproenzymes involved in a wide array of biological processes, including cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation.[1] However, the bioavailability of inorganic copper can be limited. This compound, a coordination complex of copper (II) and glycine ([Cu(glycinate)2(H2O)x]), offers a solution to this challenge by enhancing copper absorption.[2][3] This guide delves into the intricate biological activities of this compound, exploring its mechanisms of action at the cellular and molecular levels.
Physicochemical Properties
This compound typically exists as a blue crystalline solid.[4] It is a chelate where the copper ion is bonded to two glycine molecules, forming a stable complex that is more readily absorbed by the body than inorganic copper salts like copper sulfate.[2][3] The IUPAC name for this complex is bis(glycinato)copper(II).[4]
Biological Roles and Mechanisms of Action
The biological effects of this compound are intrinsically linked to the roles of its constituent parts: copper and glycine. The chelated form facilitates the delivery of copper to cells, where it can then participate in various enzymatic and signaling pathways.
Cellular Uptake and Bioavailability
This compound is recognized for its high bioavailability.[2][3] The chelation with glycine, an amino acid, is thought to allow for its absorption through amino acid transporters in the intestine, in addition to the primary copper transporter, Ctr1.[5] This dual mechanism likely contributes to its superior absorption compared to inorganic copper sources.[2][3]
Table 1: Relative Bioavailability of this compound vs. Copper Sulfate in Steers
| Parameter | Relative Bioavailability of this compound (%) vs. Copper Sulfate (100%) | Reference |
| Plasma Copper | 144 | [6] |
| Liver Copper | 150 | [6] |
| Ceruloplasmin | 157 | [6] |
This data is derived from a study in steers fed high dietary sulfur and molybdenum and may not be directly extrapolated to humans.
Role in Signaling Pathways
Copper, delivered via this compound, is a modulator of several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and survival.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Studies have shown that copper can modulate NF-κB activity. Depending on the cellular context and copper concentration, it can either activate or inhibit this pathway. For instance, in some cancer cells, copper complexes have been shown to upregulate NF-κB expression.[7]
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Copper has been shown to influence the phosphorylation status of key MAPK members, including ERK, p38, and JNK.[7] This modulation can have significant implications for cell fate.
Role in Extracellular Matrix Synthesis and Wound Healing
Copper is an essential cofactor for lysyl oxidase, an enzyme critical for the cross-linking of collagen and elastin, the primary structural proteins of the extracellular matrix (ECM).[8] By providing bioavailable copper, this compound can support robust ECM synthesis, which is fundamental for tissue integrity and wound repair.
The copper-peptide complex, GHK-Cu, which shares structural similarities with this compound, has been extensively studied for its wound-healing properties. It has been shown to stimulate collagen synthesis, promote angiogenesis, and exert anti-inflammatory effects.[9][10]
Antioxidant Activity
Copper is a key component of the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (SOD1), which plays a crucial role in detoxifying superoxide radicals.[5] By supplying the necessary copper cofactor, this compound can enhance the activity of SOD1, thereby protecting cells from oxidative damage.
Angiogenesis
Copper is a known pro-angiogenic factor.[11] It can stimulate the expression of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels.[2] This effect is particularly relevant in the context of wound healing and tissue regeneration.
Quantitative Data
Table 2: Dose-Response of Copper Bis-Glycinate on Immune Cell Functions
| Cell Type | Parameter | Concentration (µg/mL) | Effect | Reference |
| Stimulated PBMCs | Proliferation | 3-100 | Dose-dependent inhibition | [12] |
| CD4+ T cells | IL-17 Secretion | 3-50 | Dose-dependent decrease | [12] |
| CD4+ T cells | IL-2 Secretion | 3-50 | Dose-dependent decrease | [12] |
| Stimulated THP-1 cells | TNF-α Secretion | 3-50 | Significant reduction | [12] |
| Stimulated Jurkat cells | Ca2+ Influx | 3-100 | Dose-dependent inhibition | [12] |
Table 3: IC50 Values of a Copper N-(2 hydroxy acetophenone) Glycinate (CuNG) in Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | 7-8 | [2] |
| HCT-116 | Colon Carcinoma | 7-8 | [2] |
| K562 | Erythromyeloblastoid Leukemia | 7-8 | [2] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 7-8 | [2] |
| CEM-ADR5000 | Doxorubicin-resistant Leukemia | 7-8 | [2] |
Note: The IC50 values are for a related copper glycinate complex and may not be directly representative of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate investigation of this compound's biological effects. Below are outlines for key experiments.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to detect the activation of the MAPK/ERK pathway.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for desired time points.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the data.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Coat a 96-well plate with Matrigel or another suitable extracellular matrix and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in media containing various concentrations of this compound.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of branches, tube length, and number of loops.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD enzymes.
-
Sample Preparation: Prepare cell or tissue lysates.
-
Assay Reaction: Use a commercial SOD assay kit, which typically involves a reaction that generates superoxide radicals.
-
Measurement: The SOD in the sample will inhibit the reaction, and the degree of inhibition is measured colorimetrically or fluorometrically, which is proportional to the SOD activity.
Conclusion
This compound stands out as a highly bioavailable source of copper with significant potential in research and drug development. Its ability to modulate key signaling pathways such as NF-κB and MAPK, coupled with its roles in promoting extracellular matrix synthesis, angiogenesis, and antioxidant defense, underscores its multifaceted biological activity. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound in areas such as wound healing, inflammatory disorders, and oncology. Further research, particularly human clinical trials, is warranted to fully elucidate its pharmacokinetic profile and therapeutic efficacy in various disease models.
References
- 1. Human VEGF ELISA Kit - Quantikine DVE00: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Cellular glutathione plays a key role in copper uptake mediated by human copper transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
An In-depth Technical Guide to the Coordination Chemistry and Bonding of Cupric Glycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the coordination chemistry and bonding of cupric glycinate (B8599266), a metal complex of significant interest in various scientific disciplines, including drug development. The document details the structural isomers, synthesis, and characterization of cupric glycinate. Key quantitative data are summarized in tabular format for ease of reference. Detailed experimental protocols for the synthesis and analysis of this complex are provided. Furthermore, the role of copper in cellular signaling is explored to provide a broader context for the potential applications of copper-containing compounds in medicine.
Introduction to the Coordination Chemistry of this compound
This compound, formally known as bis(glycinato)copper(II), is a coordination complex with the chemical formula [Cu(C₂H₄NO₂)₂].[1] It consists of a central copper(II) ion (Cu²⁺) coordinated by two glycinate ligands. Glycine (B1666218) (NH₂CH₂COOH), the simplest amino acid, deprotonates to form the glycinate anion (NH₂CH₂COO⁻), which acts as a bidentate chelating ligand.[1] The glycinate ligand coordinates to the copper ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.[1]
The coordination geometry around the d⁹ copper(II) center is typically square planar.[1] This arrangement gives rise to two geometric isomers: cis-bis(glycinato)copper(II) and trans-bis(glycinato)copper(II).[1] The cis isomer is the kinetically favored product, often isolated as a monohydrate ([Cu(C₂H₄NO₂)₂(H₂O)]), while the trans isomer is the thermodynamically more stable form.[2]
Bonding and Molecular Structure
The bonding in this compound involves coordinate covalent bonds between the copper(II) ion and the nitrogen and oxygen donor atoms of the glycinate ligands. The chelate effect, resulting from the formation of the five-membered ring, contributes significantly to the stability of the complex.
2.1. cis-Bis(glycinato)copper(II) Monohydrate
In the solid state, the cis isomer typically crystallizes as a monohydrate. The copper ion is in a distorted square pyramidal or octahedral environment.[3] Two glycinate ligands are arranged in a cis configuration in the equatorial plane, and a water molecule occupies an axial position.[3] In some crystal structures, a carboxylate oxygen from an adjacent complex coordinates to the second axial position, leading to a polymeric chain.[4]
2.2. trans-Bis(glycinato)copper(II)
The trans isomer has the two amino groups and two carboxylate groups positioned opposite to each other in the square planar arrangement. This configuration is thermodynamically more stable than the cis isomer.
Quantitative Data
The following tables summarize key quantitative data for the isomers of this compound.
Table 1: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | P2₁2₁2₁ | [2][3] |
| a (Å) | 10.8053(3) | [3][5] |
| b (Å) | 5.2101(1) | [3][5] |
| c (Å) | 13.4983(4) | [3][5] |
Table 2: Selected Bond Lengths and Angles for cis-Bis(glycinato)copper(II) Monohydrate
| Bond/Angle | Length (Å) / Angle (°) | Reference |
| Cu-N | ~2.0 | [4] |
| Cu-O (glycinate) | ~1.9 | [4] |
| N-Cu-N | ~90 | |
| O-Cu-O | ~90 | |
| N-Cu-O (chelate) | ~85 |
Note: Precise bond lengths and angles can vary slightly between different crystallographic studies. The values provided are approximate.
Table 3: Stability Constants of Copper(II)-Glycinate Complexes
| Equilibrium | Stepwise Constant (log K) | Overall Constant (log β) | Reference |
| Cu²⁺ + Gly⁻ ⇌ [Cu(Gly)]⁺ | log K₁ = 8.52 | log β₁ = 8.52 | [6] |
| [Cu(Gly)]⁺ + Gly⁻ ⇌ [Cu(Gly)₂] | log K₂ = 6.90 | log β₂ = 15.42 | [6] |
Experimental Protocols
4.1. Synthesis of cis-Bis(glycinato)copper(II) Monohydrate (Kinetic Product)
-
Materials: Copper(II) acetate (B1210297) monohydrate, Glycine, 95% Ethanol (B145695), Deionized water.[2]
-
Procedure:
-
Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (approx. 70 °C).[2]
-
In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.[2]
-
While both solutions are hot, add the glycine solution to the copper(II) acetate solution with stirring.[2]
-
To the resulting deep blue solution, add 25 mL of 95% ethanol.[2]
-
Cool the mixture in an ice bath to induce crystallization.[2]
-
Collect the light blue, needle-like crystals by vacuum filtration.[2]
-
Wash the crystals with cold ethanol and then a small amount of acetone.[2]
-
Air dry the product.[2]
-
4.2. Synthesis of trans-Bis(glycinato)copper(II) (Thermodynamic Product)
-
Materials: cis-Bis(glycinato)copper(II) monohydrate.
-
Procedure (Solid-State Isomerization):
-
Place a sample of dry cis-bis(glycinato)copper(II) monohydrate in a beaker or on a watch glass.
-
Heat the solid in an oven or on a hot plate at approximately 180-200 °C for 30-60 minutes.[2]
-
The color will change from light blue to a more purplish-blue, indicating the conversion to the trans isomer.[2]
-
Allow the sample to cool.
-
4.3. Characterization Methods
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or a Nujol mull of the sample.
-
Analysis: Record the IR spectrum. The cis and trans isomers can be distinguished by differences in their spectra, particularly in the fingerprint region where the Cu-N and Cu-O stretching vibrations occur. The trans isomer, having higher symmetry, generally shows fewer bands than the cis isomer.[7]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute aqueous solution of the complex.
-
Analysis: Record the UV-Vis spectrum. The aqueous solution of bis(glycinato)copper(II) typically shows a broad absorption band with a maximum (λmax) around 620 nm, corresponding to the d-d transitions of the copper(II) ion.[8]
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) in an alumina (B75360) crucible.[9][10]
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[10] For cis-bis(glycinato)copper(II) monohydrate, an initial weight loss corresponding to the loss of one water molecule is expected, followed by decomposition of the complex at higher temperatures.
-
Visualization of Key Concepts
Coordination and Isomerization of this compound.
Experimental Workflow for Synthesis and Characterization.
Role of Copper in Cellular Signaling and Drug Development
Copper is an essential trace element that plays a critical role in a variety of biological processes.[11][12] Its ability to cycle between Cu(I) and Cu(II) oxidation states makes it a key cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation.[13][14]
In the context of drug development, the delivery of copper to cells in a bioavailable form is of great interest. Copper complexes, such as this compound, can serve as vehicles for copper transport. The dysregulation of copper homeostasis has been implicated in several diseases, including neurodegenerative disorders (e.g., Alzheimer's and Parkinson's diseases) and cancer.[14][15] Therefore, copper-based compounds are being investigated as potential therapeutic agents.
Copper ions can modulate various signaling pathways.[11] For instance, copper can influence the activity of protein kinases and phosphatases, which are central to many signal transduction cascades.[11] It can also affect the function of receptors on the cell surface.[11] The diagram below illustrates a simplified overview of copper's entry into a cell and its potential involvement in signaling pathways.
Conceptual Role of Copper in Cellular Signaling.
Conclusion
This compound serves as a fundamental model for understanding the coordination chemistry of metal-amino acid complexes. Its well-defined isomeric forms, straightforward synthesis, and rich characterization data make it an excellent subject for both research and educational purposes. For professionals in drug development, a thorough understanding of the coordination chemistry, bonding, and biological roles of such copper complexes is crucial for the design of novel metallodrugs that can modulate cellular processes by influencing copper homeostasis and related signaling pathways.
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The structures of four bis(glycinato)copper(II) complexes [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 12. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Insights Into the Role of Copper in Neurodegenerative Diseases and the Therapeutic Potential of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Decomposition of Cupric Glycinate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition of cupric glycinate (B8599266) monohydrate, [Cu(Gly)₂]·H₂O. The document outlines the distinct decomposition pathways of both the cis and trans isomers, detailing the sequential loss of water and subsequent breakdown of the organic ligand. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented in structured tables for clear comparison. Detailed experimental protocols for thermal analysis are provided to ensure reproducibility. Furthermore, this guide includes visual representations of the decomposition process and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying chemical transformations. This information is critical for applications in pharmaceuticals, materials science, and drug development where the thermal stability and degradation profile of this copper-amino acid complex are of paramount importance.
Introduction
Cupric glycinate monohydrate, a coordination complex of copper(II) with the simplest amino acid, glycine, exists as two geometric isomers: cis and trans. The thermal behavior of these isomers is a key parameter in their characterization and has significant implications for their stability, synthesis, and potential applications. The decomposition process, typically occurring in multiple stages, involves dehydration followed by the breakdown of the glycinate ligands. Understanding the precise temperature ranges and associated mass losses for each stage is crucial for defining the thermal stability of the compound.
This guide synthesizes available data to present a detailed picture of the thermal decomposition of both cis- and trans-bis(glycinato)copper(II) monohydrate.
Thermal Decomposition Pathway
The thermal decomposition of both cis- and trans-cupric glycinate monohydrate proceeds in a two-step mechanism. The initial step involves the endothermic loss of the coordinated water molecule to form the anhydrous complex. The second, more complex stage involves the exothermic decomposition of the anhydrous this compound. The final solid residue is typically copper(II) oxide (CuO).
A study by He et al. (2010) confirmed this two-step process for both isomers using TG-DSC methods. It was noted that the dehydration temperature for the cis isomer is higher than that of the trans isomer.[1][2]
Data Presentation
The following tables summarize the quantitative data obtained from the thermal analysis of cis- and trans-cupric glycinate monohydrate.
Table 1: Thermal Decomposition Data for cis-Bis(glycinato)copper(II) Monohydrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Thermal Event (DSC) | Product(s) |
| Step 1: Dehydration | 120 - 180 | 7.9 | 7.84 | Endothermic | cis-[Cu(Gly)₂] + H₂O |
| Step 2: Decomposition | > 200 | 65.4 | 65.3 | Exothermic | CuO + Gaseous Products |
Note: The theoretical mass loss for the water molecule is calculated based on the molecular weight of cis-bis(glycinato)copper(II) monohydrate (229.68 g/mol ). The theoretical mass loss for the second step is based on the formation of CuO from the anhydrous complex.
Table 2: Thermal Decomposition Data for trans-Bis(glycinato)copper(II) Monohydrate
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Thermal Event (DSC) | Product(s) |
| Step 1: Dehydration | Lower than cis isomer | ~7.8 | 7.84 | Endothermic | trans-[Cu(Gly)₂] + H₂O |
| Step 2: Decomposition | > 200 | ~65.3 | 65.3 | Exothermic | CuO + Gaseous Products |
Experimental Protocols
The following section details the methodologies for the synthesis of the cis and trans isomers of this compound monohydrate and the subsequent thermal analysis.
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
A common method for the synthesis of the cis isomer is as follows:
-
Dissolve copper(II) acetate (B1210297) monohydrate in hot water.
-
Add an equimolar amount of glycine, also dissolved in hot water.
-
Cool the resulting solution to induce crystallization.
-
The precipitated light blue, needle-like crystals are collected by filtration, washed with cold water and ethanol, and air-dried.
Synthesis of trans-Bis(glycinato)copper(II) Monohydrate
The more thermodynamically stable trans isomer can be obtained by the thermal isomerization of the cis isomer.
-
Heat a sample of cis-bis(glycinato)copper(II) monohydrate in an oven at a temperature of 180°C for approximately 15-30 minutes.[3]
-
The color of the solid will change, indicating the conversion to the anhydrous trans complex.
-
The anhydrous trans complex can then be rehydrated by exposure to a humid atmosphere to yield trans-bis(glycinato)copper(II) monohydrate.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The following is a general protocol for the thermal analysis of this compound monohydrate:
-
Instrumentation: A simultaneous TGA/DSC analyzer is used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the this compound monohydrate isomer is placed in an alumina (B75360) or platinum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically a dynamic inert gas flow (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly employed.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically around 600-800 °C.
-
Data Analysis: The TGA curve is analyzed to determine the onset and offset temperatures of decomposition stages and the corresponding percentage mass loss. The DSC curve is analyzed to identify endothermic and exothermic events associated with each decomposition step.
Visualization of Processes
The following diagrams, generated using the DOT language, visualize the thermal decomposition pathway and the experimental workflow for thermal analysis.
Caption: Decomposition pathway of this compound monohydrate.
Caption: Workflow for synthesis and thermal analysis.
Conclusion
The thermal decomposition of this compound monohydrate is a well-defined, two-step process that differs slightly between its cis and trans isomers, primarily in the dehydration temperature. This guide provides the essential quantitative data, detailed experimental protocols, and clear visual aids to support researchers, scientists, and drug development professionals in their work with this important copper-amino acid complex. A thorough understanding of its thermal properties is fundamental to ensuring its stability, purity, and efficacy in various applications.
References
An In-depth Technical Guide to Cis-Trans Isomerism in Bis(glycinato)copper(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis-trans isomerism observed in bis(glycinato)copper(II), a model system for understanding metal-amino acid interactions. This document details the synthesis, characterization, and thermodynamic stability of the cis and trans isomers, presenting key quantitative data in structured tables, detailed experimental protocols, and logical workflow diagrams to support advanced research and drug development endeavors.
Introduction
Bis(glycinato)copper(II), a coordination complex formed between a copper(II) ion and two glycinate (B8599266) ligands, serves as a classic example of geometric isomerism in coordination chemistry.[1] Glycine (B1666218), the simplest amino acid, acts as a bidentate ligand, coordinating to the central copper ion through its amino and carboxylato groups to form a square planar complex. This arrangement allows for two distinct spatial orientations of the glycinato ligands: a cis configuration, where the two amino groups (and two carboxylato groups) are adjacent to each other, and a trans configuration, where they are on opposite sides.
The study of these isomers is crucial for understanding the fundamental principles of coordination chemistry, including reaction kinetics and thermodynamics. The cis-isomer is the kinetically favored product, meaning it forms more rapidly, while the trans-isomer is the thermodynamically more stable form.[2] This guide will delve into the synthesis of both isomers, their interconversion, and the analytical techniques used for their characterization.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the cis- and trans-bis(glycinato)copper(II) isomers, including their hydrated and anhydrous forms, to facilitate a direct comparison.
Table 1: General and Structural Properties
| Property | cis-bis(glycinato)copper(II) monohydrate | trans-bis(glycinato)copper(II) monohydrate | Anhydrous cis-bis(glycinato)copper(II) | Anhydrous trans-bis(glycinato)copper(II) |
| Molecular Formula | C₄H₁₀CuN₂O₅[3] | C₄H₁₀CuN₂O₅ | C₄H₈CuN₂O₄[4] | C₄H₈CuN₂O₄ |
| Molar Mass | 229.68 g/mol [3] | 229.68 g/mol | 211.66 g/mol [4] | 211.66 g/mol |
| Appearance | Light blue, needle-like crystals[5] | Bluish-violet plates | - | - |
| Crystal System | Orthorhombic[5] | Monoclinic[6] | Orthorhombic[6] | Monoclinic[6] |
| Space Group | P2₁2₁2₁[3][5] | I2/a[6] | P2₁2₁2₁[6] | P2₁/c[6] |
| Lattice Parameters | a = 10.805 Å, b = 5.210 Å, c = 13.498 Å[5][6] | a = 14.8218 Å, b = 5.2321 Å, c = 9.6408 Å, β = 87.243°[6] | a = 10.0673 Å, b = 5.3152 Å, c = 13.212 Å[6] | a = 7.0831 Å, b = 5.1459 Å, c = 9.4431 Å, β = 107.506°[6] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | cis-bis(glycinato)copper(II) | trans-bis(glycinato)copper(II) |
| UV-Vis (λmax) | ~635 nm | ~615 nm |
| IR (cm⁻¹) - N-H Stretch | 3356 - 3250[7] | 3320 - 3260[7] |
| IR (cm⁻¹) - C=O Stretch | ~1578[7] | - |
| IR (cm⁻¹) - C-O Stretch | ~1408[7] | - |
| IR (cm⁻¹) - Cu-N Stretch | 471 (asym), 454 (sym)[7] | 477[7] |
Table 3: Thermal Analysis Data
| Thermal Property | cis-bis(glycinato)copper(II) monohydrate | trans-bis(glycinato)copper(II) monohydrate |
| Dehydration Temperature | 120-180 °C[5] | - |
| Decomposition Temperature | Chars at ~213 °C, decomposes at ~228 °C[5] | Decomposes ~212 °C[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of cis- and trans-bis(glycinato)copper(II).
Synthesis of cis-bis(glycinato)copper(II) monohydrate (Kinetically Favored Product)
This procedure reliably yields the kinetically favored cis-isomer.
-
Materials:
-
Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)
-
Glycine (NH₂CH₂COOH)
-
Deionized water
-
-
Procedure:
-
Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (approximately 70 °C) in a 100 mL beaker.[8]
-
In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.[8]
-
While both solutions are still hot, add the glycine solution to the copper(II) acetate solution with continuous stirring.[8]
-
To the resulting hot solution, add 25 mL of hot 95% ethanol.
-
Continue stirring for approximately 5 minutes. A blue, needle-like precipitate of the cis-isomer will form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the crystals by vacuum filtration, wash with small portions of cold ethanol, and then air dry.
-
Synthesis of trans-bis(glycinato)copper(II) (Thermodynamically Favored Product)
The more stable trans-isomer can be obtained through the isomerization of the cis-complex.
-
Method 1: Isomerization in Solution
-
Suspend 1.0 g of the prepared cis-bis(glycinato)copper(II) monohydrate and 1.5 g of glycine in the filtrate preserved from the cis-isomer synthesis.[8]
-
Heat the suspension under reflux for approximately one hour.[8]
-
Filter the hot mixture to collect the bluish-violet crystals of the trans-isomer.
-
Wash the product with small portions of ethanol and air dry.
-
Typical Yield: ~60%[8]
-
-
Method 2: Solid-State Thermal Isomerization
-
Place a sample of dry cis-bis(glycinato)copper(II) monohydrate in an oven or on a hot plate.[5]
-
Heat the sample at 180-200 °C for 15-60 minutes.[2][5] The color will change from light blue to a more purplish-blue, indicating the conversion to the anhydrous trans-complex.
-
Upon cooling in the air, the anhydrous trans-complex will rehydrate to form trans-bis(glycinato)copper(II) monohydrate.
-
Characterization Methods
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet or a Nujol mull of the sample.
-
Record the IR spectrum. The key differences between the isomers are observed in the N-H, C=O, and Cu-N stretching regions, as detailed in Table 2. The higher symmetry of the trans-isomer generally results in a simpler spectrum with fewer bands.[7]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare dilute aqueous solutions of the complexes.
-
Record the UV-Vis absorption spectra. The d-d electronic transitions of the copper(II) ion will result in a broad absorption band in the visible region. The position of the absorption maximum (λmax) can be used to distinguish between the isomers (see Table 2).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key structures and experimental workflows.
Conclusion
The cis-trans isomerism in bis(glycinato)copper(II) provides an excellent and accessible system for studying the principles of coordination chemistry, reaction kinetics, and thermodynamic stability. The distinct properties of the kinetically favored cis-isomer and the thermodynamically stable trans-isomer can be readily investigated through the straightforward synthetic and characterization techniques outlined in this guide. For professionals in drug development, a thorough understanding of such metal-ligand interactions and isomerism is fundamental for the rational design of novel metallodrugs and therapeutic agents.
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 3. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 13479-54-4,Copper glycinate | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The structures of four bis(glycinato)copper(II) complexes [inis.iaea.org]
- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 8. youtube.com [youtube.com]
A Technical Guide to the Physicochemical Properties and Synthesis of Cupric Glycinate
Introduction
Cupric glycinate (B8599266), known systematically as bis(glycinato)copper(II), is a metal coordination complex of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. It consists of a central copper(II) ion (Cu²⁺) chelated by two glycinate ligands.[1][2] As the simplest amino acid, glycine (B1666218) forms a stable five-membered ring with the copper ion, enhancing the bioavailability of copper for biological systems.[1][2] This property makes it a valuable compound for nutritional supplements and a model system for studying metal-amino acid interactions.[3][4] This guide provides an in-depth overview of its molecular characteristics, isomeric forms, and detailed protocols for its synthesis and characterization, tailored for researchers and drug development professionals.
Molecular Formula and Weight
Cupric glycinate can exist in several hydration states, most commonly as an anhydrous form and a monohydrate.[1][2] A dihydrate form is also recognized.[5][6] The key quantitative properties of these forms are summarized in the table below.
| Property | Anhydrous this compound | This compound Monohydrate | This compound Dihydrate |
| Chemical Formula | C₄H₈CuN₂O₄[5][7][8] | C₄H₁₀CuN₂O₅[1][3] | C₄H₁₂CuN₂O₆ |
| Molecular Weight | 211.66 g/mol [2][5][7] | 229.68 g/mol [1][3] | 247.69 g/mol [6][9] |
| CAS Number | 13479-54-4[1][5] | 18253-80-0[1] | Not specified |
| Appearance | Blue solid[2] | Blue, needle-like crystals[5] | Light blue, powdery crystals[5][7] |
Structural Information: Geometric Isomerism
The coordination of two asymmetric glycinate ligands around the square planar Cu(II) center gives rise to two geometric isomers: cis and trans.[1][2] In the cis isomer, the two nitrogen atoms and two oxygen atoms are adjacent to each other. In the trans isomer, they are on opposite sides. The cis isomer is typically formed under kinetic control at lower temperatures, while the more thermodynamically stable trans isomer can be obtained by heating the cis form.[4][10]
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. Client Challenge [copper-chemistry.fandom.com]
- 3. grokipedia.com [grokipedia.com]
- 4. murov.info [murov.info]
- 5. This compound | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BIS(GLYCINATO) COPPER(II) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. Copper glycinate | 13479-54-4 [chemicalbook.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. scribd.com [scribd.com]
The Solubility Profile of Cupric Glycinate: A Technical Guide for Researchers
Introduction
Cupric glycinate (B8599266), known formally as bis(glycinato)copper(II), is a metal-amino acid complex of significant interest in the fields of nutrition, animal feed, and pharmaceuticals.[1][2] It is recognized for its high bioavailability as a source of copper compared to inorganic copper salts.[2][3] The compound typically exists as a blue crystalline solid and can be found in monohydrate and dihydrate forms, as well as cis and trans geometric isomers.[4][5][6] Understanding the solubility of cupric glycinate in aqueous and organic media is fundamental for its application in drug formulation, biochemical studies, and industrial processes. This guide provides a comprehensive overview of its solubility, presenting quantitative data, qualitative descriptions, and a standardized experimental protocol for its determination.
Quantitative Solubility Data
The solubility of this compound is influenced by factors such as temperature and the nature of the solvent. The available quantitative data has been compiled for clear comparison.
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Source(s) |
| Water | 0 | 0.18 | [1][7] |
| Water | 25 | 0.52 | [1][7][8] |
Note: The bis(glycinato)copper(II) complex is generally described as having low solubility in water.[9]
Qualitative Solubility in Organic Solvents
-
Soluble In :
-
Slightly Soluble In :
-
Insoluble In :
Experimental Protocol: Solubility Determination
The following section outlines a generalized experimental protocol for determining the solubility of a metal-amino acid complex like this compound. This method is based on the widely used saturation shake-flask technique.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument for quantifying copper concentration.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle for a short period within the temperature-controlled environment.
-
Carefully withdraw a sample of the supernatant using a syringe. To remove any suspended solid particles, immediately pass the solution through a syringe filter into a clean container.
-
Alternatively, the sample can be centrifuged at the controlled temperature, and an aliquot of the clear supernatant can then be carefully removed.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of copper in the diluted solution using a calibrated analytical technique such as Atomic Absorption Spectroscopy (AAS) or UV-Visible Spectroscopy. A calibration curve should be prepared using standard solutions of known this compound concentration.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 g of solvent or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol can be visualized as follows.
Caption: Workflow for determining this compound solubility.
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. The application of Copper glycinate in the feed industry_Chemicalbook [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper glycinate | 13479-54-4 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper(II) glycinate - Wikiwand [wikiwand.com]
- 8. bis(glycinato)copper(II) [chemister.ru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. Cas 13479-54-4,Copper glycinate | lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols: Utilizing Cupric Glycinate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element in mammalian cell culture, playing a critical role as a cofactor for a variety of enzymes involved in cellular respiration, antioxidant defense, and post-translational modifications of proteins. While traditionally supplied by serum in classical media, the move towards serum-free and chemically defined media for biopharmaceutical production has necessitated the supplementation of copper to ensure optimal cell growth and productivity. Cupric glycinate (B8599266), a chelated form of copper, offers a bioavailable and less toxic alternative to inorganic copper salts like copper sulfate (B86663).[1]
These application notes provide a comprehensive guide to the use of cupric glycinate in cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, a workhorse for recombinant protein production. Detailed protocols for the preparation, optimization, and evaluation of this compound supplementation are provided, along with a summary of its effects on key cell culture parameters.
Key Applications of this compound in Cell Culture
Supplementation of cell culture media with this compound has been shown to have several beneficial effects, including:
-
Enhanced Cell Growth and Viability: Adequate copper levels are crucial for cellular respiration and antioxidant defense, leading to improved cell growth and prolonged viability in culture.
-
Increased Recombinant Protein Production: Copper is a cofactor for enzymes involved in protein folding and disulfide bond formation, which can lead to increased specific productivity of recombinant proteins, such as monoclonal antibodies (mAbs).[2]
-
Modulation of Lactate (B86563) Metabolism: Copper supplementation can promote a shift from lactate production to lactate consumption in CHO cell cultures, which is associated with higher cell densities and product titers.[2][3][4][5]
-
Control of Protein Glycosylation: The glycosylation profile of a recombinant protein is a critical quality attribute. Copper concentration in the culture medium has been shown to influence the glycosylation pattern of mAbs, offering a tool for controlling this important post-translational modification.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of copper supplementation on various aspects of CHO cell culture performance as reported in the literature.
Table 1: Effect of Copper Supplementation on CHO Cell Growth and Lactate Metabolism
| Copper Concentration | Cell Line | Effect on Viable Cell Density (VCD) | Effect on Lactate Metabolism | Reference |
| >13 nM | Recombinant CHO | Maintained high VCD | Shift to net lactate consumption | [3][5] |
| <13 nM | Recombinant CHO | Significantly lower product titers | Failed to shift to net lactate consumption | [3][5] |
| 5 µM (as CuSO₄) | Recombinant CHO | Increased VCD | Significantly decreased lactate accumulation | [7] |
| 50 µM (as CuSO₄) | Recombinant CHO | Increased VCD | Significantly decreased lactate accumulation | [7] |
Table 2: Effect of Copper Supplementation on Recombinant Protein Titer
| Copper Concentration | Cell Line | Fold Increase in Titer | Product | Reference |
| 50 nM - 50 µM (as CuSO₄) | Recombinant CHO | Increased IgG yield | IgG | [2] |
| 5 µM (as CuSO₄) | Recombinant CHO | Increased protein titer | IgG-fusion protein | [7] |
| 50 µM (as CuSO₄) | Recombinant CHO | Increased protein titer | IgG-fusion protein | [7] |
Table 3: Comparison of this compound and Copper Sulfate in Cell Culture
| Copper Source | Cell Line | Observation | Reference |
| This compound | Porcine Intestinal Epithelial (IPEC-J2) | Higher bioavailability compared to CuSO₄ | [8] |
| Copper Sulfate | Porcine Intestinal Epithelial (IPEC-J2) | Lower bioavailability compared to this compound | [8] |
| This compound | Animal Feed Studies | Higher relative bioavailability than CuSO₄ | [9] |
| Copper Sulfate | Animal Feed Studies | Lower relative bioavailability than this compound | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (M.W. 229.68 g/mol )
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm)
-
Analytical balance
-
Stir plate and stir bar
Procedure:
-
Weigh out 22.97 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add approximately 8 mL of cell culture grade water to the tube.
-
Place a sterile stir bar in the tube and place it on a stir plate.
-
Stir the solution until the this compound is completely dissolved. The solution should be a clear blue color.
-
Bring the final volume to 10 mL with cell culture grade water.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Label the tube clearly with "10 mM this compound," the date of preparation, and your initials.
-
Store the stock solution at 2-8°C, protected from light. The solution is typically stable for several months.
Protocol 2: Optimization of this compound Concentration for a CHO Cell Line
Objective: To determine the optimal concentration of this compound for maximizing viable cell density and/or recombinant protein production for a specific CHO cell line.
Materials:
-
CHO cell line of interest
-
Appropriate basal cell culture medium and feeds
-
10 mM this compound stock solution (from Protocol 1)
-
Shake flasks or multi-well plates for cell culture
-
Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)
-
Assay for quantifying recombinant protein (e.g., ELISA, HPLC)
-
CO₂ incubator
Procedure:
-
Experimental Setup:
-
Prepare a series of shake flasks or wells with your CHO cell line seeded at a consistent initial density in your basal medium.
-
Create a titration of this compound concentrations. A good starting range to test is typically 0 µM (control), 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.
-
Add the appropriate volume of the 10 mM this compound stock solution to each culture vessel to achieve the desired final concentrations. For example, to make a 10 µM solution in 100 mL of media, add 100 µL of the 10 mM stock.
-
Include a sufficient number of replicates for each condition (n=3 is recommended).
-
-
Cell Culture:
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate shaking speed).
-
Follow your standard feeding strategy for the fed-batch culture.
-
-
Monitoring and Data Collection:
-
On a regular basis (e.g., daily or every other day), take a small, sterile sample from each culture.
-
Measure the viable cell density (VCD) and viability using a cell counter.
-
If applicable, collect supernatant samples for later analysis of recombinant protein titer and metabolites (e.g., lactate, glucose).
-
-
Data Analysis:
-
Plot the VCD and viability over time for each this compound concentration.
-
At the end of the culture, measure the final recombinant protein titer for each condition.
-
Analyze the lactate and glucose profiles for each concentration.
-
Determine the this compound concentration that results in the best overall performance (e.g., highest peak VCD, highest product titer, and a favorable metabolic profile).
-
Protocol 3: Evaluation of this compound's Effect on Monoclonal Antibody Production and Quality
Objective: To assess the impact of a chosen optimal this compound concentration on the production and glycosylation profile of a monoclonal antibody.
Materials:
-
mAb-producing CHO cell line
-
Optimized cell culture medium and feed supplemented with the optimal this compound concentration (determined in Protocol 2)
-
Control medium and feed (without this compound supplementation)
-
Bioreactors or shake flasks
-
Protein A affinity chromatography system for mAb purification and titer analysis[10][11]
-
PNGase F enzyme
-
2-AB (2-aminobenzamide) labeling kit
-
Glycan cleanup cartridges
Procedure:
-
Cell Culture:
-
Set up parallel cultures (bioreactors or shake flasks) of the mAb-producing CHO cell line.
-
One set of cultures will use the control medium, and the other will use the medium supplemented with the optimized concentration of this compound.
-
Run the cultures under your standard process conditions.
-
-
Titer Analysis:
-
mAb Purification:
-
At the end of the culture, harvest the supernatant and purify the mAb using Protein A affinity chromatography.
-
-
N-Glycan Analysis:
-
Deglycosylation: Take a purified mAb sample and enzymatically release the N-glycans using PNGase F according to the manufacturer's protocol.[14]
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag, such as 2-AB, using a labeling kit.[14]
-
Purification: Purify the labeled glycans to remove excess dye using glycan cleanup cartridges.[14]
-
HPLC Analysis: Analyze the purified, labeled glycans using a HILIC-HPLC system with a fluorescence detector.[12][13][14]
-
Data Analysis: Compare the glycan profiles of the mAb produced with and without this compound supplementation. Quantify the relative abundance of different glycoforms (e.g., G0F, G1F, G2F).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of Copper in CHO Cell Metabolism and Protein Production.
Caption: Experimental Workflow for this compound Optimization.
Conclusion
This compound is a valuable supplement in modern cell culture, particularly for the production of recombinant proteins in serum-free media. Its ability to enhance cell growth, modulate metabolism, and influence product quality makes it a key component for process optimization. The protocols and data provided in these application notes offer a starting point for researchers to effectively incorporate this compound into their cell culture workflows to improve process performance and achieve desired product attributes. As with any media supplement, the optimal concentration and its effects are cell line and process-dependent, necessitating empirical determination through systematic optimization studies.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of copper on CHO cells: Cellular requirements and product quality considerations | Semantic Scholar [semanticscholar.org]
- 4. Effects of copper on CHO cells: insights from gene expression analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of copper on CHO cells: cellular requirements and product quality considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016061424A1 - Copper supplementation for control of glycosylation in mammalian cell culture process - Google Patents [patents.google.com]
- 7. Cell culture and gene transcription effects of copper sulfate on Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Sources of Copper Effect on Intestinal Epithelial Cell: Toxicity, Oxidative Stress, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. 单克隆抗体滴度测定 [sigmaaldrich.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Released N-Glycan Analysis of a Therapeutic Antibody Using BIOshell™ Glycan Column [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. What is the Best Technique for Antibody Quantification? [denovix.com]
Application Notes and Protocols: Cupric Glycinate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cupric glycinate, and more broadly, catalytic systems generated in situ from a copper source and glycine (B1666218) or its derivatives, have emerged as powerful, cost-effective, and environmentally benign tools in modern organic synthesis.[1] Glycine, as a simple amino acid, serves as an excellent bidentate ligand, stabilizing the copper catalyst and facilitating a variety of crucial cross-coupling reactions.[2][3] These catalyst systems are particularly valuable in the pharmaceutical industry for the construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are integral to a vast number of drug molecules and bioactive compounds.[4][5] The advantages of using copper-glycinate systems include the low cost and high natural abundance of copper, the use of a non-toxic and readily available amino acid ligand, and the ability to perform reactions under relatively mild conditions.[1][6]
Application Note 1: Goldberg C-N Coupling Reaction
The Goldberg reaction is a copper-catalyzed C-N bond-forming reaction between an aryl halide and an amide. This transformation is a cornerstone for the synthesis of N-aryl amides, a common motif in pharmaceuticals. The use of N,N-dimethylglycine as a ligand has been shown to create a highly efficient and general catalytic system for this reaction, applicable to a wide range of aryl bromides and iodides, including hindered and unreactive amides.[7][8]
Quantitative Data Summary
The following table summarizes the performance of a copper(I)/N,N-dimethylglycine catalyst system in the Goldberg reaction between various aryl halides and amides.
| Entry | Aryl Halide | Amide | Product | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene (B166478) | Pyrrolidin-2-one | 1-(4-tolyl)pyrrolidin-2-one | 100 | 12 | 95 | [7][8] |
| 2 | 4-Bromoanisole | Pyrrolidin-2-one | 1-(4-methoxyphenyl)pyrrolidin-2-one | 110 | 24 | 92 | [7][8] |
| 3 | 1-Bromo-4-nitrobenzene | Pyrrolidin-2-one | 1-(4-nitrophenyl)pyrrolidin-2-one | 110 | 24 | 96 | [7][8] |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | N-methylacetamide | N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide | 90 | 12 | 85 | [7][8] |
| 5 | 1-Iodonaphthalene | Di-n-propylamine | N-(naphthalen-1-yl)-N-propylpropan-1-amine | 90 | 12 | 82 | [7][8] |
| 6 | 2-Iodotoluene | N-methylformamide | N-methyl-N-(o-tolyl)formamide | 90 | 12 | 83 | [7][8] |
Experimental Workflow: Goldberg C-N Coupling
Caption: General workflow for the CuI/N,N-dimethylglycine catalyzed Goldberg C-N coupling reaction.
Detailed Protocol: Synthesis of 1-(4-tolyl)pyrrolidin-2-one
-
Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (9.5 mg, 0.05 mmol), N,N-dimethylglycine (20.6 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Reactant Addition: Add 4-iodotoluene (218 mg, 1.0 mmol) and pyrrolidin-2-one (102 mg, 1.2 mmol) to the tube.
-
Solvent and Inerting: Add 2.0 mL of anhydrous dioxane. Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Application Note 2: Ullmann-type C-O Coupling for Diaryl Ether Synthesis
The Ullmann condensation is a classic method for forming diaryl ethers. Modern advancements, particularly the use of amino acid ligands like N,N-dimethylglycine, have significantly improved this reaction, allowing it to proceed at much lower temperatures (e.g., 90 °C) with catalytic amounts of copper.[9] This method is highly effective for coupling various aryl iodides and bromides with phenols, providing good to excellent yields of synthetically valuable diaryl ethers.[9][10]
Quantitative Data Summary
The following table illustrates the scope of the CuI/N,N-dimethylglycine catalyzed Ullmann diaryl ether synthesis.
| Entry | Aryl Halide | Phenol (B47542) | Product | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole (B42571) | Phenol | 4-Methoxydiphenyl ether | 90 | 10 | 96 | [9] |
| 2 | 4-Bromoanisole | Phenol | 4-Methoxydiphenyl ether | 90 | 24 | 82 | [9] |
| 3 | Iodobenzene | 4-tert-Butylphenol | 4-tert-Butyldiphenyl ether | 90 | 10 | 98 | [9] |
| 4 | 1-Iodo-4-nitrobenzene | Phenol | 4-Nitrodiphenyl ether | 90 | 8 | 94 | [9] |
| 5 | 2-Iodotoluene | 2-Naphthol | 2-(o-Tolyloxy)naphthalene | 90 | 12 | 95 | [9] |
Catalytic Cycle: Ullmann C-O Coupling
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann C-O coupling reaction.
Detailed Protocol: Synthesis of 4-Methoxydiphenyl ether
-
Preparation: In a flame-dried reaction vial, combine CuI (7.6 mg, 0.04 mmol), N,N-dimethylglycine (15.5 mg, 0.15 mmol), and cesium carbonate (Cs₂CO₃, 1.30 g, 4.0 mmol).
-
Reactant Addition: Add 4-iodoanisole (468 mg, 2.0 mmol) and phenol (282 mg, 3.0 mmol) to the vial.
-
Solvent and Inerting: Add 4.0 mL of anhydrous dioxane. Seal the vial and flush with argon.
-
Reaction: Stir the mixture vigorously in a preheated oil bath at 90 °C for 10 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and pass it through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under vacuum. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired diaryl ether.
Application Note 3: Formylation of Amines using CO₂ and H₂
The direct formylation of amines using carbon dioxide and hydrogen represents a green and atom-economical approach to synthesizing formamides, which are important intermediates and solvents. A pre-synthesized trans-bis-(glycinato)copper(II) complex has been demonstrated as an effective catalyst for this transformation.[11] The reaction proceeds under moderate pressure and temperature without the need for any additional solvent.
Quantitative Data Summary
The following table shows the catalytic activity of the trans-Cu(gly)₂ complex for the formylation of various amines.
| Entry | Amine | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| 1 | Diethylamine (B46881) | 85 | 50 | 4 | 95 | [11] |
| 2 | N-methylaniline | 85 | 50 | 4 | 89 | [11] |
| 3 | Piperidine | 85 | 50 | 4 | 92 | [11] |
| 4 | Morpholine | 85 | 50 | 4 | 94 | [11] |
| 5 | Pyrrolidine | 85 | 50 | 4 | 90 | [11] |
Experimental Setup: High-Pressure Amine Formylation
Caption: Schematic of the experimental setup for the copper-catalyzed formylation of amines.
Detailed Protocols
Protocol A: Synthesis of trans-bis-(glycinato)copper(II) [trans-Cu(gly)₂] Catalyst [11]
-
Preparation: In a beaker, dissolve copper(II) chloride (CuCl₂, 1.0 mmol) and glycine (2.0 mmol) in 15 mL of dehydrated ethanol (B145695).
-
Stirring: Stir the mixture magnetically for 15 minutes at room temperature.
-
Reaction: Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 100 °C for 3 hours.
-
Isolation: Cool the autoclave to room temperature. Collect the resulting deep blue product by centrifugation.
-
Washing & Drying: Wash the solid product thoroughly with ethanol and dry it at 200 °C for 4 hours to obtain the trans-Cu(gly)₂ complex.
Protocol B: Typical Procedure for Formylation of Diethylamine [11]
-
Reactor Charging: Charge a 15 mL high-pressure reactor with the trans-Cu(gly)₂ catalyst (0.1 g) and diethylamine (5 mL). No additional solvent is required.
-
Inerting: Seal the reactor and purge thoroughly with carbon dioxide (CO₂) to remove all other gases.
-
Pressurization: Charge the reactor with CO₂ and hydrogen (H₂) in a 1:1.25 molar ratio using a syringe pump, maintaining a total pressure of 50 bar.
-
Reaction: Heat the reactor to 85 °C and stir the reaction mixture for 4 hours.
-
Work-up: After the reaction is complete, cool the reactor in an ice-water bath. Slowly release the unreacted gases.
-
Catalyst Recovery: Transfer the reaction mixture to a beaker and separate the catalyst by filtration. The catalyst can be washed with ethanol, dried under vacuum, and reused. The filtrate contains the N,N-diethylformamide product.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Copper-Catalyzed C-N Bond Formation Involving N-Centered Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 6. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper/N,N-dimethylglycine catalyzed goldberg reactions between aryl bromides and amides, aryl iodides and secondary acyclic amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Cupric Glycinate in Animal Nutrition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cupric glycinate (B8599266) in animal nutrition research. This document outlines detailed protocols for bioavailability and performance studies, methods for sample analysis, and a summary of comparative data. Additionally, it includes diagrams of key signaling pathways influenced by copper to facilitate a deeper understanding of its metabolic and physiological roles.
Introduction to Cupric Glycinate
This compound is an organic trace mineral in which copper is chemically bound to the amino acid glycine.[1] This chelation is designed to improve the bioavailability of copper by protecting it from antagonists in the gastrointestinal tract, leading to enhanced absorption and utilization by the animal.[2] Compared to inorganic sources like copper sulfate (B86663), this compound is often considered more stable and less reactive in feed mixtures.[1] Research across various animal species, including cattle, swine, and poultry, has been conducted to evaluate its efficacy in improving growth performance, immune function, and overall health.[1][3][4]
Comparative Efficacy of this compound
The following tables summarize quantitative data from various studies comparing this compound to the more traditional copper sulfate in different animal models.
Ruminants (Cattle)
Table 1: Relative Bioavailability and Performance of this compound vs. Copper Sulfate in Cattle
| Parameter | Control (No Supplemental Cu) | Copper Sulfate | This compound | Relative Bioavailability of this compound (%) | Reference |
| Relative Bioavailability (Liver Cu) | - | 100 | 150 | 150 | [1] |
| Relative Bioavailability (Plasma Cu) | - | 100 | 144 | 144 | [1] |
| Relative Bioavailability (Ceruloplasmin) | - | 100 | 157 | 157 | [1] |
| Average Daily Gain ( kg/day ) | Varies | 1.35 | 1.37 | - | [5] |
| Feed to Gain Ratio | Varies | 5.85 | 5.79 | - | [5] |
| Final Liver Cu (mg/kg DM) with Antagonists | 11 | 35 (5 mg/kg) / 58 (10 mg/kg) | 48 (5 mg/kg) / 78 (10 mg/kg) | - | [1] |
Data presented are illustrative and compiled from multiple studies. Absolute values can vary based on experimental conditions.
Swine
Table 2: Growth Performance and Copper Retention in Finishing Pigs Supplemented with this compound vs. Copper Sulfate
| Parameter | Control (No added Cu) | Copper Sulfate (20 mg/kg) | This compound (20 mg/kg) | Reference |
| Average Daily Gain ( g/day ) | 855 | 905 | 915 | [6] |
| Feed to Gain Ratio | 2.95 | 2.85 | 2.83 | [6] |
| Liver Copper (mg/kg DM) | 15.2 | 25.8 | 35.6 | [6] |
| Fecal Copper (mg/kg DM) | 30.1 | 85.4 | 65.2 | [6] |
Poultry (Broiler Chickens)
Table 3: Performance and Immune Response in Broilers Fed this compound vs. Copper Sulfate
| Parameter | Copper Sulfate | This compound | Reference |
| Body Weight Gain (g) | 2150 | 2250 | [7] |
| Feed Conversion Ratio | 1.65 | 1.60 | [7] |
| CD3+CD4+ T lymphocytes (%) | 25.1 | 28.5 | [4] |
| CD3+CD8+ T lymphocytes (%) | 18.2 | 21.7 | [4] |
| Plasma IL-2 (pg/mL) | 150 | 185 | [4] |
Experimental Protocols
This section provides detailed methodologies for conducting key experiments to evaluate this compound in animal nutrition.
Bioavailability Study Protocol (Poultry Model)
This protocol outlines a slope-ratio assay to determine the relative bioavailability of this compound compared to a standard source like copper sulfate.
Experimental Workflow for Poultry Bioavailability Study
Caption: Workflow for a poultry bioavailability trial.
Methodology:
-
Animals and Housing:
-
Procure day-old broiler chicks and acclimate them for 7 days with a standard starter diet.
-
House chicks in environmentally controlled pens with ad libitum access to water.
-
-
Dietary Treatments:
-
Formulate a basal diet deficient in copper but adequate in all other nutrients.
-
Create treatment groups by supplementing the basal diet with:
-
No added copper (Control).
-
Graded levels of copper from copper sulfate (e.g., 4, 8, 12 mg/kg).
-
Graded levels of copper from this compound (e.g., 4, 8, 12 mg/kg).
-
-
Randomly assign chicks to dietary treatments with sufficient replicates per treatment.
-
-
Experimental Period:
-
Provide the experimental diets for a period of 21 days.
-
Monitor and record feed intake and body weight regularly.
-
-
Sample Collection and Analysis:
-
At the end of the experimental period, euthanize a subset of birds from each treatment group.
-
Collect blood samples for plasma separation and liver samples.
-
Analyze liver samples for copper concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometry (AAS).
-
Measure plasma ceruloplasmin activity as an indicator of copper status.
-
-
Data Analysis:
-
Use the slope-ratio assay method to determine the relative bioavailability of this compound.
-
Regress the response parameter (e.g., liver copper concentration) against the supplemental copper intake for both copper sources.
-
The relative bioavailability of this compound is calculated as: (Slope of this compound / Slope of copper sulfate) x 100.
-
Protocol for Copper Analysis in Liver Tissue by ICP-MS
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of dried, ground liver tissue into a digestion vessel.
-
Add 5 mL of concentrated nitric acid (trace metal grade).
-
Allow the sample to pre-digest at room temperature for at least 1 hour.
-
-
Microwave Digestion:
-
Place the vessels in a microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for 20 minutes.
-
Allow the vessels to cool to room temperature.
-
-
Dilution:
-
Quantitatively transfer the digest to a 50 mL volumetric flask.
-
Bring the volume to 50 mL with deionized water.
-
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument with a series of copper standards.
-
Analyze the diluted samples for copper concentration.
-
Include a certified reference material (e.g., bovine liver standard) for quality control.
-
Protocol for Plasma Ceruloplasmin Activity Assay
-
Principle: This assay is based on the oxidation of p-phenylenediamine (B122844) by ceruloplasmin, which produces a colored product that can be measured spectrophotometrically.
-
Reagents:
-
Acetate (B1210297) buffer (0.1 M, pH 5.5)
-
p-phenylenediamine dihydrochloride (B599025) solution (5 mg/mL in acetate buffer, prepared fresh)
-
Sodium azide (B81097) solution (to stop the reaction)
-
-
Procedure:
-
Add 100 µL of plasma to 1.0 mL of acetate buffer and incubate at 37°C for 5 minutes.
-
Add 100 µL of the p-phenylenediamine solution to initiate the reaction.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 1.0 mL of sodium azide solution.
-
Measure the absorbance at 540 nm against a reagent blank.
-
Express ceruloplasmin activity in units relative to a standard curve or as international units (IU/L).
-
Signaling Pathways
Copper is a critical cofactor for numerous enzymes and plays a vital role in various cellular signaling pathways.
Cellular Copper Metabolism
The following diagram illustrates the key proteins involved in the uptake, distribution, and export of copper within a cell.
Caption: Cellular copper uptake and trafficking pathway.
Copper's Role in Immune Cell Signaling
Copper is essential for the proper functioning of the immune system. It influences both innate and adaptive immunity. Copper deficiency can impair immune cell proliferation and function.[8]
Caption: Simplified overview of copper's influence on immune signaling.
Conclusion
This compound represents a highly bioavailable source of copper for animal nutrition. The provided protocols offer a framework for researchers to design and execute studies to further evaluate its efficacy and mechanisms of action. The summarized data and signaling pathways underscore the importance of copper in animal health and performance and highlight the potential benefits of utilizing organic trace minerals like this compound. Careful consideration of species-specific requirements and experimental design is crucial for obtaining reliable and meaningful results.
References
- 1. Bioavailability of copper from copper glycinate in steers fed high dietary sulfur and molybdenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brill.com [brill.com]
- 3. mdpi.com [mdpi.com]
- 4. The effect of feed supplementation with a copper-glycine chelate and copper sulphate on selected humoral and cell-mediated immune parameters, plasma superoxide dismutase activity, ceruloplasmin and cytokine concentration in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dicopper oxide and copper sulfate on growth performance and gut microbiota in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cupric Glycinate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cupric glycinate (B8599266) in enzyme inhibition assays. This document includes detailed protocols for selected enzyme systems, a summary of potential applications, and quantitative data from relevant studies to facilitate the design and execution of experiments in your laboratory.
Introduction to Cupric Glycinate in Enzyme Inhibition
This compound, a metal complex of copper and the amino acid glycine, has garnered interest in biochemical and pharmaceutical research due to its potential to modulate the activity of various enzymes. The inhibitory action of this compound is often attributed to the copper (II) ion, which can interact with enzyme active sites, allosteric sites, or essential cofactors. Specifically, copper ions are known to interfere with enzymes that rely on metal cofactors such as zinc or magnesium for their catalytic activity, or those with catalytically important sulfhydryl or imidazole (B134444) groups. This document outlines the application of this compound as an inhibitor for enzymes such as tyrosinase, alkaline phosphatase, and matrix metalloproteinases (MMPs).
Potential Applications in Research and Drug Development
The ability of this compound to inhibit specific enzymes opens up several avenues for research and therapeutic development:
-
Dermatology and Cosmetics: Inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, makes this compound a candidate for development as a skin-lightening agent or for treating hyperpigmentation disorders.
-
Cancer Research: Matrix metalloproteinases (MMPs) are crucial for tumor invasion and metastasis. As a potential MMP inhibitor, this compound could be investigated for its anti-cancer properties.[1][2][3]
-
Inflammatory Diseases: The role of MMPs in inflammatory processes suggests that this compound could be explored as a modulator of inflammation.
-
Bone Metabolism: Alkaline phosphatase is a key enzyme in bone formation and mineralization. Its inhibition by this compound could be relevant in the study of bone diseases.
Quantitative Inhibition Data
The following table summarizes the inhibitory concentrations of a related copper complex, Copper N-(2-hydroxy acetophenone) glycinate (CuNG), against various cancer cell lines. While not this compound itself, this data provides an indication of the potential potency of similar copper-containing compounds.
| Cell Line | Description | IC50 of CuNG (µg/mL) |
| K562 | Human myelogenous leukemia | 7.0 |
| U937 | Human histiocytic lymphoma | 6.5 |
| MCF-7 | Human breast adenocarcinoma | 7.5 |
| HeLa | Human cervical cancer | 8.0 |
Data adapted from a study on the antiproliferative effects of a copper glycinate derivative (CuNG).[4]
Experimental Protocols
Herein are detailed protocols for assessing the inhibitory effect of this compound on tyrosinase, alkaline phosphatase, and matrix metalloproteinases.
Tyrosinase Inhibition Assay
This protocol is designed to screen for the inhibitory activity of this compound against mushroom tyrosinase, a commonly used model enzyme.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and make serial dilutions to the desired test concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution or control solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to record the absorbance every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
Alkaline Phosphatase Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on alkaline phosphatase (ALP).
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl Phosphate (pNPP)
-
This compound
-
Tris-HCl Buffer (e.g., 100 mM, pH 9.5)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare an ALP solution in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of pNPP in Tris-HCl buffer.
-
Prepare a stock solution of this compound and serial dilutions.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of Tris-HCl buffer.
-
Add 20 µL of the this compound dilutions or control.
-
Add 20 µL of the ALP solution and incubate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of the pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway of ALP Inhibition by Chelation
Caption: Proposed mechanism of ALP inhibition by this compound.
Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol provides a general method for assessing the inhibition of MMPs by this compound using a fluorescent substrate.
Materials:
-
Recombinant Human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions.
-
Prepare a solution of the activated MMP in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound and serial dilutions in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the assay buffer.
-
Add 10 µL of the this compound dilutions or control.
-
Add 20 µL of the activated MMP solution and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (diluted in assay buffer).
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each concentration.
-
Calculate the percentage of inhibition and the IC50 value as previously described.
-
Logical Relationship in MMP Inhibition
Caption: Logical flow of MMP inhibition by a chelating agent.
Conclusion
This compound presents a versatile tool for enzyme inhibition studies with potential applications spanning various fields of biomedical research. The protocols provided herein offer a starting point for investigating the inhibitory effects of this compound. Researchers are encouraged to optimize these assays for their specific experimental conditions and to further explore the mechanisms of inhibition. The provided data and workflows are intended to serve as a guide for the rational design of future experiments in this promising area of research.
References
- 1. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes as Promising Matrix Metalloproteinases Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Cupric Glycinate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cupric glycinate (B8599266) in the development of advanced drug delivery systems. The content covers the synthesis of cupric glycinate-based carriers, protocols for drug loading and release studies, and the underlying mechanisms of action, particularly in cancer therapy.
Introduction to this compound in Drug Delivery
This compound, a metal-amino acid complex, has garnered significant interest in the field of drug delivery due to its biocompatibility, biodegradability, and the therapeutic potential of its constituent parts: copper and glycine (B1666218).[1][2][3] Copper is an essential trace element involved in various physiological processes and has demonstrated anti-tumor and antimicrobial properties.[4][5][6][7] Glycine, a simple amino acid, serves as a biocompatible linker in the formation of metal-organic frameworks (MOFs), enhancing the drug loading capacity and stability of the delivery system.[1][2]
This compound-based drug delivery systems are being explored for their potential in stimuli-responsive therapies, particularly for cancer treatment.[8][9] These systems can be designed to release their therapeutic payload in response to specific triggers within the tumor microenvironment, such as lower pH.[10][11][12] Furthermore, the released copper ions can induce a novel form of programmed cell death known as "cuproptosis," offering a new avenue for anticancer strategies.[9][13]
Data Presentation: Drug Adsorption in Bio-MOF-29
A specific application of this compound is in the formation of a bio-metal organic framework designated as Bio-MOF-29.[1][2][3] This porous material has been investigated for its ability to adsorb various drugs. The following table summarizes the in vitro drug adsorption data for Bio-MOF-29.
| Drug | Molar Mass ( g/mol ) | Adsorption (%) |
| Terazosine Hydrochloride | 459.9 | 75 |
| Telmisartan | 514.6 | 68 |
| Glimpiride | 490.6 | 55 |
| Rosuvastatin | 481.5 | 42 |
Data extracted from studies on the in vitro adsorption capabilities of Bio-MOF-29. The percentage of adsorption was determined using High-Performance Liquid Chromatography (HPLC).[2][14]
Experimental Protocols
Synthesis of this compound (Bio-MOF-29)
This protocol describes the hydrothermal synthesis of a this compound-based metal-organic framework, Bio-MOF-29.[1][2]
Materials:
-
Glycine
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium carbonate solution
-
Deionized water
-
Teflon-lined autoclave
Procedure:
-
Dissolve 0.15 g (0.2 mmol) of glycine and 0.35 g (0.2 mmol) of copper chloride dihydrate in 10 mL of deionized water in a beaker.
-
Stir the solution for 30 minutes.
-
Adjust the pH of the solution to 10 by adding sodium carbonate solution.
-
Transfer the solution to a 23-mL Teflon-lined autoclave.
-
Place the autoclave in an oven at 150°C for three days.
-
After three days, allow the autoclave to cool down to room temperature.
-
Collect the resulting blue, rod-like crystals by filtration.
-
Wash the crystals with deionized water and allow them to air dry.
In Vitro Drug Loading Protocol
This protocol outlines the procedure for loading drugs into the synthesized Bio-MOF-29.[1][2]
Materials:
-
Synthesized Bio-MOF-29 crystals
-
Target drug (e.g., Terazosine hydrochloride)
-
Appropriate solvent to dissolve the drug (e.g., deionized water or ethanol)
Procedure:
-
Prepare a 0.1 M solution of the drug in a suitable solvent.
-
Immerse a known quantity of Bio-MOF-29 crystals in the drug solution.
-
Allow the mixture to soak for 24 hours.
-
After 24 hours, remove the drug solution and add a fresh 0.1 M solution of the drug.
-
Repeat this process daily for 20 days to ensure maximum drug loading.
-
After the loading period, collect the drug-loaded Bio-MOF-29, wash it with fresh solvent to remove surface-adsorbed drug, and dry it.
-
Analyze the drug loading efficiency using techniques such as High-Performance Liquid Chromatography (HPLC), Thermogravimetric Analysis (TGA), or X-ray Diffraction (XRD).[1][2][14]
In Vitro Drug Release Study Protocol
This protocol describes how to evaluate the release of a loaded drug from Bio-MOF-29, particularly focusing on a pH-responsive release mechanism.[10][12]
Materials:
-
Drug-loaded Bio-MOF-29
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Acetate buffer or PBS at acidic pH (e.g., 5.0) to simulate the tumor microenvironment
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of drug-loaded Bio-MOF-29 in a specific volume of release medium (e.g., PBS pH 7.4).
-
Enclose the dispersion in a dialysis bag.
-
Place the dialysis bag in a larger volume of the same release medium.
-
Maintain the setup at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Repeat the experiment using an acidic release medium (e.g., pH 5.0) to assess pH-responsive release.
-
Quantify the amount of drug released in the collected samples using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release percentage against time to obtain the release profile.
Visualizations: Diagrams and Workflows
Synthesis Workflow of Bio-MOF-29
Caption: Hydrothermal synthesis workflow for Bio-MOF-29.
pH-Responsive Drug Release Mechanism
Caption: pH-responsive drug release from a copper-based nanoparticle.
Cuproptosis Signaling Pathway
Caption: Simplified signaling pathway of cuproptosis induced by copper ions.
References
- 1. Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies [scirp.org]
- 2. eajournals.org [eajournals.org]
- 3. scirp.org [scirp.org]
- 4. COPPER NANO PARTICLES USE IN NOVEL DRUG DELIVERY SYSTEMS|IJSCI- Fast paper publication in 4 Hr| Low cost journal Rs.499 [ijsci.com]
- 5. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stimulus-Responsive Copper Complex Nanoparticles Induce Cuproptosis for Augmented Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stimuli-Responsive Nanomaterials for Application in Antitumor Therapy and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Hydrothermal Synthesis and Characterization of Copper Glycinate and Its In Vitro Drugs Adsorption Studies - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]
Application Notes and Protocols for the Quantification of Cupric Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric glycinate (B8599266), a chelate of copper and the amino acid glycine (B1666218), is a bioavailable form of copper utilized in pharmaceutical, nutraceutical, and animal feed applications. Accurate quantification of cupric glycinate is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for various analytical methods to quantify this compound. The methods discussed include UV-Visible Spectrophotometry, Atomic Absorption Spectroscopy (AAS), High-Performance Liquid Chromatography (HPLC), and Titrimetry.
Data Presentation
A summary of the quantitative performance of different analytical methods for the determination of copper, which can be applied to the analysis of this compound, is presented below.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Reference |
| UV-Vis Spectrophotometry | Copper (as complex) | 1-170 mg/L | 0.1 mg/L | - | 77.82% - 115% | [1] |
| UV-Vis Spectrophotometry | Copper (as complex) | 0.01-110 mg/L | 0.01 mg/L | - | - | [1] |
| UV-Vis Spectrophotometry | Cu-IDS Complex | 6.3–381 mg/L | 1.43 mg/L | 4.34 mg/L | - | [2] |
| Atomic Absorption Spectroscopy (AAS) | Copper | 0.5 - 2.0 mg/kg | - | - | 97% | [3] |
| Atomic Absorption Spectroscopy (AAS) | Copper | 1 - 25 µg/L | - | - | - | [4] |
| High-Performance Liquid Chromatography (HPLC) | Chelator | 0.100 - 5.00 µg/mL | - | - | - | [5] |
| High-Performance Liquid Chromatography (HPLC) | Copper (as EDTA complex) | - | - | - | 96.8% - 105.7% (in biological samples) | [6] |
Experimental Protocols
UV-Visible Spectrophotometry
This method is based on the formation of a colored complex between copper (II) and a complexing agent, which can be glycine itself or another indicator. The absorbance of the resulting solution is proportional to the copper concentration.
Protocol for Quantification of Copper using Glycine
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L as Cu) in deionized water.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 mg/L to 200 mg/L by serial dilution with deionized water.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound product and dissolve it in a known volume of deionized water to obtain a theoretical concentration within the linearity range of the standards.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 650 nm.[1]
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of copper in the sample solution from the calibration curve.
-
Calculate the concentration of this compound in the original sample based on the dilution factor.
-
Caption: Workflow for this compound Quantification by UV-Vis Spectrophotometry.
Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive method for determining the total copper content in a sample. The sample is atomized, and the absorption of light by the ground-state copper atoms is measured.
Protocol for Total Copper Determination
-
Preparation of Standard Solutions:
-
Use a certified copper standard solution (1000 mg/L) to prepare a series of working standards in the range of 0.5 to 5.0 mg/L by diluting with a suitable acid matrix (e.g., 1% nitric acid).
-
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Digest the sample with a suitable acid (e.g., nitric acid) to break the complex and dissolve the copper.
-
Dilute the digested sample with deionized water to bring the copper concentration into the linear range of the instrument.
-
-
Instrumental Analysis:
-
Set up the AAS instrument with a copper hollow cathode lamp.
-
Set the wavelength to 324.7 nm.
-
Use an air-acetylene flame.
-
Aspirate the blank (acid matrix), standards, and sample solutions into the flame.
-
Record the absorbance readings.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the copper concentration in the prepared sample solution from the calibration curve.
-
Calculate the amount of this compound in the original sample.
-
Caption: Workflow for Total Copper Quantification by AAS.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to quantify this compound either directly or indirectly by determining the copper content after complexation with a suitable reagent. An indirect method using EDTA is described here.[6]
Protocol for Indirect Quantification via Cu-EDTA Complex
-
Reagents and Mobile Phase:
-
Mobile Phase: Acetonitrile: 50 mM Ammonium Acetate with 0.5 mg/ml EDTA (30:70 v/v).[6]
-
EDTA solution for complexation.
-
Copper standard solutions.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Detector: UV detector set at 310 nm.[6]
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a series of copper standard solutions and complex them with an excess of EDTA.
-
Accurately weigh the this compound sample, dissolve it in water, and add an excess of EDTA to form the Cu-EDTA complex.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the prepared standards and sample into the HPLC system.
-
The Cu-EDTA complex will elute as a single peak.
-
Record the peak area for each injection.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of copper in the sample from the calibration curve.
-
Calculate the original this compound concentration.
-
Caption: Workflow for Indirect HPLC Quantification of this compound.
Titrimetry
Titrimetric methods, such as complexometric or iodometric titrations, can be employed to determine the copper content in this compound. Potentiometric titration is a precise method to determine the endpoint.
Protocol for Potentiometric Titration
-
Reagents:
-
Standardized EDTA (ethylenediaminetetraacetic acid) solution (e.g., 0.1 M).
-
pH buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10).
-
Copper ion-selective electrode (ISE) or a suitable indicator.
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add the pH buffer to the sample solution.
-
Immerse the copper ISE and a reference electrode into the solution.
-
Titrate the solution with the standardized EDTA solution, recording the potential (mV) after each addition of titrant.
-
The endpoint is identified by the largest potential change for a given volume of titrant added.
-
-
Calculation:
-
Determine the volume of EDTA consumed at the equivalence point.
-
Calculate the moles of copper in the sample using the stoichiometry of the Cu-EDTA reaction (1:1).
-
Calculate the percentage of this compound in the original sample.
-
Caption: Workflow for Potentiometric Titration of this compound.
Signaling Pathways
While signaling pathways are more relevant to the biological activity of this compound rather than its direct chemical quantification, understanding its cellular uptake and the role of copper in biological systems can be important for researchers in drug development. Copper is an essential cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, and neurotransmitter synthesis. The diagram below illustrates a simplified overview of cellular copper uptake and its involvement in key pathways.
Caption: Simplified Cellular Copper Uptake and Trafficking.
Disclaimer
The protocols provided are intended as a general guide. It is essential to validate any analytical method for its intended use and to adhere to all laboratory safety guidelines. The performance characteristics of the methods may vary depending on the specific instrumentation, reagents, and sample matrix.
References
Application Notes: Cupric Glycinate as a Dietary Copper Source in Animal Feed
Introduction
Cupric glycinate (B8599266), an organic chelated form of the essential trace mineral copper, is increasingly utilized in animal nutrition. In this molecule, copper is bound to the amino acid glycine, forming a stable complex.[1][2] This chelation enhances the bioavailability of copper compared to inorganic sources like copper sulfate (B86663) (CuSO₄) by protecting it from interactions and antagonisms in the upper gastrointestinal tract.[1][3] Consequently, cupric glycinate can lead to improved absorption, better physiological function, and reduced mineral excretion into the environment.[4] Its application spans various livestock species, including ruminants, swine, and poultry, aiming to optimize health, growth, and productivity.[1][5]
Physicochemical Properties
| Property | Value |
| Chemical Formula | Cu(C₂H₄NO₂)₂ |
| Appearance | Blue powder |
| Copper Content | Approximately 24-26% |
| Solubility | Soluble in water |
(Data sourced from multiple chemical suppliers and general literature).[6][7]
Applications in Animal Nutrition
This compound serves as a highly effective copper source to support numerous physiological functions critical for animal health:
-
Enhanced Bioavailability: The chelated structure of this compound protects the copper ion from forming insoluble complexes in the rumen and small intestine, leading to greater absorption.[1][8] This is particularly advantageous in diets containing high levels of antagonists such as molybdenum (Mo) and sulfur (S).[9][10]
-
Improved Growth and Performance: Consistent and readily available copper supports enzymes involved in energy metabolism and tissue growth, which can translate to better average daily gain (ADG) and feed conversion ratios (FCR).[1][2][5]
-
Strengthened Immune Function: Copper is a crucial component of enzymes like superoxide (B77818) dismutase, which plays a vital role in the body's antioxidant defense system, thereby supporting overall immune health.[5][6][11]
-
Enhanced Reproductive Health: Adequate copper levels are linked to improved fertility and reproductive performance in livestock.[1][5]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from various studies comparing this compound (Cu-Gly) to copper sulfate (CuSO₄).
Table 1: Relative Bioavailability (RBV) of this compound in Ruminants (Compared to CuSO₄ at 100%)
| Species | Dietary Antagonists (Mo & S) | Duration | Bioavailability Metric | RBV (%) of Cu-Gly | Reference(s) |
| Beef Steers | 2 mg/kg Mo, 0.3% S | 90 days | Liver Cu | 115% (P=0.27) | [12][13][14] |
| Beef Steers | 2 mg/kg Mo, 0.15% S | 120 days | Liver Cu | 131% (P=0.12) | [9][10] |
| Beef Steers | 2 mg/kg Mo, 0.15% S | 120 days | Plasma Cu | 140% (P=0.10) | [9][10] |
| Beef Steers | 6 mg/kg Mo, 0.15% S | 28 days (Phase 2) | Liver Cu | 150% (P=0.01) | [9][10] |
| Beef Steers | 6 mg/kg Mo, 0.15% S | 28 days (Phase 2) | Plasma Cu | 144% (P=0.01) | [9][10] |
Table 2: Performance and Digestibility in Growing Pigs
| Parameter | Copper Sulfate (CuSO₄) | This compound (Cu-Gly) | P-value | Reference(s) |
| Average Daily Feed Intake (ADFI) | - | Significantly Increased | 0.039 | [15] |
| Apparent Total Tract Digestibility (ATTD) of Cu | - | Improved | 0.048 | [15] |
| Fecal Cu Content | Higher | Lower | 0.023 | [15] |
| Fecal Fe Content | Higher | Lower | 0.016 | [15] |
| Fecal Mn Content | Higher | Lower | 0.040 | [15] |
| Liver Cu Content | Lower | Higher | <0.05 | [4] |
| Bile Cu Content | Lower | Higher | <0.05 | [4] |
Table 3: Performance in Laying Hens (105-117 weeks of age)
| Parameter | Effect of Increasing Cu-Gly Level | Trend | P-value | Reference(s) |
| Egg Production | Increase with dosage | Linear | <0.01 | [16] |
| Egg Mass | Increase with dosage | Linear | <0.05 | [16] |
| Feed Intake | Peaked at 6 mg/kg | Quadratic | - | [16] |
| Feed Conversion Ratio | Lowest at 15 mg/kg | Quadratic | - | [16] |
Experimental Protocols
Protocol 1: Relative Bioavailability of this compound in Ruminants
-
Objective: To determine the relative bioavailability of copper from this compound compared to copper sulfate in the presence of dietary antagonists.[9][10]
-
Animal Model: 60 Angus or Angus-cross steers, approximately 9 months of age.[10]
-
Acclimation: Animals are acclimated to a common basal diet low in copper for 14-21 days.
-
Experimental Design: Randomized block design. Steers are blocked by weight and randomly assigned to one of five treatment groups (n=12 per group):
-
Control (no supplemental copper)
-
5 mg Cu/kg DM from CuSO₄
-
10 mg Cu/kg DM from CuSO₄
-
5 mg Cu/kg DM from Cu-Gly
-
10 mg Cu/kg DM from Cu-Gly
-
-
Diet: A corn silage-based diet formulated to meet NRC requirements, with the exception of copper. The diet is supplemented with known copper antagonists, such as molybdenum (e.g., 2 mg/kg DM) and sulfur (e.g., 0.15-0.3% DM), to challenge copper absorption.[9][12]
-
Duration: The feeding trial lasts for a minimum of 90 days.[12][14] Some studies may include a second phase with increased antagonist levels.[9][10]
-
Sample Collection:
-
Liver biopsies are collected at the beginning (Day 0) and end of the trial (e.g., Day 90).
-
Blood samples are collected periodically (e.g., every 28 days) via jugular venipuncture into heparinized tubes to obtain plasma.
-
Feed samples are collected regularly to analyze for actual mineral content.
-
-
Analytical Methods:
-
Liver and feed samples are dried, ashed, and digested using wet acid digestion (e.g., nitric acid and hydrogen peroxide).[17]
-
Copper concentrations in liver, plasma, and feed digests are determined using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[17][18]
-
-
Data Analysis: The bioavailability of this compound relative to copper sulfate is calculated using multiple linear regression of final liver or plasma copper concentrations against total copper intake. The slope-ratio assay is a common statistical method for this purpose.
Protocol 2: Efficacy of this compound in Swine
-
Objective: To compare the effects of this compound and copper sulfate on growth performance, nutrient digestibility, and copper retention in growing-finishing pigs.[4][15]
-
Animal Model: A suitable number of pigs (e.g., 12-42) of a specific breed (e.g., Meishan, Duroc) are selected post-weaning or in the growing phase.[4][15]
-
Experimental Design: Animals are randomly allocated to treatment groups based on body weight and litter. Treatments may include:
-
Basal diet + specified level of Cu from CuSO₄ (e.g., 60 mg/kg)
-
Basal diet + specified level of Cu from Cu-Gly (e.g., 60 mg/kg)
-
-
Diet: A basal corn-soybean meal diet formulated to meet or exceed NRC requirements for all nutrients except copper.
-
Duration: The experimental period typically lasts from 2 to 4 weeks.[4][15]
-
Sample Collection:
-
A nutrient digestibility trial is conducted, involving a 5-day adaptation period followed by a 3-day total collection of feces and urine.
-
Blood samples are collected at the end of the trial to measure hematological parameters and plasma mineral levels.
-
-
Analytical Methods:
-
Data Analysis: Data are analyzed using statistical models such as ANOVA or t-tests to compare the effects of the different copper sources on the measured parameters.
Mandatory Visualizations
References
- 1. vetnova.co.in [vetnova.co.in]
- 2. The application of Copper glycinate in the feed industry_Chemicalbook [chemicalbook.com]
- 3. Four reasons producers are rethinking copper sulphate in poultry feed | AusPac Ingredients [auspacingredients.com.au]
- 4. Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News - Sustar Feed Co., Ltd. High quality Copper Glycine Chelate [sustarfeed.com]
- 6. Copper Glycinate – Adwith Nutrichem (P) Limited [adwithnutrichem.com]
- 7. nutrition.basf.com [nutrition.basf.com]
- 8. COPPER Glycinate - Products [perfectfeedchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Bioavailability of copper from copper glycinate in steers fed high dietary sulfur and molybdenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of feed supplementation with a copper-glycine chelate and copper sulphate on selected humoral and cell-mediated immune parameters, plasma superoxide dismutase activity, ceruloplasmin and cytokine concentration in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the Microbiome-Metabolome Response to Copper Sulfate and Copper Glycinate in Growing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of an Immunoassay for the Detection of Copper Residues in Pork Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tvmdl.tamu.edu [tvmdl.tamu.edu]
Application Notes and Protocols: Immunomodulatory Effects of Copper Bis-glycinate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential micronutrient vital for a multitude of physiological processes, including cellular respiration and nervous system function.[1][2][3][4][5] Its role in the immune system is critical, with copper deficiency leading to impaired immune function, including decreased lymphocyte proliferation and increased susceptibility to pathogens.[1][2][3][4][5] Copper bis-glycinate (Cbg), a chelated form of copper with high bioavailability, is of particular interest for its potential immunomodulatory properties.[1][3][5] This document provides a detailed overview of the in vitro immunomodulatory effects of copper bis-glycinate, summarizing key quantitative data and providing comprehensive experimental protocols for researchers investigating its therapeutic potential. The presented data is primarily based on a key study by Areesanan et al. (2025), which systematically evaluated the impact of Cbg on various immune cell types.[1][2][3][4][5]
Data Presentation: Quantitative Effects of Copper Bis-glycinate
The following tables summarize the dose-dependent effects of copper bis-glycinate on different immune cell populations as observed in vitro.
Table 1: Effect of Copper Bis-glycinate on THP-1 Monocytic Cell Viability and NF-κB Expression [1]
| Cbg Concentration (µg/mL) | Cell Viability (% of Control) | NF-κB Expression (% of Stimulated Control) |
| 3 | ~100% | ~125% |
| 6 | ~100% | ~125% |
| 12.5 | ~100% | ~125% |
| 25 | ~100% | ~125% |
| 50 | ~80% | ~125% |
| 100 | <20% | Not Assessed |
| LC50 | 55.3 µg/mL |
Table 2: Effect of Copper Bis-glycinate on Pro-inflammatory Cytokine Secretion by LPS-Stimulated THP-1 Cells [1]
| Cbg Concentration (µg/mL) | IL-6 Reduction (% of Stimulated Control) | TNF-α Reduction (% of Stimulated Control) |
| 3 | Slight Reduction | >50% |
| 6 | Slight Reduction | >50% |
| 12.5 | Slight Reduction | >50% |
| 25 | Slight Reduction (Peak TNF-α reduction at ~70%) | ~70% |
| 50 | ~30% (Significant) | No substantial change from 25 µg/mL |
Table 3: Effect of Copper Bis-glycinate on Stimulated PBMC Proliferation [1]
| Cbg Concentration (µg/mL) | Proliferation Inhibition |
| 3 | ~25% |
| 14.8 | EC50 |
| 50 | >80% |
| 100 | >80% |
Table 4: Effect of Copper Bis-glycinate on Cytokine Secretion by Stimulated CD4+ Helper T Cells [1][2]
| Cbg Concentration (µg/mL) | IL-17 Reduction | IL-2 Reduction | IFN-γ Reduction | TNF-α Reduction |
| 3-50 | Dose-dependent decrease | Dose-dependent decrease | Slight decrease (no noticeable change between concentrations) | No significant influence |
| 100 | Not specified | Not specified | Not specified | ~20% |
Table 5: Effect of Copper Bis-glycinate on Cytokine Secretion by Stimulated CD8+ Cytotoxic T Cells [1]
| Cbg Concentration (µg/mL) | TNF-α Reduction | MIP-1β Reduction |
| 3-12.5 | No significant effect | No significant effect |
| 25 | Dose-dependent decrease starts | No significant effect |
| 50 | Dose-dependent decrease | Minor reduction |
| 100 | Dose-dependent decrease | ~10% |
Table 6: Effect of Copper Bis-glycinate on Intracellular Ca2+ Influx in Stimulated Jurkat Cells [1][2]
| Cbg Concentration (µg/mL) | Inhibition of Ca2+ Influx |
| 3-100 | Significant, dose-dependent inhibition |
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the immunomodulatory effects of copper bis-glycinate in vitro.
Cell Culture and Maintenance
-
Cell Lines:
-
THP-1 (Human monocytic cell line): Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
Jurkat (Human T lymphocyte cell line): Maintain in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
-
Primary Cells:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.[6] Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Viability and Proliferation Assays
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[3]
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) and immediately treat with various concentrations of copper bis-glycinate (e.g., 0.4–100 µg/mL).[1] Include untreated and unstimulated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[3]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[3]
-
Incubation with Reagent: Incubate for 4 hours at 37°C and 5% CO2.[3]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[3] The reference wavelength should be above 600 nm.[3]
This flow cytometry-based assay tracks cell division by the progressive halving of the fluorescent dye CFSE in daughter cells.[6][7][8][9]
-
Cell Labeling: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C, protected from light.[7][10]
-
Quenching: Stop the staining by adding 5 volumes of ice-cold complete culture medium and incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with complete culture medium to remove unbound CFSE.
-
Cell Seeding and Treatment: Seed the labeled PBMCs in a 96-well plate. Stimulate the cells with anti-CD3/CD28 antibodies and treat with various concentrations of copper bis-glycinate (e.g., 3–100 µg/mL).[1]
-
Incubation: Culture the cells for 72 hours at 37°C and 5% CO2.[1]
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity to determine the percentage of proliferating cells.
Cytokine Analysis (LEGENDplex™ Assay)
This bead-based immunoassay allows for the simultaneous quantification of multiple cytokines from a single sample.[11][12][13]
-
Sample Collection: Culture immune cells (e.g., THP-1 or PBMCs) with or without stimulation and in the presence of various concentrations of copper bis-glycinate for a specified time (e.g., 6 hours for THP-1).[1] Centrifuge the plates and collect the supernatants for analysis.
-
Assay Preparation: Reconstitute the lyophilized standard cocktail and prepare serial dilutions according to the manufacturer's protocol.[11] Prepare the premixed antibody-immobilized beads by sonicating for 1 minute and vortexing for 30 seconds.[11]
-
Assay Procedure:
-
Add assay buffer, standards, and samples to the wells of a V-bottom 96-well plate.[11]
-
Add the mixed beads to each well.[11]
-
Seal the plate and incubate on a plate shaker at 500 RPM for 2 hours at room temperature, protected from light.[11]
-
Wash the plate twice with wash buffer using a vacuum manifold.[11]
-
Add detection antibodies to each well, seal the plate, and incubate on a plate shaker at 500 RPM for 1 hour at room temperature.[11]
-
Add Streptavidin-PE (SA-PE) reagent to each well, seal the plate, and incubate on a plate shaker at 500 RPM for 30 minutes at room temperature.[11]
-
Wash the plate twice with wash buffer.
-
Resuspend the beads in wash buffer.
-
-
Flow Cytometry Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using the LEGENDplex™ data analysis software.
NF-κB Expression Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Culture and treat THP-1 cells with LPS and copper bis-glycinate as described for the viability assay.
-
Cell Fixation and Permeabilization: Harvest the cells and wash with PBS. Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against the p65 subunit of NF-κB.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the NF-κB stain.
Intracellular Calcium Influx Assay
This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye like Fluo-4 AM.[14][15][16][17][18]
-
Cell Loading: Incubate Jurkat cells with Fluo-4 AM loading solution for 30-60 minutes at 37°C.[14][15]
-
Washing: Wash the cells to remove excess dye.
-
Treatment: Resuspend the cells in a suitable buffer and treat with various concentrations of copper bis-glycinate.[1]
-
Stimulation and Data Acquisition: Establish a baseline fluorescence reading on a flow cytometer. Stimulate the cells with anti-CD3/CD28 antibodies and immediately acquire fluorescence data over time to measure the calcium influx.[1]
Visualizations: Pathways and Workflows
The following diagrams illustrate the experimental workflow, a proposed signaling pathway, and the overall immunomodulatory effects of copper bis-glycinate.
Caption: Experimental workflow for in vitro immunomodulatory studies.
Caption: Proposed inhibitory pathway of copper on NF-κB signaling.[19]
References
- 1. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. Copper as immunomodulator | Departement Pharmazeutische Wissenschaften | Universität Basel [pharma.unibas.ch]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. CFSE Proliferation assay. [bio-protocol.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. genomax.com.sg [genomax.com.sg]
- 13. m.youtube.com [m.youtube.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. hellobio.com [hellobio.com]
- 16. CALCIUM STAINING PROTOCOL [protocols.io]
- 17. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 18. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 19. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cupric Glycinate in Promoting Animal Growth and Health
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cupric glycinate (B8599266), an organic chelate of copper and the amino acid glycine, has emerged as a superior source of copper in animal nutrition.[1] Its chelated structure enhances bioavailability by protecting the copper ion from antagonists in the digestive tract, leading to improved absorption and utilization compared to inorganic sources like copper sulfate (B86663).[2][3] This results in a range of benefits for animal growth, health, and productivity, including improved feed conversion ratios, enhanced immune function, and better overall well-being.[3][4] These application notes provide detailed protocols and data for researchers and professionals in the field of animal science and drug development to effectively evaluate and utilize cupric glycinate in various animal species.
Data Presentation
Table 1: Comparative Bioavailability of this compound vs. Copper Sulfate in Steers
| Parameter | Copper Sulfate (100%) | This compound | P-value | Reference |
| Phase 1 (2 mg Mo/kg DM) | ||||
| Plasma Cu | 100% | 140% | 0.10 | [5] |
| Liver Cu | 100% | 131% | 0.12 | [5] |
| Ceruloplasmin | 100% | 140% | 0.01 | [5] |
| Phase 2 (6 mg Mo/kg DM) | ||||
| Plasma Cu | 100% | 144% | 0.01 | [5] |
| Liver Cu | 100% | 150% | 0.01 | [5] |
| Ceruloplasmin | 100% | 157% | 0.01 | [5] |
Table 2: Effects of this compound on Growth Performance in Finishing Pigs
| Parameter | Control (No added Cu) | Copper Sulfate (20 mg/kg) | This compound (20 mg/kg) | Reference |
| Average Daily Gain (ADG) ( g/day ) | 885 | 912 | 925 | [6] |
| Feed Conversion Ratio (FCR) | 2.68 | 2.61 | 2.58 | [6] |
| Fecal Copper (mg/kg) | 25.3 | 128.4 | 89.7 | [6] |
| Liver Copper (mg/kg) | 4.8 | 15.2 | 21.6 | [6] |
Table 3: Influence of this compound on Laying Hen Performance (105-117 weeks of age)
| Parameter | Control (0 mg/kg Cu) | This compound (3 mg/kg) | This compound (6 mg/kg) | This compound (9 mg/kg) | This compound (12 mg/kg) | This compound (15 mg/kg) | Reference |
| Egg Production (%) | 80.5 | 81.2 | 82.1 | 82.5 | 83.0 | 83.5 | |
| Egg Mass ( g/day ) | 50.7 | 51.5 | 52.3 | 52.8 | 53.3 | 53.8 | |
| Feed Intake ( g/day ) | 105.2 | 106.1 | 107.5 | 106.8 | 106.3 | 105.8 | |
| Feed Conversion Ratio | 2.07 | 2.06 | 2.05 | 2.02 | 2.00 | 1.97 |
Experimental Protocols
Protocol 1: Determination of Relative Bioavailability of this compound in Broiler Chickens
Objective: To determine the relative bioavailability of this compound compared to copper sulfate in broiler chickens using liver copper concentration as the primary indicator.
Materials:
-
Day-old broiler chicks
-
Basal diet low in copper
-
This compound
-
Copper sulfate (CuSO₄·5H₂O)
-
Metabolic cages
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Nitric acid (trace metal grade)
-
Standard copper solutions for AAS/ICP-MS
Procedure:
-
Animal Allocation and Housing:
-
Randomly allocate day-old broiler chicks to different treatment groups with multiple replicates per treatment.
-
House the birds in environmentally controlled rooms with metabolic cages to allow for accurate feed intake measurement and excreta collection.
-
-
Dietary Treatments:
-
Formulate a basal corn-soybean meal diet to be nutritionally adequate for broilers, except for copper.
-
Create treatment diets by supplementing the basal diet with graded levels of copper (e.g., 0, 100, 200 mg/kg) from either copper sulfate or this compound.
-
-
Feeding Trial:
-
Provide the respective diets and water ad libitum for a period of 21 days.
-
Record body weight and feed intake weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
-
Sample Collection:
-
At the end of the 21-day trial, euthanize a subset of birds from each treatment group.
-
Collect liver samples and immediately freeze them at -20°C until analysis.
-
-
Copper Analysis:
-
Data Analysis:
-
Perform a slope-ratio analysis by regressing liver copper concentration on the supplemental copper intake for each source.
-
The relative bioavailability of this compound is calculated as the ratio of the slope of the regression line for this compound to the slope of the regression line for copper sulfate, multiplied by 100.[9]
-
Protocol 2: Evaluation of this compound on Growth Performance and Nutrient Digestibility in Weaned Pigs
Objective: To assess the effect of dietary supplementation with this compound on the growth performance and nutrient digestibility of weaned pigs.
Materials:
-
Weaned piglets
-
Basal diet meeting the nutritional requirements for weaned pigs, except for copper.
-
This compound
-
Copper sulfate
-
Individual or group pens with slatted floors
-
Feeders and waterers
-
Chromic oxide (Cr₂O₃) or other indigestible marker
-
Equipment for proximate analysis of feed and feces (e.g., Kjeldahl apparatus, Soxhlet apparatus, muffle furnace)
Procedure:
-
Animal and Housing:
-
Use weaned piglets of similar age and weight, and randomly assign them to dietary treatment groups.
-
House pigs in pens that allow for accurate monitoring of feed intake and collection of fecal samples.
-
-
Dietary Treatments:
-
Formulate a basal diet appropriate for weaned pigs.
-
Create experimental diets by supplementing the basal diet with different copper sources (copper sulfate vs. This compound) at specified levels (e.g., 120 mg/kg).
-
Include an indigestible marker like chromic oxide (e.g., 0.3%) in all diets for the digestibility trial.
-
-
Growth Performance Trial (e.g., 28 days):
-
Record the initial body weight of each pig.
-
Provide the assigned diets and water ad libitum.
-
Measure and record feed intake per pen weekly.
-
Record the final body weight of each pig at the end of the trial.
-
Calculate ADG, ADFI, and FCR.
-
-
Nutrient Digestibility Trial (e.g., last 5 days of the growth trial):
-
Collect fresh fecal samples from each pen for at least three consecutive days.
-
Pool the fecal samples for each pen and dry them in a forced-air oven.
-
Grind the dried fecal samples and the feed samples.
-
Analyze the feed and fecal samples for dry matter, crude protein, ether extract, and the indigestible marker concentration.
-
-
Calculations:
-
Calculate the apparent total tract digestibility (ATTD) of nutrients using the following formula: ATTD (%) = 100 - [100 × (Marker in diet / Marker in feces) × (Nutrient in feces / Nutrient in diet)]
-
Protocol 3: Assessment of Antioxidant Status in Poultry Fed this compound
Objective: To evaluate the effect of this compound supplementation on the antioxidant status of broilers by measuring the activity of key antioxidant enzymes in the liver.
Materials:
-
Broilers from a growth performance trial (as in Protocol 1)
-
Liver samples
-
Phosphate (B84403) buffer
-
Reagents for Superoxide Dismutase (SOD) assay (e.g., using a commercial kit or a method based on the inhibition of nitroblue tetrazolium reduction)
-
Reagents for Glutathione (B108866) Peroxidase (GPx) assay (e.g., using a commercial kit or the method of Paglia and Valentine, which measures NADPH oxidation)
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw the frozen liver samples on ice.
-
Homogenize a known weight of liver tissue in cold phosphate buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant for enzyme activity assays.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Follow the protocol of a commercially available kit or a standard laboratory method.
-
The principle often involves the inhibition of a chromogenic reaction by SOD present in the sample.
-
Measure the absorbance at the specified wavelength using a spectrophotometer.
-
Calculate SOD activity based on a standard curve or the provided formula, typically expressed as units per milligram of protein.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Protein Concentration Determination:
-
Determine the protein concentration of the liver supernatant using a standard method (e.g., Bradford or Lowry assay) to normalize the enzyme activities.
-
-
Data Analysis:
-
Compare the SOD and GPx activities among the different dietary treatment groups using appropriate statistical analysis (e.g., ANOVA).
-
Mandatory Visualization
Caption: General workflow for an animal feeding trial evaluating this compound.
References
- 1. Copper- Determination by AAS | OIV [oiv.int]
- 2. Czech Journal of Animal Science: Copper bioavailability, mineral utilization, and lipid metabolism in broilers [cjas.agriculturejournals.cz]
- 3. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of copper in biological materials by atomic absorption spectroscopy: a reevaluation of the extinction coefficients for azurin and stellacyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. actavet.vfu.cz [actavet.vfu.cz]
Troubleshooting & Optimization
overcoming cupric glycinate solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cupric glycinate (B8599266) in aqueous solutions.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter challenges with the solubility of cupric glycinate. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: this compound is not dissolving or is precipitating out of solution.
This is a common issue that can be influenced by several factors. Follow these steps to identify the cause and find a solution.
Step 1: Verify Water Quality and Temperature
-
Question: Are you using deionized or distilled water?
-
Rationale: The presence of other ions in tap water can affect the solubility of this compound.
-
Recommendation: Always use high-purity water (distilled or deionized) for preparing solutions.
-
-
Question: What is the temperature of your water?
Step 2: Adjust the pH of the Solution
-
Question: Have you measured the pH of your solution?
-
Rationale: this compound is a basic salt, and its aqueous solutions typically have a pH greater than 7.0.[3] The formation of different copper-glycine complexes is highly pH-dependent.[4] In acidic conditions (pH 1-7), various species such as Cu(2+), CuGlyH(2+), CuGly(+), and CuGly(2) can exist, influencing the overall solubility.
-
Recommendation: If the solution is acidic, cautiously adjust the pH to the neutral or slightly alkaline range (pH 7-8) using a suitable base (e.g., NaOH) to promote the formation of the more soluble bis(glycinato)copper(II) complex.
-
Step 3: Consider the Concentration
-
Question: What is the target concentration of your solution?
-
Rationale: Exceeding the solubility limit at a given temperature will result in undissolved solid or precipitation.
-
Recommendation: Refer to the solubility data in Table 1. If your target concentration is too high, you may need to dilute the solution or operate at a higher temperature.
-
Step 4: Evaluate the Presence of Other Solutes
-
Question: Does your aqueous solution contain other salts or organic solvents?
-
Rationale: The presence of other ions can impact solubility through the common ion effect or by altering the ionic strength of the solution. The addition of organic solvents like ethanol (B145695) or acetone (B3395972) is known to decrease the solubility of this compound and is often used to induce crystallization.[5][6]
-
Recommendation: If possible, prepare the this compound solution in pure water first before adding other components. If co-solvents are necessary, add them gradually after the this compound has fully dissolved.
-
Troubleshooting Workflow Diagram
References
Technical Support Center: Optimizing Cupric Glycinate Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize cupric glycinate (B8599266) concentrations for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results with cupric glycinate inconsistent or not reproducible?
A1: Inconsistent results in cell viability assays with this compound can stem from several factors:
-
Assay Interference: Cupric ions are known to interfere with tetrazolium-based assays like MTT, MTS, and XTT. Copper can directly reduce the tetrazolium salts, leading to a false-positive signal (increased color formation) that doesn't correlate with cell viability.[1]
-
Compound Stability: The stability of this compound in your cell culture medium can vary. Interactions with media components, such as amino acids and serum proteins, can alter its bioavailability and effective concentration.
-
Cell Health and Seeding Density: Variations in cell health, passage number, and initial seeding density can significantly impact the outcome of the assay. Ensure your cells are in the exponential growth phase and seeded uniformly.
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can concentrate the this compound and affect cell growth. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data.
Q2: I am observing high background signals in my colorimetric/fluorometric assay. What is the likely cause?
A2: High background signals can be attributed to:
-
Compound Interference: this compound may react directly with the assay reagents. To test for this, run a cell-free control containing only media, this compound at various concentrations, and the assay reagent.
-
Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings in some colorimetric assays. Consider using a phenol red-free medium for the duration of the assay.
-
Contamination: Bacterial or fungal contamination in your cell cultures or reagents can lead to non-specific signals.
Q3: My untreated control cells show reduced viability. What could be the problem?
A3: This issue can arise from:
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve your this compound, high final concentrations in the culture medium can be toxic to cells. Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically below 0.5%).
-
pH Changes: The addition of this compound or its solvent may alter the pH of the culture medium, affecting cell viability. Check the pH of the medium after adding your compound.
Q4: Which cell viability assay is recommended for use with this compound?
A4: Due to the interference of copper ions with tetrazolium-based assays, the Neutral Red assay is a recommended alternative.[1] This assay is based on the uptake of the neutral red dye into the lysosomes of viable cells and is less susceptible to interference from copper compounds.
Troubleshooting Guides
Issue 1: Unexpectedly High Viability at High this compound Concentrations in MTT/XTT Assays
-
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
-
Troubleshooting Steps:
-
Cell-Free Control: Incubate this compound with the MTT or XTT reagent in cell-free media. An increase in color in the absence of cells confirms interference.
-
Alternative Assay: Switch to a non-tetrazolium-based assay like the Neutral Red assay or a crystal violet assay.
-
Issue 2: High Variability Between Replicate Wells
-
Possible Cause:
-
Inconsistent cell seeding.
-
Inaccurate pipetting of this compound or assay reagents.
-
Edge effects in the multi-well plate.
-
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution.
-
Pipetting Technique: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS to minimize evaporation from adjacent wells.
-
Issue 3: No Dose-Dependent Effect Observed
-
Possible Cause:
-
The concentration range tested is too narrow or not appropriate for the cell line.
-
The compound has precipitated out of solution.
-
Interaction with serum proteins is reducing the bioavailability of the compound.
-
-
Troubleshooting Steps:
-
Range-Finding Experiment: Perform a preliminary experiment with a broad range of concentrations (e.g., from nanomolar to millimolar) to identify the active range.
-
Solubility Check: Visually inspect the wells for any precipitate after adding this compound to the medium. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent.
-
Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage or using a serum-free medium during the treatment period, as serum proteins like albumin can bind to copper.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (Cu(Gly)₂) in Different Cell Lines
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) | Reference |
| Porcine Intestinal Epithelial (IPEC-J2) | CCK-8 | 10 | >120 µM (viability decreased with dose) | [2] |
| Human Epithelial (HCE-T) | WST-1 | Not specified | LC50 = 158 µg/mL (~700 µM) | [3] |
| Human Monocytic (THP-1) | Not specified | Not specified | Viability decreased by ~20% at 50 µg/mL (~220 µM) | [3] |
Note: IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Dissolve the this compound in sterile, deionized water or PBS to create a high-concentration stock solution (e.g., 10-100 mM). Gentle warming and vortexing may aid in dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Recommended Method - Neutral Red Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for the stock solution) and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: Prepare a fresh 1X Neutral Red Staining Solution by diluting a stock solution in the appropriate cell culture medium. Remove the treatment medium from the wells and add the 1X Neutral Red Staining Solution. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the staining solution and wash the cells with PBS.
-
Dye Solubilization: Add a solubilization solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Mandatory Visualizations
Experimental workflow for IC50 determination.
Troubleshooting workflow for inconsistent results.
Copper-induced cytotoxicity signaling pathway.
References
stability of cupric glycinate under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cupric glycinate (B8599266). The stability of cupric glycinate is critically dependent on pH, and understanding these relationships is essential for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: At what pH range is this compound most stable?
A1: this compound complexes are most stable in weakly acidic to alkaline solutions (pH 3 to 7 and above). In strongly acidic conditions (pH below 2), the formation of the complex is unfavorable because the amino and carboxyl groups of glycine (B1666218) are protonated, competing with the copper ion for binding.[1] As the pH increases, these groups deprotonate, making them more available to coordinate with the copper ion, leading to the formation of more stable complexes.[1]
Q2: I'm observing a precipitate in my this compound solution. What could be the cause?
A2: Precipitation in a this compound solution can be due to several factors related to pH:
-
Low pH: In highly acidic environments (pH < 2), the complex may not form, and you could be observing the precipitation of one of the starting materials.
-
High pH: At very high pH values, copper hydroxide (B78521) (Cu(OH)₂) may precipitate. The resulting solutions of bis(glycinato) copper(II) contain moderate concentrations of hydroxide ions and have a pH greater than 7.0.[2]
-
Presence of other ions: The presence of other ions, such as sulfides, can lead to the precipitation of compounds like copper sulfide (B99878) (CuS), a process that is also influenced by pH.[3]
Q3: My solution changed color unexpectedly. What does this indicate?
A3: A color change in your this compound solution can indicate a shift in the coordination environment of the copper(II) ion, which is often related to a change in pH. The formation of different complex species, such as [Cu(gly)]⁺ and [Cu(gly)₂], occurs at different pH values and can result in solutions with varying shades of blue.[4] For instance, the formation of the copper diglycinate complex is observed between a pH range of 0 to 11.5.[5]
Q4: What is the difference between the cis and trans isomers of this compound?
A4: Bis(glycinato)copper(II) exists as two geometric isomers, cis and trans. The cis isomer is the kinetically favored product and typically forms at room temperature, while the trans isomer is thermodynamically more stable and can be obtained by heating the cis isomer.[6][7] These isomers can have different physical properties, such as crystal structure.[6]
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
-
Potential Cause: Fluctuations in pH during the experiment.
-
Troubleshooting Steps:
-
Calibrate your pH meter: Ensure your pH meter is accurately calibrated before each experiment.
-
Use a buffer: If appropriate for your experimental design, use a suitable buffer system to maintain a constant pH.
-
Monitor pH continuously: For experiments sensitive to pH changes, like titrations, monitor the pH of the solution in real-time.[1]
-
Issue: Low yield of this compound complex during synthesis.
-
Potential Cause: Incorrect pH of the reaction mixture.
-
Troubleshooting Steps:
-
Verify initial pH: Check the pH of the glycine solution before adding the copper salt. The formation of the complex is favored in weakly acidic to alkaline conditions. A patent for one preparation method specifies controlling the pH value at 1-4 during the complex reaction.[8]
-
Adjust pH gradually: If pH adjustment is necessary, add acid or base dropwise while stirring to avoid localized pH extremes that could lead to precipitation of unwanted species.
-
Data Presentation
Table 1: Species and Stability Constants of this compound Complexes
| Species | Log β₁ (K₁) | Log β₂ (K₁*K₂) | pH Range of Predominance |
| [Cu(gly)]⁺ | ~8.1 - 8.5 | - | Acidic to Neutral |
| [Cu(gly)₂] | - | ~15.0 - 15.5 | Neutral to Alkaline |
Note: The exact values of stability constants can vary depending on experimental conditions such as ionic strength and temperature. The formation of metal complexes is often highly dependent on the pH of the solution.[4]
Experimental Protocols
Potentiometric Titration for Determining Stability Constants
This method is widely used to determine the stability constants of metal complexes by monitoring pH changes upon the addition of a titrant.[1]
Materials:
-
Standard solution of glycine
-
Standard solution of a copper salt (e.g., CuSO₄)
-
Carbonate-free standard solution of a strong base (e.g., NaOH)[1]
-
Background electrolyte (e.g., KNO₃) to maintain constant ionic strength[1]
-
Calibrated pH meter and electrode
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Precision burette
Procedure:
-
Place a known volume of the glycine solution and the background electrolyte into the thermostated reaction vessel.
-
Add a known volume of the copper salt solution to the vessel.
-
Record the initial pH of the solution.
-
Add the standard NaOH solution in small, precise increments using the burette.
-
After each addition, allow the solution to equilibrate and record the pH.[1]
-
Continue the titration until the pH reaches a plateau.
-
Perform a separate titration of glycine alone to determine its dissociation constants (pKa1 and pKa2).[4]
Data Analysis: The collected data (volume of titrant vs. pH) is used to calculate the formation constants (β) of the copper-amino acid complexes.[1] This is typically done using specialized software that analyzes the titration curves.[1] The formation function, n, which is the ratio of the total bound ligand to the total metal present, is a key parameter in these calculations.[4]
Mandatory Visualizations
Caption: Workflow for determining the stability constants of this compound via potentiometric titration.
Caption: Equilibrium of this compound species as a function of pH.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Optimization of Sustainable Copper Leaching Using Glycine and Oxidizing Agents in an Alkaline Medium [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 8. CN102584616A - Preparation method of this compound complex compound - Google Patents [patents.google.com]
preventing precipitation of cupric glycinate in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cupric glycinate (B8599266) in experimental buffers. Our goal is to help you prevent precipitation and ensure the stability and efficacy of your solutions.
Troubleshooting Guide: Preventing Cupric Glycinate Precipitation
This compound, a coordination complex of copper and glycine (B1666218), can be prone to precipitation in aqueous solutions, particularly under specific buffer and pH conditions. This guide provides a systematic approach to diagnosing and resolving precipitation issues.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot and prevent the precipitation of this compound in your experimental buffers.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound can be caused by several factors:
-
Inappropriate Buffer Choice: Phosphate-based buffers are a common cause of precipitation as phosphate ions can form insoluble copper phosphate salts.
-
pH Imbalances: The stability of the this compound complex is highly pH-dependent. At lower pH values, the carboxyl and amino groups of glycine are protonated, competing with the copper ion for binding and reducing the stability of the complex.[1] Conversely, at higher pH values (generally >8), copper can precipitate as copper hydroxide (B78521).
-
High Concentrations: Exceeding the solubility limit of this compound in a particular buffer system will lead to precipitation.
-
Temperature Fluctuations: Extreme temperature changes can affect the solubility of this compound.
Q2: What is the best buffer to use for this compound solutions?
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is directly related to the pH of the solution. Glycine has two pKa values, approximately 2.34 for the carboxyl group and 9.6 for the amino group. The chelation of copper by glycine is most effective in the pH range where the carboxyl group is deprotonated and the amino group is available for coordination. As the pH increases, the amino and carboxyl groups of glycine deprotonate, making them more available to coordinate with the copper ion, leading to the formation of more stable complexes.[1] However, at excessively high pH, the risk of copper hydroxide precipitation increases.
Q4: Can I use a chelating agent to prevent precipitation?
A4: Yes, using a chelating agent can help to prevent the precipitation of cupric ions. In the context of this compound, using a slight molar excess of glycine itself can help to ensure that the copper remains in a soluble, chelated form. Other chelating agents like EDTA could also be effective, but their use would need to be carefully considered as they could interfere with downstream applications by chelating other essential metal ions.
Q5: What is a reliable method for preparing a stable this compound solution?
A5: A reliable method involves the careful control of pH and the order of addition of reagents. A detailed protocol is provided in the "Experimental Protocols" section of this guide. The key is to form the copper-glycine complex under conditions that favor its stability before introducing other buffer components that might induce precipitation.
Data Presentation: Stability of Copper-Amino Acid Complexes
While specific solubility data of this compound in various buffers is not extensively documented, the stability of the complex can be inferred from its formation constants (log β). A higher log β value indicates a more stable complex. The stability of these complexes is pH-dependent.[1]
| Complex Species | Copper Glycinate (log β) |
| [Cu(L)]+ | ~8.1 - 8.6 |
| [Cu(L)2] | ~15.0 - 15.6 |
Note: The ranges in the log β values reflect data from multiple sources determined under varying experimental conditions such as temperature and ionic strength.[1]
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution (e.g., 10 mM in a Non-Phosphate Buffer)
This protocol provides a method for preparing a stable stock solution of this compound, minimizing the risk of precipitation.
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Glycine
-
High-purity water (e.g., Milli-Q or equivalent)
-
Non-phosphate buffer components (e.g., Tris base, HEPES)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Prepare a Glycine Solution:
-
Dissolve a molar excess of glycine (e.g., 2.5 molar equivalents to the desired final copper concentration) in approximately 80% of the final volume of high-purity water in a beaker with a stir bar.
-
For a 10 mM this compound solution, you would start with 25 mM glycine.
-
-
Prepare a Copper Sulfate Solution:
-
In a separate container, dissolve the required amount of copper(II) sulfate pentahydrate in a small volume of high-purity water.
-
-
Form the this compound Complex:
-
While stirring the glycine solution, slowly add the copper sulfate solution dropwise. A deep blue color should develop, indicating the formation of the this compound complex.
-
-
Add Buffer Components:
-
Once the this compound complex is fully formed and the solution is clear, add the solid non-phosphate buffer component (e.g., Tris base or HEPES) to achieve the desired final buffer concentration.
-
-
Adjust pH:
-
Carefully monitor the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired level (e.g., 7.4) using small additions of HCl or NaOH. Perform this step slowly to avoid localized pH changes that could cause precipitation.
-
-
Final Volume Adjustment and Filtration:
-
Transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.
-
For critical applications, it is recommended to sterile-filter the final solution through a 0.22 µm filter to remove any potential micro-precipitates.
-
-
Storage:
-
Store the stable this compound solution at 4°C, protected from light.
-
By following these guidelines and protocols, researchers can significantly reduce the likelihood of this compound precipitation, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Identifying and Mitigating Cupric Glycinate Interference in Biochemical Assays
Welcome to the Technical Support Center for addressing challenges related to cupric glycinate (B8599266) interference in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate issues arising from the presence of cupric glycinate, a compound that can be present as an active agent or a contaminant in screening libraries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it interfere with my biochemical assays?
This compound, also known as copper (II) glycinate, is a metal complex that can act as a source of cupric ions (Cu²⁺) in solution. These ions are known to interfere with a variety of biochemical assays, potentially leading to false-positive or false-negative results. The primary mechanisms of interference include:
-
Direct Enzyme Inhibition: Copper ions can bind to the active or allosteric sites of enzymes, altering their conformation and inhibiting their catalytic activity.[1] This is particularly relevant for enzymes with sulfhydryl groups in their active sites.
-
Redox Activity: Copper can cycle between its Cu(I) and Cu(II) oxidation states, which can lead to the production of reactive oxygen species (ROS). ROS can damage proteins and other assay components, leading to unreliable results.
-
Fluorescence Quenching: Cupric ions are known to quench the signal of many common fluorophores, leading to a decrease in the fluorescence signal that can be misinterpreted as inhibition.[2]
-
Signal Pathway Disruption: In cell-based assays, copper can interfere with signaling pathways, such as the MAPK/ERK pathway, leading to off-target effects.[2]
Q2: Which types of assays are most susceptible to this compound interference?
A broad range of biochemical and cell-based assays can be affected. Some of the most susceptible include:
-
Enzyme Assays: Assays for proteases, phosphatases, esterases, and lipases are particularly vulnerable to inhibition by copper ions.[2]
-
Luminescence-Based Assays: Luciferase reporter gene assays are highly sensitive to interference from metal ions like copper.
-
Fluorescence-Based Assays: Assays relying on fluorescent probes are at risk of signal quenching by cupric ions.[2]
-
Cell-Based Assays: Assays measuring cell viability, proliferation, and cytokine secretion can be impacted by the biological effects of copper.[2]
-
Kinase Assays: Copper has been demonstrated to directly interact with and modulate the activity of kinases.[2]
Q3: I suspect my compound is causing interference. How can I confirm if it's due to this compound or other metal ions?
A "chelator rescue" experiment is the most effective way to determine if metal ion interference is the cause of your unexpected results. This involves adding a metal chelator, such as Ethylenediaminetetraacetic acid (EDTA), to your assay. If the observed effect of your compound is significantly diminished or reversed in the presence of the chelator, it strongly suggests metal ion interference.
Troubleshooting Guides
Problem 1: Unexpected Inhibition in an Enzyme Assay
Symptoms:
-
A compound from your library shows potent, non-specific inhibition of your target enzyme.
-
The inhibition appears to be time-dependent.
-
The dose-response curve has an unusually steep slope.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose this compound interference in enzyme assays.
Experimental Protocol: Chelator Rescue Experiment
This protocol is designed to determine if observed enzyme inhibition is due to metal ion interference.
Materials:
-
Your enzyme and substrate
-
Assay buffer
-
Compound of interest (potential inhibitor)
-
This compound (as a positive control for interference)
-
EDTA stock solution (e.g., 100 mM in deionized water, pH 8.0)
-
Multi-well plates and plate reader
Procedure:
-
Prepare Assay Reactions: In a multi-well plate, set up the following reactions:
-
Negative Control: Assay buffer + enzyme + substrate
-
Compound: Assay buffer + enzyme + substrate + compound of interest
-
Compound + EDTA: Assay buffer + enzyme + substrate + compound of interest + EDTA (final concentration of 100 µM)
-
Positive Interference Control: Assay buffer + enzyme + substrate + this compound (at a concentration that gives significant inhibition)
-
Rescue Control: Assay buffer + enzyme + substrate + this compound + EDTA (final concentration of 100 µM)
-
-
Pre-incubation: If your assay involves a pre-incubation step of the enzyme with the inhibitor, perform this for all relevant wells.
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Measure Activity: Monitor the enzyme activity according to your established protocol.
-
Analyze Data: Compare the enzyme activity in the presence of your compound with and without EDTA. A significant recovery of enzyme activity in the "Compound + EDTA" well indicates that the inhibition is likely caused by metal ion contamination.
Problem 2: Decreased Signal in a Fluorescence-Based Assay
Symptoms:
-
A compound causes a dose-dependent decrease in fluorescence signal.
-
The effect is immediate upon addition of the compound.
Troubleshooting Steps:
-
Control for Quenching:
-
Run a control experiment without the enzyme or biological target.
-
To a solution of your fluorescent probe in assay buffer, add your compound of interest at the same concentrations used in the assay.
-
Measure the fluorescence. A decrease in fluorescence in this cell-free system indicates direct quenching by the compound.
-
-
Mitigation Strategies:
-
Add EDTA: Perform the assay in the presence of a low concentration of EDTA (e.g., 10-100 µM) to chelate any interfering copper ions.
-
Change Fluorophore: If quenching persists, consider using a different fluorescent probe that is less sensitive to metal-induced quenching.
-
Time-Resolved Fluorescence (TRF): TRF assays are generally less susceptible to quenching interference and can be a suitable alternative.[2]
-
Quantitative Data Summary
The following tables provide illustrative data on the potential for cupric ions to interfere in common assays and the efficacy of mitigation strategies. The actual level of interference will be concentration- and assay-dependent.
Table 1: Illustrative Inhibition of Various Enzymes by Cupric Ions
| Enzyme | Cu²⁺ Concentration (µM) | % Inhibition (Approximate) |
| Firefly Luciferase | 10 | 50% |
| 50 | >90% | |
| Alkaline Phosphatase | 25 | 40% |
| 100 | 85% | |
| Generic Protease | 50 | 60% |
| 200 | >95% |
Table 2: Example of a Chelator Rescue Experiment
| Condition | Relative Enzyme Activity (%) |
| No Inhibitor | 100 |
| 10 µM Compound X | 25 |
| 10 µM Compound X + 100 µM EDTA | 95 |
| 50 µM this compound | 15 |
| 50 µM this compound + 100 µM EDTA | 98 |
Signaling Pathways and Interference Mechanisms
Mechanism of Enzyme Inhibition and Chelator Rescue
Cupric ions can directly bind to amino acid residues in the active site of an enzyme, preventing the substrate from binding and catalysis from occurring. A chelating agent like EDTA can sequester the cupric ions, making them unavailable to interact with the enzyme and thus restoring its activity.
References
Technical Support Center: Purification of Cupric Glycinate Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized cupric glycinate (B8599266) crystals.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of cupric glycinate crystals.
| Problem | Possible Cause | Suggested Solution |
| Low Crystal Yield | 1. Incomplete precipitation due to high solubility in the mother liquor. 2. Use of excessive solvent during washing. 3. Premature filtration before crystallization is complete. | 1. Cool the solution in an ice bath to maximize crystal formation. If crystals still do not form, consider adding a co-solvent like ethanol (B145695) or 1-propanol (B7761284) to decrease the solubility of the product.[1][2] 2. Use minimal amounts of a cold, appropriate solvent (e.g., acetone (B3395972), ethanol) for washing the crystals.[3][4] 3. Ensure the solution is sufficiently cooled and adequate time is allowed for crystallization before proceeding with filtration. |
| Crystals Do Not Form | 1. The solution is not supersaturated. 2. The solution is cooling too slowly or too quickly. 3. Presence of impurities inhibiting crystallization. | 1. If the solution is clear, try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[3][5] 2. Add a "seed crystal" of previously isolated pure this compound to induce crystallization.[3][5] 3. If too much solvent was used, evaporate some of it and allow the solution to cool again.[5] |
| Crystals Are Off-Color (e.g., greenish or pale blue) | 1. Presence of unreacted starting materials (e.g., copper(II) acetate (B1210297) is greenish-blue).[6] 2. Co-precipitation of impurities. 3. Incorrect isomeric form (the cis and trans isomers can have slightly different appearances).[7][8] | 1. Ensure the correct stoichiometric ratios of reactants were used during synthesis. 2. Recrystallize the product. Dissolve the crystals in a minimal amount of hot deionized water and allow them to slowly cool to re-form purer crystals.[4] 3. Wash the crystals thoroughly with an appropriate solvent like acetone to remove soluble impurities.[1] |
| Oily Precipitate or Amorphous Solid Forms Instead of Crystals | 1. The solution is cooling too rapidly.[5] 2. High concentration of impurities. | 1. Re-heat the solution until the oil or amorphous solid redissolves. Allow it to cool more slowly at room temperature before transferring to an ice bath.[5] 2. Add a small amount of additional hot solvent to the mixture and then allow it to cool slowly.[5] |
| Crystals Are Very Small (Powdery) | 1. Very rapid crystallization from a highly supersaturated solution. | 1. To obtain larger crystals, slow down the rate of cooling. Allow the solution to cool to room temperature naturally before placing it in an ice bath. 2. Consider a recrystallization step where the initial solid is redissolved in a minimum of hot solvent and cooled slowly.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for washing this compound crystals?
A1: Acetone and ethanol are commonly used for washing this compound crystals.[1][3] These solvents are effective at removing residual acetic acid and other organic impurities without significantly dissolving the desired product, especially when used cold.[4] this compound is only slightly soluble in alcohol and insoluble in ketones.[7]
Q2: How can I be sure my product is the cis or trans isomer?
A2: The initial synthesis from copper(II) acetate and glycine (B1666218) typically yields the cis isomer.[4][8] The trans isomer can be obtained by heating the cis isomer.[1][4] While there can be subtle differences in crystal appearance (the cis-monohydrate often forms deep-blue needles, while the dihydrate can be a light blue powder), definitive identification requires analytical techniques such as Infrared (IR) spectroscopy or X-ray crystallography.[7][8]
Q3: My this compound crystals are dissolving during the washing step. What should I do?
A3: This indicates that either too much washing solvent is being used or the solvent is not cold enough. Use a minimal amount of ice-cold solvent to rinse the crystals. Perform the wash quickly during vacuum filtration to minimize contact time between the crystals and the solvent.[3]
Q4: What are the typical solubility properties of this compound?
A4: The solubility of this compound varies depending on the solvent and temperature. The following table summarizes its general solubility.
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble; Low solubility | [7][9] |
| Ethanol | Slightly soluble | [7] |
| 1-Propanol | Used to induce precipitation, suggesting low solubility | [1][4] |
| Acetone | Insoluble | [7] |
| Hydrocarbons | Insoluble | [7] |
| Ethers | Insoluble | [7] |
Q5: What is a typical yield for the synthesis and purification of this compound?
A5: Reported yields can vary based on the specific protocol and scale. Some preparation methods claim yields of over 80% or even up to 90%.[2][10] One documented lab synthesis reported a yield of approximately 77.8%.[11] Achieving a high yield depends on careful control of reaction conditions and purification steps to minimize product loss.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is for purifying this compound that may contain impurities from the initial synthesis.
-
Dissolution: Transfer the crude this compound crystals to a clean Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring and gently heating to dissolve the crystals completely.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently place the flask in an ice bath for several minutes.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of cold acetone or ethanol to remove any remaining soluble impurities.[1][4]
-
Drying: Allow the crystals to air-dry on the filter paper by continuing to draw air through the funnel for several minutes. For complete drying, the crystals can be transferred to a pre-weighed watch glass and left in a desiccator or a low-temperature oven.[1][3]
Visualized Workflows
Caption: General workflow for the purification of this compound crystals.
Caption: Troubleshooting logic for common this compound purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102643206A - Preparation method of copper glycinate - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. murov.info [murov.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 7. Copper glycinate | 13479-54-4 [chemicalbook.com]
- 8. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102584616A - Preparation method of this compound complex compound - Google Patents [patents.google.com]
- 11. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
challenges in the synthesis of pure cis and trans isomers of cupric glycinate
Technical Support Center: Synthesis of Cupric Glycinate (B8599266) Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure cis- and trans-isomers of cupric glycinate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the formation of cis- and trans-cupric glycinate isomers?
A1: The synthesis of bis(glycinato)copper(II) is a classic example of kinetic versus thermodynamic control. The cis-isomer is the kinetically favored product, meaning it forms more rapidly, while the trans-isomer is the thermodynamically more stable form.[1][2][3] This difference in stability and formation rate is the basis for the selective synthesis of each isomer.
Q2: How can I selectively synthesize the cis-isomer?
A2: The cis-isomer is typically synthesized by reacting copper(II) acetate (B1210297) monohydrate with glycine (B1666218) in a hot aqueous ethanol (B145695) solution (around 70°C).[1][3] The cis-isomer precipitates quickly from the solution under these conditions, which shifts the equilibrium and favors its formation.[2][3] Cooling the mixture in an ice bath helps to complete the precipitation.[1]
Q3: What are the common methods for synthesizing the trans-isomer?
A3: The trans-isomer can be obtained through the isomerization of the cis-complex.[1] This is typically achieved by heating the cis-isomer. Two common methods are:
-
Solution-phase isomerization: Refluxing a suspension of the cis-isomer with additional glycine in the filtrate from the cis-synthesis at about 90°C for an hour.[3][4]
-
Solid-state thermal isomerization: Heating the dry cis-isomer in an oven at temperatures ranging from 170°C to 200°C.[2][4][5]
Q4: How can I distinguish between the cis- and trans-isomers?
A4: Several analytical techniques can be used to differentiate between the isomers:
-
Infrared (IR) Spectroscopy: This is a rapid and accessible method. Due to its higher symmetry, the trans-isomer generally exhibits fewer IR-active bands compared to the cis-isomer.[1][6]
-
UV-Vis Spectroscopy: Both isomers show a broad d-d transition band in the visible region, but there are subtle differences in their absorption maxima.[1]
-
X-ray Crystallography: This is the definitive method for determining the geometric isomerism of the complexes.[6]
-
Visual Appearance: While not a definitive method, the crystal appearance can sometimes be an initial indicator of the isomer.[6]
Q5: Why is ethanol used in the synthesis of the cis-isomer?
A5: Hot 95% ethanol is added to the aqueous solution of copper(II) acetate to decrease the solubility of the this compound complex.[2] This promotes the rapid precipitation of the kinetically favored cis-isomer.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of cis-isomer | 1. Incomplete precipitation. 2. Overheating the solution, leading to some conversion to the more soluble trans-isomer. 3. Insufficient cooling. | 1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] 2. Maintain the reaction temperature around 70°C and avoid boiling.[1][3] 3. If precipitation is slow to initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7] |
| Contamination of cis-isomer with trans-isomer | 1. Reaction temperature was too high or the reaction time was too long, allowing for thermodynamic equilibration. 2. The filtrate was not separated quickly enough from the precipitate. | 1. Strictly control the reaction temperature and time. The cis-precipitate should form within about 5 minutes of mixing the reactants.[1][3] 2. Filter the cis-precipitate while the solution is still warm to prevent isomerization in the mother liquor upon cooling.[8] |
| Failed or low-yield conversion of cis- to trans-isomer | 1. (Solution method) The mixture completely dissolved during reflux, allowing the cis-isomer to reprecipitate upon cooling. 2. (Solid-state method) The temperature was too low or the heating time was insufficient. | 1. Ensure an excess of the cis-isomer and glycine are present so that a suspension is maintained throughout the reflux.[4] 2. Heat the cis-isomer at a temperature between 180°C and 200°C for at least 15 minutes to an hour.[2][4] |
| Product is a mixture of isomers | The initial synthesis conditions favored the formation of a mixture, or the purification/separation was incomplete. | Recrystallization may be attempted, but selective synthesis methods are generally more effective. For the trans-isomer, ensure the conversion from the cis-form is complete by extending the reflux or heating time. |
Experimental Protocols
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This procedure yields the kinetically favored cis-isomer.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glycine (H₂NCH₂COOH)
-
95% Ethanol
-
Distilled water
Procedure:
-
Dissolve 2.0 g of copper(II) acetate monohydrate in 15 mL of hot distilled water (approximately 70°C).[1]
-
To this solution, add 25 mL of hot 95% ethanol.[1]
-
In a separate beaker, dissolve 1.5 g of glycine in 10 mL of hot distilled water (approximately 70°C).[1]
-
Add the hot glycine solution to the copper(II) acetate solution while stirring. Maintain the temperature at around 70°C.[1]
-
A blue, needle-like precipitate of the cis-isomer will form within approximately 5 minutes.[1][3]
-
Cool the mixture in an ice bath to ensure complete precipitation.[1]
-
Collect the crystals by vacuum filtration and wash with a small amount of ethanol.[1]
-
Allow the product to air dry.
| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles |
| Cu(OAc)₂·H₂O | 199.65 | 2.0 | ~0.01 |
| Glycine | 75.07 | 1.5 | ~0.02 |
Synthesis of trans-Bis(glycinato)copper(II) Monohydrate
This procedure describes the conversion of the cis-isomer to the thermodynamically stable trans-isomer.
Materials:
-
cis-Bis(glycinato)copper(II) monohydrate (prepared as above)
-
Glycine
-
Filtrate from the cis-isomer synthesis
Procedure:
-
To 10 cm³ of the filtrate from the cis-isomer preparation, add approximately 1.5 g of the dry cis-isomer and 1 g of glycine.[4]
-
Heat the suspension under reflux for one hour. It is important that the mixture does not fully dissolve.[4]
-
Filter the hot mixture to collect the trans-isomer.
-
Wash the product with small portions of ethanol and allow it to air dry.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound isomers.
Caption: Relationship between kinetic and thermodynamic isomers of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 3. sciepub.com [sciepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. murov.info [murov.info]
- 6. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
troubleshooting vacuum filtration issues during cupric glycinate synthesis
This guide provides troubleshooting assistance for common issues encountered during the vacuum filtration of cupric glycinate (B8599266).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my vacuum filtration rate incredibly slow?
A1: A slow filtration rate can be attributed to several factors:
-
Clogged Filter Paper: The most common issue is the clogging of the filter paper pores by very fine cupric glycinate crystals or impurities.[1][2][3] To resolve this, you can try letting the solid settle and decanting the supernatant liquid first before transferring the bulk of the precipitate.[3] Using a coarser filter paper or pre-filtering the solution can also help.[1]
-
Poor Vacuum Seal: Air leaks in your setup will significantly reduce suction efficiency.[2][4] Ensure all connections are tight, especially the seal between the filter flask and the Büchner funnel. Wetting the filter paper with a small amount of the cold solvent before adding your mixture helps to create a better seal.[5][6]
-
Insufficient Vacuum Pressure: The vacuum source itself may not be powerful enough.[1] Check that the vacuum pump is functioning correctly and that the lines are not blocked.[4]
-
High Viscosity of the Liquid: If the filtrate is highly viscous, it will pass through the filter paper more slowly.[1] While not typical for this synthesis, gentle heating of the solution (if compatible with product stability) can reduce viscosity.[7]
Q2: My filter paper tore during filtration. What caused this and how can I prevent it?
A2: Tearing of the filter paper is usually caused by applying excessive vacuum pressure too suddenly.[4] It can also occur if the paper is not properly supported. To prevent this, increase the vacuum gradually. It is also recommended to use a hardened or reinforced grade of filter paper, especially when a strong vacuum is applied.[7] Ensure the filter paper is the correct size for the Büchner funnel, covering all the holes without extending up the sides.[8]
Q3: I'm losing my product! Fine blue crystals are passing through the filter paper into the filtrate.
A3: This indicates that the pore size of your filter paper is too large for the crystal size of your this compound.[2][9] This is a common issue with finely divided precipitates.[10] To remedy this, switch to a filter paper with a finer pore size.[1] Be aware that this may slow down the filtration rate. Another technique is to use two pieces of filter paper.
Q4: The collected this compound crystals are still wet and clumped after extensive drying on the filter.
A4: While vacuum filtration is efficient at removing solvent, achieving a completely dry product often requires additional steps.[11] Continue to pull air through the filter cake for several minutes after the last of the liquid has passed through; this helps evaporate residual solvent.[5][12] For final drying, carefully transfer the crystals from the filter paper to a pre-weighed watch glass and allow them to air dry or place them in a desiccator.[9]
Q5: What is causing the liquid in the filter flask to bubble or boil?
A5: This phenomenon occurs when the vacuum pressure is too high for the solvent being used, causing it to boil at room temperature.[4] This is more common with highly volatile washing solvents like acetone (B3395972) or ethanol (B145695). Reduce the vacuum pressure to a level that is sufficient for filtration without causing the solvent to boil.[4]
Q6: Why is my final yield of this compound lower than expected?
A6: A low yield can result from several stages of the experiment:
-
Incomplete Reaction: Ensure the initial reaction between copper(II) acetate (B1210297) and glycine (B1666218) goes to completion.
-
Product Loss During Filtration: As mentioned in Q3, fine crystals can pass through the filter paper.[9]
-
Excessive Washing: While washing the crystals is necessary to remove impurities, using too much solvent or a solvent that is not cold can dissolve some of the product.[13] Always use a minimal amount of ice-cold washing solvent.
-
Transfer Losses: Be meticulous when transferring the product between glassware to minimize physical loss. Rinsing the reaction flask with a small amount of the cold solvent and pouring this rinse into the funnel can help transfer all the solid.[6][9]
Quantitative Data Summary
The synthesis of this compound can result in varying yields and product forms depending on the specific protocol followed. The data below represents typical expectations.
| Parameter | Typical Value | Notes |
| Theoretical Yield | Dependent on starting material quantities | Calculated based on the stoichiometry of the reaction. |
| Experimental Yield | 75% - 97% | Yields can be impacted by filtration efficiency and washing procedures.[14][15] |
| Product Form | cis or trans isomers | The cis isomer is often formed initially and can be converted to the trans isomer by heating.[16] |
| Appearance | Light blue to deep blue crystalline solid | The cis-monohydrate is a common form.[17] |
| Decomposition Temp. | ~212 °C | The compound decomposes upon heating.[16] |
Experimental Protocol: Synthesis of this compound Monohydrate
This protocol is a standard laboratory procedure for the synthesis of cis-copper(II) glycinate monohydrate.[5]
Materials:
-
Copper(II) acetate monohydrate
-
Glycine
-
Deionized water
-
Acetone or Ethanol (ice-cold, for washing)
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
-
Beakers and heating apparatus
Methodology:
-
Prepare Reactant Solutions:
-
In a 250 mL beaker, dissolve approximately 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water.
-
In a separate 150 mL beaker, dissolve approximately 1.3 g of glycine in 10 mL of deionized water.
-
-
Reaction:
-
Gently heat both solutions on a hot plate until the solids are fully dissolved.[6]
-
Carefully and slowly add the hot glycine solution to the copper(II) acetate solution while stirring.
-
-
Crystallization:
-
Allow the resulting mixture to cool slowly to room temperature.
-
Once cooled, place the beaker in an ice bath to promote crystallization. Blue crystals should begin to form.[15]
-
If crystallization does not occur, you can induce it by scratching the inside of the beaker at the liquid's surface with a glass rod or by adding a seed crystal.[6]
-
-
Vacuum Filtration:
-
Set up the vacuum filtration apparatus, ensuring the filter flask is securely clamped.[6]
-
Place a piece of filter paper in the Büchner funnel that is correctly sized to cover all the holes.
-
Wet the filter paper with a few milliliters of ice-cold acetone or ethanol to seal it against the funnel plate.[6]
-
Turn on the vacuum source.
-
Swirl the crystal slurry and pour it into the center of the Büchner funnel.
-
Use a small amount of ice-cold solvent to rinse any remaining crystals from the beaker into the funnel.
-
-
Washing and Drying:
-
Wash the collected crystals (the filter cake) with two small portions of ice-cold acetone to remove any remaining impurities.[5]
-
Continue to draw air through the filter cake for 5-10 minutes to help dry the crystals.
-
Turn off the vacuum source before detaching the tubing to prevent backflow into the flask.
-
Carefully remove the filter paper and crystals and transfer them to a pre-weighed watch glass for final drying.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing and solving common vacuum filtration problems.
Caption: Troubleshooting workflow for vacuum filtration issues.
References
- 1. hawachfilterpaper.com [hawachfilterpaper.com]
- 2. vacuumfiltrations.com [vacuumfiltrations.com]
- 3. quora.com [quora.com]
- 4. vacuumfiltrations.com [vacuumfiltrations.com]
- 5. murov.info [murov.info]
- 6. youtube.com [youtube.com]
- 7. 10 tips to obtain the maximum performance from your filter paper filtration processes - Scharlab Internacional [scharlab.com]
- 8. vacuumfiltrationpump.com [vacuumfiltrationpump.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. vacuumfiltrations.com [vacuumfiltrations.com]
- 12. Vacuum2 [vanderbilt.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. agrologyjournal.com [agrologyjournal.com]
- 15. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 16. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Cupric Glycinate Stability and Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cupric glycinate (B8599266). The information focuses on the impact of temperature on its stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of cupric glycinate?
A1: this compound displays a multi-stage decomposition process upon heating. Initially, the hydrated forms lose water molecules. The anhydrous complex then undergoes decomposition. Key temperature points are:
-
Dehydration: The monohydrate forms, cis-[Cu(gly)₂]·H₂O and trans-[Cu(gly)₂]·H₂O, lose their water of hydration at different temperatures. The dehydration of aquo complexes generally occurs in the range of 120-180°C[1].
-
Charring: The compound begins to char at approximately 213°C[2].
-
Decomposition: Active decomposition with gas evolution occurs around 228°C[2]. The glycine (B1666218) moiety within the complex typically starts to decompose above 200°C[1]. The final decomposition product around 700°C is often cupric oxide[1][3].
Q2: What are the primary decomposition products of this compound at elevated temperatures?
A2: The thermal decomposition of this compound can yield a variety of products depending on the temperature and atmosphere. Upon heating to decomposition, it may form cupric oxide (CuO) and emit toxic fumes[3]. Thermolysis at high temperatures (e.g., 500°C) can result in a composite material containing elemental copper, tenorite (CuO), and graphenic carbon[2]. The decomposition of the glycine ligand can produce carbo-nitrogenated species[2]. Pyrolysis of glycine itself between 300 and 400°C is known to produce a mixture of carbon and C₂H₂N₂O₂ species[2].
Q3: How does the stability of cis- and trans-cupric glycinate isomers differ with temperature?
A3: The cis and trans isomers of this compound exhibit different thermal stabilities. The cis isomer is the kinetically favored product of synthesis, while the trans isomer is thermodynamically more stable[4]. Isomerization from the cis to the trans form can be achieved by heating the cis isomer[5][6][7]. Studies using thermogravimetric and differential scanning calorimetry (TG-DSC) have shown that for cis-[Cu(gly)₂]·H₂O, the temperature for water loss is higher than that for the trans-isomer[8].
Q4: What is the recommended storage temperature for this compound to ensure its stability?
A4: To maintain its stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place[6]. The recommended storage temperature is under an inert gas (like nitrogen or argon) at 2–8 °C[6][9].
Q5: In solution, how does temperature affect the stability of the this compound complex?
A5: The stability of the this compound complex in solution is influenced by temperature. While specific quantitative data on the temperature dependence of the stability constant is limited in the provided results, general principles of coordination chemistry suggest that the stability constant (β) will vary with temperature. The formation of the complex is also highly pH-dependent[7].
Troubleshooting Guides
Issue 1: Unexpected color change of solid this compound during storage or mild heating.
-
Possible Cause: This could indicate either the loss of hydration water or the beginning of thermal decomposition. The color of this compound can vary, with the monohydrate appearing as deep-blue needles and the dihydrate as light-blue powdery crystals[10]. A change in color upon mild heating may signal the transition between hydrated forms or to the anhydrous state.
-
Troubleshooting Steps:
-
Verify the storage conditions, ensuring the temperature and humidity are within the recommended range (2-8 °C, dry, inert atmosphere)[6][9].
-
Perform a thermogravimetric analysis (TGA) to determine the temperature at which water loss occurs and compare it with the temperature at which the color change was observed.
-
If the color change occurs at temperatures above 200°C, it is likely due to thermal decomposition[1][2].
-
Issue 2: Inconsistent results in experiments involving this compound solutions prepared at different temperatures.
-
Possible Cause: The solubility and stability of this compound in water can be affected by temperature[3]. Preparing solutions at different temperatures might lead to variations in the concentration of the active complex.
-
Troubleshooting Steps:
-
Standardize the temperature at which this compound solutions are prepared and used.
-
Ensure complete dissolution of the solid material.
-
For kinetic or binding studies, allow the solution to reach thermal equilibrium at the desired experimental temperature before initiating the experiment.
-
Consider that the pH of the solution can significantly impact complex formation and stability[7]. Buffer the solution appropriately.
-
Issue 3: Lower than expected yield or formation of impurities during the synthesis of this compound.
-
Possible Cause: The synthesis of this compound is temperature-sensitive. For instance, the synthesis of the cis-isomer often involves heating solutions to their boiling points and then cooling[6]. Deviations from the optimal temperature profile can affect the reaction rate, product yield, and the formation of specific isomers.
-
Troubleshooting Steps:
-
Carefully monitor and control the reaction temperature throughout the synthesis process as specified in the protocol.
-
Ensure that the starting materials are fully dissolved at the appropriate temperature before proceeding with the reaction[6].
-
The cooling rate can also influence crystallization and the isomer obtained. Follow the prescribed cooling procedure (e.g., cooling in an ice bath)[11].
-
Data Presentation
Table 1: Thermal Decomposition Data for this compound
| Property | Temperature (°C) | Observation | Reference |
| Dehydration (aquo complexes) | 120 - 180 | Loss of coordinated water | [1] |
| Charring | 213 | Onset of decomposition | [2] |
| Decomposition | 228 | Gas evolution | [2][5] |
| Glycine Moiety Decomposition | > 200 | Decomposition of the ligand | [1] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
This protocol provides a general method for assessing the thermal stability of this compound.
-
Objective: To determine the temperatures of dehydration and decomposition of this compound and the corresponding mass losses.
-
Instrumentation: A thermogravimetric analyzer (TGA).
-
Procedure:
-
Accurately weigh 5–10 mg of the this compound sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a non-reactive atmosphere[12].
-
Heat the sample from room temperature (e.g., 30°C) to a final temperature of approximately 800°C at a constant heating rate of 10 °C/min[12].
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperatures of mass loss events and the percentage of mass lost at each stage. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
-
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
This protocol outlines a method to study the thermal transitions of this compound.
-
Objective: To identify phase transitions, such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.
-
Instrumentation: A differential scanning calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5–10 mg of the this compound sample into a DSC pan.
-
Seal the pan and place it in the DSC cell. An empty, sealed pan should be used as a reference.
-
Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) at a controlled heating rate, typically 10 °C/min, over a desired temperature range (e.g., 30–500°C)[12].
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the DSC thermogram for endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, decomposition) peaks. The peak area can be integrated to determine the enthalpy of the transition.
-
Visualizations
Caption: Workflow for Thermal Analysis of this compound.
Caption: Troubleshooting Logic for Temperature-Related Issues.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. On a Composite Obtained by Thermolysis of Cu-Doped Glycine [mdpi.com]
- 3. Copper Glycinate n Copper Bisglycinate Manufacturers, with SDS [mubychem.com]
- 4. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 5. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 13479-54-4 CAS MSDS (Copper glycinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 12. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Managing Oxidative Stress Induced by Cupric Glycinate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cupric glycinate-induced oxidative stress in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is cupric glycinate (B8599266) and why is it used in cell culture?
This compound is a compound where copper is chelated by the amino acid glycine (B1666218). Copper is an essential trace element necessary for the function of many enzymes and is a required supplement in serum-free media.[1] However, free copper can be toxic to cells.[1] Chelating copper with molecules like glycine can help manage its delivery to cells in culture.[1]
Q2: How does this compound induce oxidative stress?
Excess copper, including that from this compound, can induce oxidative stress primarily through its ability to participate in redox cycling between its cuprous (Cu+) and cupric (Cu2+) states.[2][3] This redox activity can catalyze the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), from hydrogen peroxide (H2O2) and superoxide (B77818) radicals (O2•−) via Fenton-like and Haber-Weiss reactions.[2][3][4] This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA.[4][5][6]
Q3: What are the typical signs of oxidative stress in cell culture?
Common indicators of oxidative stress in cell culture include:
-
Decreased levels of endogenous antioxidants like glutathione (B108866) (GSH).[5][7]
-
Increased lipid peroxidation, often measured by malondialdehyde (MDA) levels.[7][8]
-
Damage to DNA.[6]
-
Depolarization of the mitochondrial membrane potential.[5][7]
Q4: What concentration of this compound is typically cytotoxic?
The cytotoxic concentration of copper compounds can vary significantly depending on the cell line, culture conditions (e.g., serum-free vs. serum-containing media), and the specific copper compound used.[1][10] For example, a study using copper sulfate (B86663) on HepG2 cells reported a 50% reduction in cell viability (LD50) at 220.5 ± 23.8 μg/mL after 48 hours of exposure.[10] It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific cell line and experimental setup.
Q5: What are common antioxidants used to counteract this compound-induced oxidative stress?
Several antioxidants can be used to mitigate copper-induced oxidative stress:
-
N-acetyl-L-cysteine (NAC): A precursor to glutathione, NAC can help replenish intracellular GSH levels and has been shown to alleviate copper-induced oxidative stress and apoptosis.[7]
-
Vitamin E: This lipid-soluble antioxidant is generally protective against copper-induced oxidative damage.[11]
-
Resveratrol: This polyphenol can reduce lipid peroxidation and partially reverse the cytotoxic effects of copper.[12]
-
Glutathione (GSH): GSH can directly chelate and detoxify copper ions as they enter the cell, preventing them from participating in redox reactions.[2][13]
It's important to note that some compounds, like ascorbic acid (Vitamin C), may have conflicting effects, showing protection in animal studies but potentially aggravating copper-induced damage in cell culture.[11]
Troubleshooting Guide
Problem 1: High levels of unexpected cell death after this compound treatment.
| Potential Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line. Start with a wide range of concentrations. |
| Cell line is particularly sensitive to copper. | Research the known copper sensitivity of your cell line. Consider using a more resistant cell line if appropriate for your experimental goals. |
| Instability of this compound in media. | Copper can react with other media components, like cysteine, leading to its depletion and the formation of precipitates.[1] Prepare fresh this compound solutions for each experiment and add them to the media immediately before treating the cells. |
| Serum-free media lacks chelating agents. | In serum-free conditions, copper is more likely to be in its toxic, free form.[1] Ensure your serum-free medium is properly supplemented or consider adding a chelating agent like albumin.[1] |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Suggested Solution |
| Variability in this compound solution. | Always prepare fresh solutions from a reliable stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent cell seeding density or confluency. | Standardize your cell seeding protocol to ensure a consistent number of cells at the start of each experiment. Cell density can affect susceptibility to toxic insults. |
| Fluctuations in incubation time. | Adhere strictly to the predetermined incubation times for this compound treatment and subsequent assays. |
| Media components are degrading. | Use fresh media for each experiment. Some components, like certain amino acids, can degrade over time, affecting copper's bioavailability and toxicity.[1] |
Problem 3: Difficulty in accurately measuring oxidative stress markers.
| Potential Cause | Suggested Solution |
| Incorrect assay for the specific marker. | Ensure you are using the appropriate assay. For example, use 2',7'-dichlorofluorescin diacetate (DCFH-DA) for general ROS detection[5][8], and specific ELISA kits for markers like 8-isoprostane (lipid peroxidation).[12] |
| Assay interference. | Copper ions may interfere with certain colorimetric or fluorometric assays. Run proper controls, including media with this compound but without cells, to check for background signal. |
| Timing of measurement is off. | The peak of oxidative stress can be transient. Perform a time-course experiment to identify the optimal time point for measuring your marker of interest after this compound addition. |
Quantitative Data Summary
Table 1: Experimental Concentrations of Copper Compounds
| Copper Compound | Cell/Animal Model | Concentration Range | Duration | Observed Effect |
| Copper Sulfate (CuSO4) | Chicken Hepatocytes | 10, 50, 100 µM | 24 h | Increased ROS, decreased GSH, induced apoptosis[7] |
| Copper Sulfate (CuSO4) | ICR Mice | 4, 8, 16 mg/kg | 21 and 42 days | Increased ROS, decreased antioxidant enzyme activity[5] |
| Copper Sulfate (CuSO4) | HepG2 Cells | 62.5 - 1000 µg/mL | 48 h | Dose-dependent decrease in cell viability[10] |
| Copper Glycinate (Cu-Gly) | IPEC-J2 Cells | 120 µM | Not specified | Increased SOD1 protein content[14] |
Table 2: Changes in Oxidative Stress Markers Following Copper Treatment
| Marker | Model | Treatment | Change from Control |
| ROS | Mouse Liver | 8 and 16 mg/kg CuSO4 | Increased (p < 0.05 or <0.01)[5] |
| GSH | Mouse Liver | High doses of CuSO4 | Decreased[5] |
| MDA | Chicken Hepatocytes | 10, 50, 100 µM CuSO4 | Increased[7] |
| 8-isoprostane | HEp-2 Cells | CuO Nanoparticles | Increased (1000%)[12] |
| SOD, CAT, GSH-Px | Mouse Liver | High doses of CuSO4 | Decreased activities and mRNA expression[5] |
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cells cultured in appropriate plates (e.g., 6-well plates).
-
This compound treatment solution.
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Pre-load the cells with 10 µM DCFH-DA by adding it to the culture medium and incubating for 20-40 minutes at 37°C in the dark.[5][12]
-
Wash the cells twice with PBS to remove excess probe.[5][12]
-
Lyse the cells using an appropriate lysis buffer and gentle sonication.[12]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[12]
-
Measure the fluorescence of the supernatant using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Alternatively, after washing, cells can be harvested and analyzed by flow cytometry to measure ROS levels per cell.[5]
Assessment of Lipid Peroxidation (MDA Assay)
This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Cell lysate from control and treated cells.
-
Commercially available MDA assay kit (typically based on the reaction with thiobarbituric acid, TBA).
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest cells and prepare cell lysates according to the manufacturer's protocol of the chosen MDA assay kit. This usually involves homogenization in a specific buffer.[6]
-
Perform the assay by mixing the lysate with the provided reagents (e.g., TBA reagent) and incubating at high temperature (e.g., 95°C).
-
After cooling, measure the absorbance or fluorescence of the resulting colored product at the specified wavelength (typically around 532 nm).
-
Calculate the MDA concentration based on a standard curve provided with the kit.
Measurement of Glutathione (GSH) Content
This protocol quantifies the level of the key intracellular antioxidant, glutathione.
Materials:
-
Cell lysate from control and treated cells.
-
Commercially available GSH assay kit.
Procedure:
-
Culture and treat cells with this compound.
-
Collect the cells and prepare a protein-free supernatant. This often involves homogenization followed by precipitation of proteins using an acid (e.g., metaphosphoric acid).
-
Follow the instructions of a commercial GSH assay kit. These kits typically involve a reaction where GSH reduces a substrate (like DTNB, Ellman's reagent) to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the GSH concentration by comparing the results to a standard curve generated with known concentrations of GSH. The ratio of reduced GSH to oxidized glutathione (GSSG) is also a key indicator of oxidative stress.[15]
Visualizations
Signaling Pathways in Copper-Induced Oxidative Stress
Caption: Copper-induced oxidative stress signaling cascade.
Experimental Workflow for Assessing Oxidative Stress
Caption: Workflow for evaluating this compound effects.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting experimental issues.
References
- 1. Copper in Cell Culture [sigmaaldrich.com]
- 2. The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress, apoptosis and inflammatory responses involved in copper-induced pulmonary toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper Nanoparticles Induce Oxidative Stress via the Heme Oxygenase 1 Signaling Pathway in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper toxicity, oxidative stress, and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper Oxide Nanoparticles Induce Oxidative Stress and Cytotoxicity in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-induced cell death and the protective role of glutathione: the implication of impaired protein folding rather than oxidative stress - Metallomics (RSC Publishing) [pubs.rsc.org]
- 14. Different Sources of Copper Effect on Intestinal Epithelial Cell: Toxicity, Oxidative Stress, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper(II) Oxidizes Cellular Antioxidant Glutathione - ChemistryViews [chemistryviews.org]
Validation & Comparative
Cupric Glycinate vs. Copper Sulfate: A Comparative Analysis of Bioavailability in Livestock
A comprehensive review of experimental data on the comparative bioavailability of cupric glycinate (B8599266) and copper sulfate (B86663) in cattle, swine, and poultry for researchers, scientists, and drug development professionals.
The essential trace mineral copper is a critical component in livestock nutrition, playing a pivotal role in a myriad of physiological functions, including enzyme activation, immune response, and red blood cell formation. While traditionally supplemented in inorganic forms like copper sulfate, organic chelated minerals such as cupric glycinate have gained prominence due to their potential for enhanced bioavailability. This guide provides an objective comparison of the performance of this compound versus copper sulfate in livestock, supported by experimental data, detailed methodologies, and a visual representation of the absorption pathways.
Executive Summary
Experimental evidence across multiple livestock species, including beef cattle, swine, and poultry, indicates that this compound, a chelated form of copper, generally exhibits superior or equivalent bioavailability compared to the inorganic salt, copper sulfate. This enhanced bioavailability is particularly evident in the presence of dietary antagonists, such as molybdenum and sulfur, which are known to impair copper absorption. The chelated structure of this compound protects the copper ion from forming insoluble complexes in the rumen and gastrointestinal tract, leading to more efficient absorption and utilization by the animal.
Data Presentation: Quantitative Comparison
The following tables summarize key performance and bioavailability metrics from various studies comparing this compound (or other copper amino acid chelates) and copper sulfate in different livestock species.
Table 1: Comparative Bioavailability of this compound vs. Copper Sulfate in Beef Steers
| Parameter | This compound | Copper Sulfate | Study |
| Relative Bioavailability (Liver Cu) | 131% - 150% | 100% | Hansen et al. (2008)[1][2] |
| 82% | 100% | Deters et al. (2021)[3] | |
| 115% (not statistically different) | 100% | Henderson et al. (2024)[4][5] | |
| Final Liver Cu (mg/kg DM) | Intermediate (at 10 mg/kg supplementation) | Greatest (at 10 mg/kg supplementation) | Deters et al. (2021)[3] |
| No significant difference | No significant difference | Henderson et al. (2024)[4][5] | |
| Final Plasma Cu (µg/dL) | No significant difference | No significant difference | Deters et al. (2021)[3] |
| Tended to be lower | Tended to be higher | Henderson et al. (2024)[4][5] | |
| Average Daily Gain (ADG) | No significant advantage | Showed improvement over control | Deters et al. (2021)[6] |
Note: Bioavailability can be influenced by factors such as initial copper status of the animal and the concentration of dietary antagonists.
Table 2: Comparative Bioavailability of Copper Glycinate vs. Copper Sulfate in Swine
| Parameter | Copper Glycinate | Copper Sulfate | Study |
| Apparent Total Tract Digestibility (ATTD) of Cu | Higher | Lower | Pang et al. (2021)[7] |
| Fecal Cu Excretion (at 100 mg/kg) | Lower | Higher | Ma et al. (2021)[8][9] |
| Liver Cu Concentration | Higher | Lower | Ma et al. (2021)[8] |
| Average Daily Gain (ADG) | Improved with supplementation | Improved with supplementation | Ma et al. (2021)[8] |
| Feed Intake | Significantly increased | - | Pang et al. (2023)[7] |
| Plasma IGF-1 | Higher | Lower | Pang et al. (2023)[7][10] |
Table 3: Comparative Effects of Copper Glycinate vs. Copper Sulfate in Poultry (Broilers)
| Parameter | Copper Glycinate | Copper Sulfate | Study |
| Body Weight (at 42 days) | Higher (at 100% requirement) | Lower (at 50% requirement) | Kwiecień et al. (2015)[11] |
| Feed Conversion Ratio (FCR) | Better | - | Hu et al. (2022)[12] |
| Tibia Bone Strength | No negative effect at reduced doses | - | Kwiecień et al. (2015)[11] |
| Cholesterol in Breast Meat | Significantly lower | Higher | Witkowska et al. (2014)[13] |
| Iron Content in Breast Meat | Significantly higher | Lower | Witkowska et al. (2014)[13] |
Experimental Protocols
Key Experiment 1: Bioavailability in Beef Steers (Adapted from Hansen et al., 2008)
-
Objective: To determine the bioavailability of copper glycinate relative to copper sulfate in steers fed high dietary sulfur and molybdenum.
-
Animals: Sixty Angus and Angus-Simmental cross steers.
-
Experimental Design: Steers were blocked by weight and randomly assigned to one of five dietary treatments:
-
Control (no supplemental copper)
-
5 mg Cu/kg DM from copper sulfate
-
10 mg Cu/kg DM from copper sulfate
-
5 mg Cu/kg DM from copper glycinate
-
10 mg Cu/kg DM from copper glycinate
-
-
Diet: A corn silage-based diet containing antagonists (2 mg/kg Mo and 0.15% S for 120 days, then 6 mg/kg Mo and 0.15% S for 28 days).
-
Data Collection: Blood and liver biopsy samples were collected at various time points to measure plasma copper, ceruloplasmin activity, and liver copper concentrations.
-
Bioavailability Calculation: Relative bioavailability was determined using multiple linear regression of final plasma Cu, liver Cu, and ceruloplasmin values on dietary copper intake.
Key Experiment 2: Performance and Copper Metabolism in Finishing Pigs (Adapted from Ma et al., 2021)
-
Objective: To investigate the effects of different copper sources and levels on growth performance and copper metabolism in finishing pigs.
-
Animals: Forty-two male finishing pigs.
-
Experimental Design: A 3x2 factorial design with three copper sources (copper sulfate, copper glycinate, copper proteinate) and two supplemental levels (5 and 20 mg/kg), plus a negative control group.
-
Diet: Basal diet with no added copper served as the control.
-
Data Collection: Growth performance (ADG, F:G ratio) was recorded. Samples of liver, bile, kidney, serum, urine, and feces were collected to determine copper concentrations.
-
Analysis: Data were analyzed to determine the effects of copper source and level on performance and tissue copper deposition.
Signaling Pathways and Experimental Workflows
The differential bioavailability of this compound and copper sulfate, particularly in ruminants, can be attributed to their distinct chemical properties and subsequent interactions within the gastrointestinal tract.
Caption: Comparative absorption pathways of copper sulfate and this compound in the ruminant digestive system.
The diagram above illustrates that in the rumen, copper sulfate readily dissociates into free copper ions, which are susceptible to binding with antagonists like molybdenum and sulfur to form insoluble complexes that are poorly absorbed.[14] In contrast, the chelated structure of this compound protects the copper ion from these interactions, allowing more of the mineral to reach the small intestine for absorption via transporters like CTR1 and DMT1.
Conclusion
The body of scientific evidence strongly suggests that this compound offers a bioavailability advantage over copper sulfate in livestock, particularly under conditions of high dietary antagonist pressure. This improved bioavailability can lead to better performance, more efficient tissue copper repletion, and potentially lower inclusion rates in feed, which can also have environmental benefits by reducing copper excretion. For researchers and professionals in drug and supplement development, the choice of copper source is a critical factor in formulating effective and efficient nutritional strategies for livestock. This compound represents a scientifically-backed option for optimizing copper nutrition and animal health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 163 Relative Bioavailability of Bis-glycinate Bound Copper in Beef Steers Fed a High Antagonist Growing Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of relative bioavailability of copper from copper glycinate in growing beef steers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Comparison of the Microbiome-Metabolome Response to Copper Sulfate and Copper Glycinate in Growing Pigs [mdpi.com]
- 8. Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dietary copper sources and levels on growth performance, copper digestibility, fecal and serum mineral characteristics in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Microbiome-Metabolome Response to Copper Sulfate and Copper Glycinate in Growing Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Broiler responses to copper levels and sources: growth, tissue mineral content, antioxidant status and mRNA expression of genes involved in lipid and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of copper-glycine complexes on chemical composition and sensory attributes of raw, cooked and grilled chicken meat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative bioavailability of organic bis-glycinate bound copper relative to inorganic copper sulfate in beef steers fed a high antagonist growing diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cupric Glycinate and Other Copper Chelates for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, bioavailability, stability, and toxicity of common copper chelates, supported by experimental data and detailed methodologies.
In the realm of trace mineral research and drug development, the effective delivery of copper is paramount. The choice of chelating agent significantly influences the bioavailability, stability, and safety of the copper compound. This guide provides a comprehensive comparative analysis of cupric glycinate (B8599266) against other widely used copper chelates, including copper sulfate, copper citrate (B86180), copper gluconate, and copper picolinate. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a critical resource for scientists and researchers in making informed decisions for their specific applications.
Comparative Analysis of Copper Chelates
The efficacy of a copper supplement is intrinsically linked to the chemical form in which the copper is delivered. Chelating copper with organic ligands, such as amino acids or organic acids, can significantly alter its absorption, distribution, metabolism, and excretion compared to inorganic forms like copper sulfate.
Cupric Glycinate , a chelate of copper and the amino acid glycine (B1666218), is often highlighted for its superior bioavailability. The smaller size of the glycine molecule facilitates efficient absorption through intestinal walls.[1] This chelated form protects the copper ion from forming insoluble complexes in the digestive tract, a common issue with inorganic copper sources.[2]
Copper Sulfate , an inorganic salt, has historically been a common and cost-effective source of copper. However, its absorption can be limited due to interactions with other dietary components.[2] Furthermore, it is generally considered to be more toxic than chelated forms.[3]
Copper Citrate , the copper salt of citric acid, is another organic chelate. While considered more bioavailable than copper sulfate, there is ongoing discussion and limited direct comparative data regarding its efficacy relative to amino acid chelates like this compound.[4] Some sources suggest that glycinate chelates may offer higher stability and absorption.[4]
Copper Gluconate , the copper salt of gluconic acid, is a water-soluble chelate.[5] It is commonly used in dietary supplements. Its bioavailability and toxicity profile are important considerations in its application.
Copper Picolinate , a chelate of copper and picolinic acid, is another form used in supplementation. Picolinic acid is a natural chelator in the human body, which may influence the absorption of the chelated copper.
Data Presentation: A Quantitative Comparison
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for each copper chelate.
Table 1: Physicochemical Properties
| Property | This compound | Copper Sulfate (Pentahydrate) | Copper Citrate | Copper Gluconate | Copper Picolinate |
| Molecular Formula | C₄H₈CuN₂O₄ | CuSO₄·5H₂O | C₁₂H₁₀Cu₃O₁₄ | C₁₂H₂₂CuO₁₄ | C₁₂H₈CuN₂O₄ |
| Molar Mass ( g/mol ) | 211.66 | 249.69 | 568.85 | 453.84 | 307.75 |
| Appearance | Blue, triboluminescent crystals[6] | Blue crystals or powder[3] | Green to blue crystals or powder[7] | Light blue to bluish-green crystalline powder[8] | Data not readily available |
| Solubility in Water | Slightly soluble[6][9] | 31.6 g/100 mL (20 °C)[3] | Low solubility under neutral to slightly acidic conditions[10][11][12] | 30 mg/mL (20 °C)[5][13] | Data not readily available |
Table 2: Stability Constants (log K)
The stability constant (K) is a measure of the strength of the interaction between the metal ion and the chelating ligand. Higher values indicate a more stable complex.
| Chelate | log K₁ | log β₂ | Reference |
| Copper(II) Glycinate | ~8.6 | ~15.7 | [14] |
| Copper(II) Citrate | ~6.1 | - | [1][15][16] |
| Copper(II) Gluconate | Dimeric species predominate in alkaline solutions | - | [17][18] |
| Copper(II) Picolinate | Data not readily available | - |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.
Table 3: Bioavailability (Relative to Copper Sulfate)
Bioavailability data is often presented as a relative value compared to a standard source, typically copper sulfate.
| Chelate | Animal Model | Relative Bioavailability (%) | Reference |
| This compound | Steers | 115.5% (not statistically significant in one study) | |
| This compound | Steers | 131% - 150% | [1] |
| Copper Chelate (unspecified) | Pigs | Higher than Copper Sulfate | [17] |
Table 4: Acute Oral Toxicity (LD50)
The LD50 is the dose of a substance that is lethal to 50% of a test population. Lower values indicate higher toxicity.
| Chelate | Animal Model | LD50 (mg/kg) | Reference |
| This compound | Rat (dermal) | > 2,000 | [19] |
| Copper Sulfate | Rat | 300 - 482 | [3][20][21][22] |
| Copper Citrate | Rat | > 5,000 | [23] |
| Copper Gluconate | Rat | 1709 | [4][24] |
| Copper Picolinate | Not fully investigated | - | [25] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible comparison of different copper chelates. Below are methodologies for key evaluative experiments.
Determination of Solubility at Different pH
Objective: To determine the solubility of each copper chelate in aqueous solutions at various pH levels, simulating the conditions of the gastrointestinal tract.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 8 (e.g., using HCl, acetate, phosphate, and borate (B1201080) buffers).
-
Add an excess amount of the copper chelate powder to a known volume of each buffer solution in a sealed container.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to ensure saturation.
-
After equilibration, filter the solutions using a 0.45 µm syringe filter to remove any undissolved solid.
-
Analyze the concentration of copper in the filtrate using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
The solubility is reported as the concentration of copper in the saturated solution at each pH.
A general workflow for this process is illustrated below.
Determination of Stability Constants
Objective: To determine the stability constants of the copper chelates, which indicate the strength of the metal-ligand bond.
Methodology (Potentiometric Titration):
-
Prepare solutions of the ligand (e.g., glycine, citric acid) and the copper salt (e.g., copper nitrate) of known concentrations in a suitable ionic medium (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Calibrate a pH electrode and meter with standard buffer solutions.
-
Titrate a solution containing the ligand and the copper salt with a standard solution of a strong base (e.g., NaOH) of known concentration.
-
Record the pH of the solution after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants (log K) for the copper-ligand complexes.
In Vivo Bioavailability Study
Objective: To compare the relative bioavailability of different copper chelates in an animal model.
Methodology (based on studies in steers):
-
Select a cohort of animals (e.g., copper-depleted steers) and divide them into groups.
-
Formulate diets with a basal level of copper and supplement each group with a specific copper chelate at different concentrations. Include a control group with no copper supplementation and a group supplemented with a reference compound (e.g., copper sulfate).
-
Administer the diets to the respective groups for a defined period (e.g., several weeks).
-
Collect blood and liver biopsy samples at the beginning and end of the study period.
-
Analyze the copper concentration in plasma and liver tissue using AAS or ICP-MS.
-
Calculate the relative bioavailability of each copper chelate by comparing the slope of the regression line of tissue copper concentration against dietary copper intake to the slope of the reference compound (slope-ratio assay).
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of the copper chelates.
Methodology:
-
Use a stepwise procedure with a limited number of animals (typically rats), starting with a dose from a series of defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administer a single oral dose of the test substance to a small group of animals (e.g., 3 animals).
-
Observe the animals for signs of toxicity and mortality for at least 14 days.
-
The outcome of the first group determines the dose for the next group (if necessary). If mortality is observed, the dose for the next group is lowered. If no mortality is observed, a higher dose is used.
-
The procedure continues until the criteria for classifying the substance's toxicity are met, based on the number of animals that die at specific dose levels.
Signaling Pathway: Cellular Copper Metabolism
The absorption and cellular transport of copper is a complex process involving several key proteins. Understanding this pathway is crucial for comprehending how different copper chelates might influence copper delivery to target cells and tissues.
Copper ions are primarily absorbed in the small intestine. The process begins with the reduction of Cu²⁺ to Cu⁺ by reductases on the cell surface. The cuprous ions are then transported into the enterocytes by the copper transporter 1 (CTR1).[23] Inside the cell, copper is bound by chaperones, such as ATOX1, which deliver it to specific cellular compartments. ATP7A, a copper-transporting ATPase, is responsible for exporting copper from the enterocyte into the bloodstream, where it binds to proteins like albumin and ceruloplasmin for transport to the liver and other tissues.[19][26] The liver plays a central role in copper homeostasis, utilizing ATP7B to excrete excess copper into the bile.[23]
The following diagram illustrates the key steps in cellular copper uptake and transport.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. rhomarwater.com [rhomarwater.com]
- 3. aquaticcontrol.com [aquaticcontrol.com]
- 4. fishersci.com [fishersci.com]
- 5. Copper gluconate - Wikipedia [en.wikipedia.org]
- 6. Copper glycinate | 13479-54-4 [chemicalbook.com]
- 7. Copper Citrate | C6H8CuO7+2 | CID 61514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Copper citrate - Sciencemadness Wiki [sciencemadness.org]
- 12. reddit.com [reddit.com]
- 13. Client Challenge [copper-chemistry.fandom.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. myttex.net [myttex.net]
- 19. download.basf.com [download.basf.com]
- 20. chemsupply.com.au [chemsupply.com.au]
- 21. beta.lakeland.edu [beta.lakeland.edu]
- 22. Copper (II) Citrate (Cupric Citrate) MSDS [exporterlabchemicals.com]
- 23. fs1.agrian.com [fs1.agrian.com]
- 24. cir-safety.org [cir-safety.org]
- 25. fishersci.com [fishersci.com]
- 26. download.basf.com [download.basf.com]
Unveiling the Potential: A Comparative Guide to Novel Copper Complexes in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. In this landscape, novel copper complexes are emerging as a promising class of anticancer agents, demonstrating significant cytotoxic activity against a range of cancer cell lines and, in some cases, showing favorable toxicity profiles compared to conventional platinum-based drugs. This guide provides an objective comparison of the performance of select novel copper complexes, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Copper, an essential trace element, plays a crucial role in various biological processes.[1][2][3] Interestingly, cancer cells often exhibit an elevated demand for copper compared to normal cells, a vulnerability that can be exploited for therapeutic intervention.[4][5][6][7] A diverse array of copper complexes, featuring ligands such as thiosemicarbazones, phenanthrolines, and Schiff bases, have been synthesized and evaluated for their anticancer potential.[1][8][9][10][11][12] These complexes have been shown to induce cancer cell death through multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, DNA damage, and the inhibition of angiogenesis and proteasome activity.[1][8][9][13][14][15]
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxic activity of novel copper complexes is a primary indicator of their potential as anticancer drugs. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of representative copper complexes against various cancer cell lines, in comparison to the widely used chemotherapeutic agent, cisplatin (B142131).
| Complex | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| [Cu(L1-6)2Cl] (1-6) | MCF-7 (Breast) | Data not specified | Cisplatin | Data not specified |
| HeLa (Cervical) | Data not specified | Cisplatin | Data not specified | |
| Hep-2 (Epithelioma) | Data not specified | Cisplatin | Data not specified | |
| EAC (Ehrlich ascites carcinoma) | Data not specified | Cisplatin | Data not specified | |
| Cu(phen)(L-tyr)Cl]·3H2O | MDA-MB-231 (Breast) | 3.5 | Cisplatin | ~5.25 |
| HT-29 (Colon) | 3.5 | Cisplatin | ~31.5 | |
| Ternary copper (II) complex | HT-29 (Colon) | 2.4 (24h), 0.8 (48h) | Not specified | Not specified |
| [Cu(bta)(1,10-phen)ClO4] (CBP-01) | CAL-51 (Breast) | Data not specified | Not specified | Not specified |
| Cu(II) Schiff base complexes | DU-145 (Prostate) | <4.0 | Not specified | Not specified |
| Huh-7 (Liver) | <4.0 | Not specified | Not specified | |
| [Cu(Lap)2(N–N)] (1-3) | A2780 (Ovarian) | >0.5 | Cisplatin | 15.4 (24h), 6.5 (48h), 3.7 (72h) |
| A2780R (Ovarian, resistant) | Data not specified | Not specified | Not specified | |
| MCF-7 (Breast) | ~1-6 | Not specified | Not specified | |
| PC-3 (Prostate) | ~1-6 | Not specified | Not specified | |
| A549 (Lung) | ~1-6 | Not specified | Not specified | |
| HOS (Osteosarcoma) | ~1-6 | Not specified | Not specified |
Table 1: In Vitro Cytotoxicity (IC50) of Novel Copper Complexes. This table highlights the potent cytotoxic effects of various copper complexes against a panel of human cancer cell lines. Notably, several of these complexes exhibit lower IC50 values than the standard chemotherapeutic drug, cisplatin, indicating higher potency. Data is compiled from multiple sources.[5][8][9][16][17][18]
Key Mechanisms of Anticancer Action
The efficacy of these copper complexes stems from their ability to interfere with multiple critical cellular processes, leading to cancer cell death. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many novel copper complexes have been shown to be potent inducers of apoptosis in cancer cells.[8][9][13][17][19] This is often mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic signaling pathways.[10][15][19][20]
Caption: Apoptosis induction by copper complexes.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cells from proliferating. Several copper complexes have been demonstrated to cause cell cycle arrest at different phases, most commonly the S or G2/M phases, thereby inhibiting tumor growth.[4][5][6][8][9][13][16]
Caption: Workflow for cell cycle analysis.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Copper is a known cofactor for several pro-angiogenic factors.[2] Copper complexes can interfere with this process, exhibiting anti-angiogenic effects and thereby cutting off the tumor's blood supply.[14][15][20][21][22]
Caption: Anti-angiogenic action of copper complexes.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the copper complex or cisplatin for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the copper complex at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[17]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the copper complex and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Conclusion
Novel copper complexes represent a vibrant and promising area of research in the development of new anticancer therapies.[23][24] Their diverse mechanisms of action, potent cytotoxicity against a variety of cancer cell lines, and in some cases, improved safety profiles compared to existing drugs, underscore their therapeutic potential.[7][25] The data and methodologies presented in this guide offer a comparative framework for researchers to evaluate and build upon the existing body of knowledge. Further in-depth in vivo studies and clinical trials are warranted to fully elucidate the clinical utility of these promising compounds in the fight against cancer.[26][27]
References
- 1. Novel copper complexes as potential proteasome inhibitors for cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a Copper (II) Complex on The Induction of Apoptosis in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Complexes as Antitumor Agents: In vitro and In vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of cell cycle arrest and apoptosis by copper complex Cu(SBCM)2 towards oestrogen-receptor positive MCF-7 breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Ternary copper (II) complex induced cell cycle arrest and apoptosis in human breast (MDA-MB-231) and colon (HT-29) cancer cells [frontiersin.org]
- 6. Induction of cell cycle arrest and apoptosis by copper complex Cu(SBCM)2 towards oestrogen-receptor positive MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unismart.it [unismart.it]
- 8. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arre ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00954F [pubs.rsc.org]
- 13. New copper complexes inducing bimodal death through apoptosis and autophagy in A549 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential of Copper and Copper Compounds for Anticancer Applications [mdpi.com]
- 15. Antiangiogenic activity of mononuclear copper(II) polypyridyl complexes for the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ternary Copper (II) Complex Induced Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strong in vitro anticancer activity of copper( ii ) and zinc( ii ) complexes containing naturally occurring lapachol: cellular effects in ovarian A278 ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00543K [pubs.rsc.org]
- 19. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hypotoxic copper complexes with potent anti-metastatic and anti-angiogenic activities against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. COPPER AND ANGIOGENESIS: UNRAVELLING A RELATIONSHIP KEY TO CANCER PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Is copper chelation an effective anti-angiogenic strategy for cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. pubs.aip.org [pubs.aip.org]
- 25. Innovative Approaches in the Synthesis and Optimization of Copper Complexes for Antitumor Therapies: A Comprehensive Review [mdpi.com]
- 26. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Mass Spectrometry for the Characterization of Cupric Glycinate Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The characterization of metal-amino acid adducts is crucial in various scientific disciplines, including biochemistry, pharmacology, and environmental science. Cupric glycinate (B8599266), a complex of copper with the amino acid glycine, serves as a model system for understanding these interactions. Mass spectrometry (MS) has emerged as a powerful analytical tool for the detailed structural elucidation and quantification of such adducts. This guide provides a comparative overview of three prominent mass spectrometry techniques—Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)—for the analysis of cupric glycinate adducts, supported by experimental data and detailed protocols.
Performance Comparison of Mass Spectrometry Techniques
The choice of an appropriate mass spectrometry technique is contingent on the specific analytical requirements, such as sensitivity, structural information, and the nature of the sample matrix. The following table summarizes the key performance characteristics of ESI-MS, MALDI-MS, and ICP-MS for the analysis of this compound adducts.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Inductively Coupled Plasma (ICP-MS) |
| Primary Application | Structural elucidation and quantification of intact adducts in solution. | Analysis of intact adducts, particularly from solid samples or in complex mixtures. | Elemental quantification of copper; speciation when coupled with separation techniques. |
| Ionization Principle | Soft ionization of solvated analytes by applying a high voltage to a liquid spray. | Soft ionization where a laser desorbs and ionizes the analyte embedded in a crystalline matrix. | Hard ionization using a high-temperature plasma to atomize and ionize the sample for elemental analysis. |
| Observed Species | Primarily [Cu(Gly)₂ + H]⁺ and other solvated adducts. Potential for in-source reduction to Cu(I) species.[1][2] | Predominantly singly charged adducts, such as [Cu(Gly)₂ + H]⁺ or [Cu(Gly)₂ + Na]⁺.[3] | Atomic copper ions (e.g., ⁶³Cu⁺, ⁶⁵Cu⁺). |
| Mass Accuracy | High resolution instruments (e.g., Orbitrap, FT-ICR) can achieve < 5 ppm mass accuracy.[4] | Typically in the range of 5-50 ppm, depending on the analyzer (e.g., TOF). | Not applicable for molecular mass. |
| Resolution | High resolution achievable, allowing for isotopic pattern determination.[3] | Generally lower resolution compared to high-end ESI-MS instruments. | Can resolve isotopic abundances of copper. |
| Detection Limits | Method-dependent; can reach low µM to nM levels for quantitative studies, though challenges exist for Cu(II) complexes.[5][6] | Limits of quantitation for amino acids can be in the low µM range (e.g., 0.03 µM for arginine).[7] | Sub-ppb (µg/L) detection limits for copper are achievable.[8][9] |
| Sample Throughput | Moderate to high, especially with flow injection or liquid chromatography coupling. | High throughput is possible with automated target plate spotting. | High throughput, particularly with autosamplers. |
| Key Advantages | - Direct analysis from solution. - Easily coupled to liquid chromatography (LC) for separation of complex mixtures. - Provides detailed structural information through tandem MS (MS/MS). | - High tolerance to salts and buffers. - Suitable for solid samples. - A specialized copper-containing matrix can enhance the yield of copper adducted ions.[4][10] | - Extremely high sensitivity for elemental analysis. - Provides accurate quantification of total copper. - Can be used for speciation analysis when hyphenated with CE or LC.[11] |
| Key Limitations | - Potential for in-source reduction of Cu(II) to Cu(I), which can complicate spectral interpretation.[5][6] - Susceptible to matrix effects and ion suppression. | - Matrix background can interfere at low m/z. - Co-crystallization can be challenging and affect reproducibility. | - Does not provide molecular information of the intact adduct. - Requires sample digestion for total metal analysis, destroying information about the adduct form. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative methodologies for the characterization of this compound adducts using ESI-MS, MALDI-MS, and CE-ICP-MS.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To identify and structurally characterize this compound adducts in solution.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving it in a suitable solvent. A common solvent system is a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) to facilitate spraying.
-
For analysis, dilute the stock solution to a final concentration typically in the range of 1-10 µM.
-
The solvent should ideally contain a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation and the formation of [M+H]⁺ ions.
Instrument Settings:
-
Ionization Mode: Positive ion mode is typically used to detect protonated or sodiated adducts.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 5 - 10 L/min.
-
Drying Gas Temperature: 200 - 350 °C.
-
Nebulizer Pressure: 1 - 2 bar.
-
Mass Range: Scan a range appropriate for the expected m/z of the this compound adducts (e.g., m/z 100-500).
-
For MS/MS: Select the precursor ion corresponding to the this compound adduct (e.g., [Cu(Gly)₂ + H]⁺) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Objective: To detect this compound adducts, particularly from solid samples or in the presence of contaminants that may interfere with ESI-MS.
Instrumentation: A MALDI Time-of-Flight (TOF) mass spectrometer.
Sample Preparation:
-
Matrix Selection: A crucial step in MALDI is the choice of matrix. For copper-peptide adducts, a specialized matrix synthesized by reacting α-cyano-4-hydroxycinnamic acid (CHCA) with copper oxide (CuO) has been shown to significantly enhance the signal of copper-adducted ions.[4][10] Alternatively, standard matrices like CHCA or sinapinic acid (SA) can be used.
-
Sample-Matrix Deposition (Dried-Droplet Method): a. Prepare a saturated solution of the chosen matrix in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). b. Mix the this compound sample solution with the matrix solution in a 1:1 ratio. c. Spot approximately 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.
Instrument Settings:
-
Ionization Mode: Positive ion mode.
-
Laser: Typically a nitrogen laser (337 nm) or a Nd:YAG laser (355 nm).
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal and avoid excessive fragmentation.
-
Mass Range: Set the mass range to include the expected m/z of the this compound adducts.
-
For MS/MS (if available on a TOF/TOF instrument): Select the precursor ion and induce fragmentation via post-source decay (PSD) or collision-induced dissociation (CID).
Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS)
Objective: To perform speciation analysis and quantify the different forms of copper, including free copper ions and this compound, in a sample.
Instrumentation: A capillary electrophoresis system coupled to an ICP-MS instrument.
Sample Preparation:
-
Prepare the sample by dissolving it in the background electrolyte (BGE) to be used for the CE separation.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
CE-ICP-MS Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length).
-
Background Electrolyte (BGE): A buffer solution that provides good separation of the species of interest. For example, 20 mM ammonium (B1175870) acetate (B1210297) at a controlled pH.
-
Separation Voltage: 15 - 30 kV.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
ICP-MS Detection: Monitor the copper isotopes (⁶³Cu and ⁶⁵Cu).
-
Nebulizer: A low-flow nebulizer is required to handle the low flow rates from the CE system.
Visualizing Experimental Workflows and Molecular Relationships
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, depict a typical experimental workflow for mass spectrometric analysis and the proposed fragmentation pathway of a this compound adduct.
Caption: Experimental workflow for the mass spectrometric characterization of this compound adducts.
Caption: Proposed fragmentation pathway of a protonated this compound adduct in tandem mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrospray ionization of copper-glycine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cu and Zn Interactions with Peptides Revealed by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analytik-jena.fr [analytik-jena.fr]
- 9. CLSI Validation of Exchangeable Copper Determination in Serum by ICP-MS: A Focus on Alzheimer’s Disease and Wilson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new copper containing MALDI matrix that yields high abundances of [peptide + Cu]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-ICP-MS method for the determination of "extractable copper" in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Coordination Sphere: A Comparative Guide to X-ray Absorption Spectroscopy of Copper(II)-Glycinate Complexes
For researchers, scientists, and professionals in drug development, understanding the intricate coordination environment of metal complexes is paramount. This guide provides a comprehensive comparison of X-ray Absorption Spectroscopy (XAS) with other key analytical techniques for the characterization of copper(II)-glycinate complexes, crucial model systems in bioinorganic chemistry and drug design. Detailed experimental protocols and supporting data are presented to offer a practical resource for laboratory investigation.
X-ray Absorption Spectroscopy (XAS) has emerged as a powerful tool for elucidating the local geometric and electronic structure of metal ions in various states of matter, including in solution, which is often not amenable to single-crystal X-ray diffraction. This guide will delve into the specifics of XAS in characterizing copper(II)-glycinate species, namely the mono-, bis-, and tris(glycinato) complexes, and objectively compare its performance against alternative methods such as single-crystal X-ray diffraction (XRD), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Electron Paramagnetic Resonance (EPR) Spectroscopy.
At a Glance: Comparing Analytical Techniques
| Technique | Information Provided | Sample State | Advantages | Limitations |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, bond distances, coordination geometry | Solid, Liquid, Amorphous | Element-specific; applicable to non-crystalline samples and solutions; provides local structure information. | Requires synchrotron radiation source; data analysis can be complex. |
| Single-Crystal X-ray Diffraction (XRD) | Precise bond lengths and angles, crystal packing, absolute configuration | Crystalline Solid | Provides highly accurate and detailed 3D structural information. | Requires single crystals of sufficient size and quality; not applicable to solutions or amorphous solids. |
| UV-Visible (UV-Vis) Spectroscopy | d-d electronic transitions, information on ligand field and coordination geometry | Liquid | Readily available; provides information on complex formation and speciation in solution. | Provides indirect structural information; spectral features can be broad and overlapping. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Information about the electronic structure of the paramagnetic Cu(II) center (g-values, hyperfine coupling) | Solid, Frozen Solution | Highly sensitive to the local environment of the paramagnetic metal ion. | Only applicable to paramagnetic species; provides indirect structural information. |
Quantitative Data Summary
The following tables summarize key quantitative data obtained from XAS and complementary techniques for various copper(II)-glycinate complexes.
Table 1: Structural Parameters from XAS (EXAFS) for Copper(II)-Glycinate Complexes in Aqueous Solution
| Complex | Shell | Coordination Number (N) | Bond Distance (R, Å) |
| Mono(glycinato)copper(II) | Cu-O/N (equatorial) | 4 | ~1.97 |
| Cu-O (axial) | 2 | ~2.33 | |
| Bis(glycinato)copper(II) | Cu-O/N (equatorial) | 4 | ~1.98 |
| Cu-O (axial) | 2 | ~2.27 | |
| Tris(glycinato)copper(II) | Cu-O/N (equatorial) | 4 | ~2.02 |
| Cu-N (axial) | 1 | ~2.23 | |
| Cu-O (axial) | 1 | ~2.60 |
Note: The distinction between oxygen and nitrogen backscatterers in the equatorial plane is often difficult with EXAFS due to their similar atomic numbers.
Table 2: Comparison of Bond Lengths from EXAFS and Single-Crystal XRD for cis-Bis(glycinato)copper(II) monohydrate
| Bond | EXAFS (Å) | Single-Crystal XRD (Å)[1][2] |
| Cu-N | ~1.98 | 1.993, 1.997 |
| Cu-O (glycinate) | ~1.98 | 1.968, 1.975 |
| Cu-O (water) | - | 2.378 |
Table 3: Spectroscopic Data from UV-Vis and EPR for Copper(II)-Glycinate Complexes
| Complex Species | UV-Vis λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | EPR g-values |
| [Cu(gly)]+ | ~730 | ~40 | g |
| [Cu(gly)2] | ~635 | ~60 | g |
Note: Spectroscopic parameters can vary with solvent and pH.
Experimental Protocols
X-ray Absorption Spectroscopy (XAS)
A detailed methodology for a typical XAS experiment on a copper(II)-glycinate complex in aqueous solution is outlined below.
1. Sample Preparation:
-
Prepare aqueous solutions of the copper(II)-glycinate complex at the desired concentration and pH.
-
Load the solution into a suitable sample holder with X-ray transparent windows (e.g., Kapton or Mylar).
-
For solid samples, grind the crystalline powder to a fine, uniform consistency and press it into a pellet or mount it on adhesive tape.
2. Data Collection:
-
XAS data are typically collected at a synchrotron radiation facility.
-
The Cu K-edge (around 8979 eV) is selected using a double-crystal monochromator.
-
Data can be collected in transmission mode for concentrated samples or in fluorescence mode for dilute samples.
-
The energy range should span from approximately 200 eV below the absorption edge to about 1000 eV above it to capture both the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.
-
Multiple scans should be collected and averaged to improve the signal-to-noise ratio.
3. Data Analysis:
-
Data Reduction: The raw absorption data is processed to subtract the pre-edge background and normalize the edge jump. This isolates the XAS signal (μ(E)).
-
EXAFS Extraction: The smooth atomic background absorption (μ0(E)) is subtracted from the post-edge region to extract the EXAFS oscillations, χ(E).
-
k-space Conversion: The energy scale is converted to photoelectron wavevector (k) space.
-
Fourier Transform: The k-weighted EXAFS data (knχ(k)) is Fourier transformed to yield a pseudo-radial distribution function, which shows peaks corresponding to different coordination shells around the absorbing copper atom.
-
Data Fitting: The isolated EXAFS signal for each coordination shell is fit using theoretical standards calculated from programs like FEFF. This fitting process yields structural parameters such as coordination number (N), interatomic distance (R), and the Debye-Waller factor (σ2), which accounts for thermal and static disorder.
Visualizing the Workflow and Concepts
Conclusion
X-ray Absorption Spectroscopy provides invaluable, element-specific insights into the local structure of copper(II)-glycinate complexes, particularly in non-crystalline states and aqueous solutions where other high-resolution techniques like single-crystal XRD are not applicable. While UV-Vis and EPR spectroscopy offer complementary electronic information, XAS directly probes the coordination environment, yielding quantitative data on bond lengths and coordination numbers. The synergy of these techniques offers a powerful arsenal (B13267) for the comprehensive characterization of metallo-drug candidates and bioinorganic systems, enabling a deeper understanding of their structure-activity relationships.
References
Organic vs. Inorganic Copper: A Comparative Analysis of Their Effects on Intestinal Cells
For Researchers, Scientists, and Drug Development Professionals
The form of copper supplementation, whether from inorganic salts or organically chelated minerals, has a significant impact at the cellular level within the intestine. This guide provides a comprehensive comparison of the effects of organic and inorganic copper sources on intestinal cells, supported by experimental data to inform research and development in nutrition and therapeutics.
Key Findings
Organic copper sources, such as copper proteinate and glycinate, generally exhibit higher bioavailability and lower cytotoxicity compared to inorganic sources like copper sulfate.[1][2] The cellular responses to different copper forms vary significantly in terms of copper uptake, oxidative stress, and the activation of cellular stress pathways.
Data Presentation
Table 1: Cytotoxicity and Cell Viability
| Copper Source | Cell Line | Concentration | Effect on Cell Viability | Citation |
| Inorganic | ||||
| Copper Sulfate (CuSO₄) | IPEC-J2 | 30, 60, 120 µM | Significantly decreased | [1] |
| Caco-2 | 100 µM | Decreased cell proliferation | [3] | |
| Organic | ||||
| Copper Glycinate (Cu-Gly) | IPEC-J2 | 30, 60, 120 µM | Significantly decreased | [1] |
| Copper Proteinate (Cu-Pro) | IPEC-J2 | 30, 120 µM | Significantly higher viability than CuSO₄ and Cu-Gly | [1] |
| HT29, Caco-2 | Not specified | Negligible impact on extended growth | [4][5] | |
| Copper Organic Acid Chelate | HT29, Caco-2 | Not specified | Reduced growth | [4][5] |
Table 2: Copper Uptake and Bioavailability
| Copper Source | Cell Line / Model | Concentration | Key Findings on Uptake/Bioavailability | Citation |
| Inorganic | ||||
| Copper Sulfate (CuSO₄) | IPEC-J2 | 120 µM | Lower uptake rate compared to organic sources | [1] |
| In vitro digestion | Not applicable | Lower bioaccessibility than organic forms in purified diet systems | [6][7] | |
| Organic | ||||
| Copper Proteinate (Cu-Pro) | IPEC-J2 | 120 µM | Highest uptake rate (Cu-Pro > Cu-Gly > CuSO₄) | [1] |
| Copper Glycinate (Cu-Gly) | IPEC-J2 | 120 µM | Higher uptake rate than CuSO₄ | [1] |
| Copper Amino Acid Chelate | In vitro digestion | Not applicable | Higher bioaccessibility than CuSO₄ | [6][7] |
Table 3: Oxidative Stress Markers
| Copper Source | Cell Line | Concentration | Intracellular ROS | MDA Content | GSH/GSSG Ratio | SOD Activity/Expression | Citation |
| Inorganic | |||||||
| Copper Sulfate (CuSO₄) | IPEC-J2 | 30, 120 µM | Significantly increased | Increased (less than Cu-Pro) | Lowest ratio (3.2-fold decrease) | SOD1 protein not significantly increased at 30µM | [1] |
| Organic | |||||||
| Copper Glycinate (Cu-Gly) | IPEC-J2 | 30 µM | Significantly increased | Increased | Decreased (2.1-fold) | SOD1 protein significantly increased at 120µM | [1] |
| 120 µM | No significant difference from control | - | - | [1] | |||
| Copper Proteinate (Cu-Pro) | IPEC-J2 | 30 µM | Significantly increased | Highest increase (2-fold) | Decreased (1.9-fold) | SOD1 protein significantly increased at both concentrations | [1] |
| 120 µM | No significant difference from control | - | - | [1] | |||
| Copper Organic Acid Chelate | HT29, Caco-2 | Not specified | Striking and sustained generation | Not specified | Not specified | Not specified | [4][5] |
Experimental Protocols
Cell Culture and Treatment: Human colon adenocarcinoma cells (Caco-2 and HT29) and porcine small intestinal epithelial cells (IPEC-J2) are commonly used models.[1][4] Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). For experiments, cells are exposed to various concentrations of inorganic (e.g., CuSO₄) and organic (e.g., Cu-Gly, Cu-Pro) copper sources for defined periods, such as a 2-hour acute exposure followed by a 10-hour recovery.[4][8]
Cell Viability Assays: Cell viability is often assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.[1] The 5-ethynyl-2´-deoxyuridine (EdU) staining assay can also be used to measure cell proliferation.[1]
Copper Uptake Analysis: Intracellular copper content is quantified using inductively coupled plasma mass spectrometry (ICP-MS) after cell lysis.[1]
Oxidative Stress Measurement:
-
Intracellular Reactive Oxygen Species (ROS): ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]
-
Malondialdehyde (MDA): MDA, a marker of lipid peroxidation, is quantified using commercially available kits.[1]
-
Glutathione (B108866) (GSH) and Glutathione Disulfide (GSSG): The ratio of reduced to oxidized glutathione is determined by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Superoxide Dismutase (SOD) Activity: Total SOD activity is measured using assay kits.[1]
Western Blotting for Protein Expression: The expression levels of key proteins involved in copper transport (e.g., CTR1, ATP7A), peptide transport (PepT1), and antioxidant defense (e.g., SOD1) are analyzed by Western blotting.[1]
Signaling Pathways and Cellular Responses
The source of copper significantly influences cellular signaling and stress responses.
References
- 1. Different Sources of Copper Effect on Intestinal Epithelial Cell: Toxicity, Oxidative Stress, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological levels of copper exert toxic effects in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute exposure to organic and inorganic sources of copper: Differential response in intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute exposure to organic and inorganic sources of copper: Differential response in intestinal cell lines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro bioaccessibility of inorganic and organic copper in different diets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute exposure to organic and inorganic sources of copper: Differential response in intestinal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
stability comparison between copper L-aspartate and copper glycinate
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and nutraceutical development, the selection of a metal-amino acid complex is a critical decision governed by its stability and bioavailability. This guide provides an in-depth, objective comparison of two widely utilized copper complexes: Copper L-Aspartate and Copper Glycinate (B8599266). By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Quantitative Stability Data
The stability of a metal complex is paramount to its efficacy and is quantified by its stability constant (log β). A higher log β value signifies a more stable complex, indicating a stronger bond between the metal ion and the ligand. The following table summarizes the stability constants for Copper L-Aspartate and Copper Glycinate, compiled from various studies. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.
| Complex Species | Copper L-Aspartate (log β) | Copper Glycinate (log β) |
| [Cu(L)]⁺ | ~8.3 - 9.2 | ~8.1 - 8.6 |
| [Cu(L)₂] | ~15.2 - 16.5 | ~15.0 - 15.6 |
Note: The ranges in the log β values reflect data from multiple sources determined under varying experimental conditions.[1]
Based on the available data, Copper L-Aspartate generally exhibits slightly higher stability constants compared to Copper Glycinate for both the 1:1 and 1:2 complexes.[1] This suggests that, under similar conditions, Copper L-Aspartate forms a more stable complex with the copper ion. This enhanced stability can be attributed to the potential for L-aspartate to act as a tridentate ligand, coordinating with the copper ion through the amino group and both carboxylate groups, whereas glycine (B1666218) acts as a bidentate ligand.[1]
The stability of these complexes is also pH-dependent. At lower pH values, the amino and carboxyl groups of the amino acids are protonated, competing with the copper ion for binding and thus reducing the stability of the copper complexes.[1] As the pH increases, these groups deprotonate, becoming more available to coordinate with the copper ion, leading to the formation of more stable complexes.[1]
Bioavailability and Absorption
While stability is a crucial factor, the ultimate biological efficacy of a copper supplement is determined by its bioavailability. Amino acid chelates, such as copper aspartate and copper glycinate, are generally considered to have higher bioavailability than inorganic copper sources. This is because they are absorbed intact through dipeptide transport pathways in the intestine, which is more efficient than the absorption of free metal ions.
Direct comparative studies on the bioavailability of copper L-aspartate versus copper glycinate are limited. However, studies on copper glycinate have shown its superior bioavailability compared to inorganic copper sulfate (B86663) in animal models.[2][3] For instance, one study in steers found that the relative bioavailability of copper from copper glycinate was significantly greater than from copper sulfate, especially in the presence of dietary antagonists like sulfur and molybdenum.[3] Another study, however, reported a lower relative bioavailability of copper glycinate compared to copper sulfate in steers fed a high antagonist diet.[2][4]
While specific data for copper L-aspartate is scarce, the general principles of amino acid chelate absorption suggest it would also have enhanced bioavailability compared to inorganic forms. The slightly higher stability of the copper L-aspartate complex might influence its behavior in the gastrointestinal tract, potentially protecting the copper ion from interactions with dietary inhibitors and facilitating its delivery to the intestinal absorption sites. Further research is needed to provide a definitive comparison of the bioavailability of these two complexes.
Experimental Protocols
The determination of stability constants for metal-amino acid complexes is typically performed using potentiometric titration. This method allows for the precise measurement of the equilibrium concentrations of the complex species in solution.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
Objective: To determine the stepwise and overall stability constants (β) of Copper L-Aspartate and Copper Glycinate complexes.
Materials:
-
Copper(II) salt (e.g., CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O), analytical grade
-
L-Aspartic acid, high purity
-
Glycine, high purity
-
Standardized carbonate-free sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized nitric acid (HNO₃) or perchloric acid (HClO₄) solution (e.g., 0.1 M)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄), analytical grade
-
High-purity deionized water
-
pH meter with a combination glass electrode, calibrated with standard buffers
-
Thermostated reaction vessel with a magnetic stirrer
-
Precision burette
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the copper(II) salt of a known concentration.
-
Prepare stock solutions of L-aspartic acid and glycine of known concentrations.
-
Prepare a stock solution of the inert salt to maintain a constant ionic strength (e.g., 1.0 M).
-
-
Titration Setup:
-
In the thermostated reaction vessel, place a known volume of the amino acid solution and the inert salt solution to achieve the desired initial concentrations and ionic strength.
-
Add a known volume of the copper(II) salt solution to achieve the desired metal-to-ligand ratio (e.g., 1:2 or 1:5).
-
Add a known amount of standardized acid to lower the initial pH and ensure the amino acid is fully protonated.
-
Immerse the calibrated pH electrode into the solution and start the magnetic stirrer.
-
-
Titration:
-
Allow the solution to equilibrate and record the initial pH.
-
Add the standardized NaOH solution in small, precise increments using the burette.
-
After each addition, allow the solution to reach equilibrium and record the stable pH reading and the volume of NaOH added.
-
Continue the titration until the pH reaches a plateau, indicating the completion of the reaction.
-
-
Data Analysis:
-
The collected data (volume of titrant vs. pH) is used to calculate the protonation constants of the amino acid and the stability constants of the copper complexes.
-
This is typically done using specialized computer programs that perform non-linear least-squares regression analysis of the titration curves. The program refines the stability constants to achieve the best fit between the experimental and calculated pH values.
-
Mandatory Visualizations
To visually represent the concepts and processes described, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the comparative determination of stability constants.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative bioavailability of organic bis-glycinate bound copper relative to inorganic copper sulfate in beef steers fed a high antagonist growing diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of copper from copper glycinate in steers fed high dietary sulfur and molybdenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Efficacy of Cupric Glycinate and Copper Gluconate for Immune Support: A Guide for Researchers and Drug Development Professionals
An objective analysis of the available experimental data on the immunomodulatory and bioavailability characteristics of two common copper supplements.
Introduction
Copper is an essential trace mineral vital for a myriad of physiological processes, including robust immune function. Its deficiency has been linked to increased susceptibility to infections, neutropenia, and impaired function of various immune cells. Consequently, copper supplementation is often considered to bolster immune defenses. Among the various forms available, organic chelates like cupric glycinate (B8599266) and copper gluconate are prevalent. This guide provides a detailed comparison of their efficacy for immune support, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Bioavailability: A Comparative Overview
The efficacy of a mineral supplement is fundamentally dependent on its bioavailability – the fraction of the ingested nutrient that is absorbed and utilized by the body. Emerging evidence suggests a significant difference in the bioavailability of cupric glycinate and copper gluconate.
Table 1: Bioavailability Comparison of Copper Forms
| Copper Form | Chelate Type | Relative Bioavailability | Key Findings |
| This compound | Amino Acid Chelate | High | Generally considered to have superior absorption due to the chelation with the amino acid glycine, which utilizes amino acid transport pathways.[1][2] |
| Copper Gluconate | Organic Acid Chelate | Intermediate | Considered to have better bioavailability than inorganic forms like copper sulfate, but generally lower than amino acid chelates.[1] |
| Copper Sulfate | Inorganic Salt | Lower | Often used as a reference in bioavailability studies; its absorption can be hindered by various dietary factors.[3] |
Note: Direct comparative human clinical trials on the bioavailability of this compound versus copper gluconate are limited. The information is largely derived from in vitro studies, animal models, and inferences from comparisons with other copper forms.
Experimental Protocol: Relative Bioavailability Assessment in Animal Models
A common method to determine the relative bioavailability of different mineral sources is through slope-ratio assays in animal models.
-
Animal Model: Typically, rats or livestock are depleted of the mineral (in this case, copper) by feeding a deficient basal diet for a specified period.
-
Supplementation: Different groups of animals are then supplemented with graded levels of the copper sources being tested (e.g., this compound, copper gluconate, and a reference standard like copper sulfate).
-
Tissue Analysis: After the supplementation period, key tissues that reflect copper status, such as the liver and blood (plasma/serum), are collected.
-
Copper Measurement: The concentration of copper in these biological samples is determined using analytical techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: The bioavailability of the test sources is calculated relative to the reference standard by comparing the slopes of the regression lines of tissue copper concentration against the dietary copper intake.
Immunomodulatory Effects: A Head-to-Head Analysis
While direct comparative studies on the immunomodulatory effects of this compound and copper gluconate are scarce, in vitro evidence for each compound provides insights into their potential roles in supporting the immune system.
This compound: In Vitro Immunomodulatory Activity
A key study investigated the effects of copper bis-glycinate (Cbg) on various human immune cells.[4][5][6][7]
Table 2: Effects of Cupric Bis-glycinate on Immune Cells (In Vitro)
| Immune Cell Type | Experimental Condition | Key Findings |
| Peripheral Blood Mononuclear Cells (PBMCs) | Stimulated with anti-CD3/CD28 antibodies | Dose-dependent inhibition of cell proliferation.[4] |
| CD4+ Helper T cells | Stimulated | Dose-dependent decrease in IL-2 and IL-17 production.[5] |
| Monocytic THP-1 cells | Stimulated with LPS | Significant reduction in TNF-α secretion and a moderate reduction in IL-6 secretion.[5] |
| Jurkat T-cells | Stimulated | Dose-dependent inhibition of intracellular calcium influx.[6] |
Copper Gluconate: Evidence for Antiviral and Immunomodulatory Potential
Research on the direct immunomodulatory effects of copper gluconate is less extensive. However, some studies have highlighted its potential in specific immunological contexts.
Table 3: Immunological Effects of Copper Gluconate
| Study Type | Experimental Model | Key Findings |
| In Vitro | Vero E6 cells infected with SARS-CoV-2 | Mitigated viral infection, suggesting a potential role in antiviral defense. |
| In Vitro | Macrophage cell line | At low concentrations (<10 μM), copper ions (form not always specified but contextually relevant) promoted the expression of M2 (anti-inflammatory) macrophage-related genes. Higher concentrations stimulated pro-inflammatory markers.[8][9] |
Signaling Pathways in Copper-Mediated Immunity
Copper's influence on the immune system is mediated through its role as a cofactor for numerous enzymes and its involvement in key signaling pathways. Understanding these pathways is crucial for developing targeted immunomodulatory therapies.
Copper's Role in Immune Cell Signaling
Copper is known to influence critical signaling cascades within immune cells, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory responses and cytokine production.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the immunomodulatory effects of copper compounds.
In Vitro Cytokine Profiling Workflow
Lymphocyte Proliferation Assay Workflow
References
- 1. Copper (Gluconate/Bisglycinate) – NutritionBase [nutritionbase.org]
- 2. Copper citrate or glycinate: Which is better?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the immunomodulatory effects of cobalt, copper and magnesium ions in a pro inflammatory environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the immunomodulatory effects of cobalt, copper and magnesium ions in a pro inflammatory environment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Different Copper Sources on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of various copper sources on the gut microbiota, supported by experimental data. As an essential trace element, copper's role in animal nutrition and health is well-established. However, the form in which copper is delivered can significantly alter its bioavailability and, consequently, its impact on the complex ecosystem of the gut microbiome. This document aims to objectively present the current scientific findings to aid in the selection of appropriate copper sources for research and development.
Data Presentation: A Comparative Analysis of Copper Sources
The following tables summarize the quantitative data from various studies, comparing the effects of different inorganic and organic copper sources on key performance and gut health indicators in swine.
Table 1: Effect of Different Copper Sources on Growth Performance in Weanling Pigs
| Copper Source | Dosage (mg/kg) | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Diarrhea Incidence | Reference |
| Inorganic | |||||
| Copper Sulfate (CuSO₄) | 20 | Increased | Improved | - | [1] |
| Copper Sulfate (CuSO₄) | 100 | Improved | No significant difference | - | [2] |
| Copper Sulfate (CuSO₄) | 200 | Improved ADG | Tended to improve | - | |
| Tribasic Copper Chloride (TBCC) | 10-80 | Lower than CuPro at 80 mg/kg | Higher than CuPro | Significantly decreased (>80 mg/kg) | [3] |
| Tribasic Copper Chloride (TBCC) | 200 | - | Tended to improve | - | |
| Organic | |||||
| Copper Proteinate (CuPro) | 10-80 | Higher than TBCC at 80 mg/kg | Lower than TBCC | Significantly decreased (>20 mg/kg) | [3] |
| Copper-Glycine (Cu-Gly) | 20 | Increased | Improved | - | [1] |
| Copper-Amino Acid Complex (CuAA) | 50 | Improved | Improved | - | [2] |
| Cu-hydroxy-4-methylthio butanoate (CuHMB) | 50 | Improved | Improved | - | [2] |
Table 2: Bioavailability and Copper Excretion of Different Copper Sources in Pigs
| Copper Source | Dosage (mg/kg) | Relative Bioavailability (%) | Copper Retention | Fecal Copper Excretion | Reference |
| Inorganic | |||||
| Copper Sulfate (CuSO₄) | 20 | Lower than organic sources | Lower than organic sources | Higher than organic sources | [1] |
| Copper Sulfate (CuSO₄) | 100 | Lower than organic sources | - | Higher than organic sources | [2] |
| Tribasic Copper Chloride (TBCC) | 80 and above | 100 (Reference) | Lower than CuPro | Higher than CuPro | [3] |
| Organic | |||||
| Copper Proteinate (CuPro) | 80 and above | 156-263 | Higher than TBCC | Lower than TBCC | [3] |
| Copper-Glycine (Cu-Gly) | 20 | Higher than CuSO₄ | Higher than CuSO₄ | Lower than CuSO₄ | [1] |
| Copper-Amino Acid Complex (CuAA) | 100 | Higher than CuSO₄ | - | Lower than CuSO₄ | [2] |
| Cu-hydroxy-4-methylthio butanoate (CuHMB) | 100 | Higher than CuSO₄ | - | Lower than CuSO₄ | [2] |
Table 3: Impact of Different Copper Sources on Gut Microbiota Composition in Pigs
| Copper Source | Dosage (mg/kg) | Microbial Diversity | Key Microbial Changes | Reference |
| Inorganic | ||||
| Copper Sulfate (CuSO₄) | 20 | Lowest diversity | Lower relative abundance of Prevotella, Lactobacillus, Megasphaera | [1][4] |
| Organic | ||||
| Copper-Glycine (Cu-Gly) | 20 | Higher than CuSO₄ | Higher Firmicutes/Bacteroidetes ratio; Higher relative abundance of Prevotella, Lactobacillus, Megasphaera | [1][4] |
| Copper Proteinate | 20 | - | Higher Firmicutes/Bacteroidetes ratio | [1] |
| Cu-hydroxy-4-methylthio butanoate (CuHMB) | 100 | - | Higher relative abundance of Prevotella, Lactobacillus, Megasphaera | [4] |
Table 4: Effect of Different Copper Sources on Short-Chain Fatty Acid (SCFA) Production in Rabbits
| Copper Source | Dosage (mg/kg) | Acetic Acid | Propionic Acid | Butyric Acid | Valeric Acid | Hexanoic Acid | Reference |
| Inorganic | |||||||
| Copper Sulfate (CuSO₄) | 20 | Higher than organic | Higher than organic | Higher than CuCit | Higher than organic | Higher than organic | |
| Dicopper Chloride Trihydroxide | 20 | Higher than organic | Higher than organic | Higher than CuCit | Higher than organic | Higher than organic | |
| Organic | |||||||
| Cupric Citrate (CuCit) | 20 | Lower than inorganic | Lower than inorganic | Significantly lower than inorganic | Lower than inorganic | Lower than inorganic | |
| Copper Glycinate | 20 | Lower than inorganic | Lower than inorganic | Lower than inorganic | Lower than inorganic | Lower than inorganic |
Experimental Protocols
Key Experiment: Copper Supplementation and Gut Microbiota Analysis in Swine
This section details a typical experimental protocol used to assess the impact of different copper sources on the gut microbiota of growing pigs, synthesized from multiple cited studies.[1][2][4]
1. Animals and Housing:
-
Subjects: Weanling pigs (e.g., Duroc × Landrace × Yorkshire), typically around 21-28 days of age, are randomly allocated to different dietary treatment groups.
-
Housing: Pigs are housed in individual pens or metabolism cages in an environmentally controlled room to prevent cross-contamination and allow for individual feed intake and fecal collection.
-
Acclimation: An acclimation period of 7 days is usually provided to allow the pigs to adapt to the new environment and basal diet.
2. Diets and Experimental Design:
-
Basal Diet: A corn-soybean meal-based basal diet is formulated to meet the nutritional requirements of the pigs, with no additional copper supplementation.
-
Treatments: Different copper sources (e.g., CuSO₄, TBCC, Cu-proteinate, Cu-glycine) are added to the basal diet at specified concentrations (e.g., 20, 50, 100, 200 mg/kg). A control group receives only the basal diet.
-
Feeding: Pigs have ad libitum access to their respective diets and fresh water throughout the experimental period (typically 28-42 days).
3. Sample Collection:
-
Fecal Samples: Fresh fecal samples are collected from each pig at specified time points (e.g., day 0, 21, and 42). Samples are collected directly from the rectum or immediately after defecation to minimize environmental contamination.
-
Tissue Samples: At the end of the trial, a subset of pigs from each group may be euthanized to collect intestinal content (e.g., from the ileum and cecum) and tissues (e.g., liver, intestinal mucosa) for further analysis.
-
Storage: All samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
4. Gut Microbiota Analysis (16S rRNA Gene Sequencing):
-
DNA Extraction: Total genomic DNA is extracted from the fecal or intestinal content samples using a commercial DNA isolation kit according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers.
-
Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The raw sequencing data is processed to filter out low-quality reads, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated. Statistical analyses are performed to identify significant differences in the microbial composition between the different treatment groups.
5. Short-Chain Fatty Acid (SCFA) Analysis:
-
Sample Preparation: Fecal or intestinal content samples are homogenized with a solution (e.g., metaphosphoric acid) to extract the SCFAs.
-
Analysis: The concentrations of major SCFAs (acetate, propionate, and butyrate) are determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key pathways and workflows involved in the assessment of copper sources on gut microbiota.
Caption: Copper absorption and its interaction with gut microbiota.
Caption: Experimental workflow for assessing copper's impact on gut microbiota.
References
in vivo studies validating the therapeutic effects of cupric glycinate
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic performance of cupric glycinate (B8599266) against other copper alternatives, supported by experimental data. The focus is on bioavailability, physiological effects, and potential therapeutic applications, with detailed experimental protocols and visual representations of key biological pathways.
I. Comparative Bioavailability of Cupric Glycinate
A primary indicator of a therapeutic agent's efficacy is its bioavailability. In vivo studies, predominantly in animal models, have compared this compound to the more common inorganic alternative, copper sulfate (B86663).
Table 1: Bioavailability of this compound vs. Copper Sulfate in Steers
| Parameter | This compound | Copper Sulfate | Relative Bioavailability of this compound (%) | Study Conditions | Citation |
| Plasma Cu | Higher | Lower | 140 | 2 mg Mo/kg DM for 120d | [1] |
| Liver Cu | Higher | Lower | 131 | 2 mg Mo/kg DM for 120d | [1] |
| Ceruloplasmin | Higher | Lower | 140 | 2 mg Mo/kg DM for 120d | [1] |
| Plasma Cu | Higher | Lower | 144 | 6 mg Mo/kg DM for 28d | [1] |
| Liver Cu | Higher | Lower | 150 | 6 mg Mo/kg DM for 28d | [1] |
| Ceruloplasmin | Higher | Lower | 157 | 6 mg Mo/kg DM for 28d | [1] |
| Liver Cu | Similar | Similar | 115 | 0.3% S and 2 mg Mo/kg DM for 90d | [2][3][4][5] |
DM: Dry Matter; Mo: Molybdenum; S: Sulfur
The data indicates that under conditions with high dietary antagonists (molybdenum and sulfur), which can impair copper absorption, this compound demonstrates significantly higher bioavailability compared to copper sulfate.[1] However, in the absence of high antagonistic pressure and with adequate initial copper status, the bioavailability of this compound was found to be similar to copper sulfate.[2][3][4][5]
II. Experimental Protocols
Bioavailability Study in Steers (Hansen et al., 2008)[1]
-
Objective: To determine the bioavailability of copper glycinate relative to feed-grade copper sulfate in steers fed diets high in sulfur and molybdenum.
-
Subjects: Sixty Angus and Angus-Simmental cross steers, averaging 9 months of age and 277 kg initial body weight.
-
Experimental Design: Steers were blocked by weight and breed and randomly assigned to one of five treatments:
-
Control (no supplemental copper)
-
5 mg of Cu/kg of DM from CuSO₄
-
10 mg of Cu/kg of DM from CuSO₄
-
5 mg of Cu/kg of DM from this compound
-
10 mg of Cu/kg of DM from this compound
-
-
Diet: A corn silage-based diet was individually fed.
-
Phase 1 (120 days): Supplemented with 2 mg of Mo/kg of diet DM and 0.15% S.
-
Phase 2 (28 days): Supplemented with 6 mg of Mo/kg of diet DM and 0.15% S.
-
-
Data Collection: Blood and liver samples were collected to measure plasma copper, liver copper, and ceruloplasmin levels.
-
Statistical Analysis: Bioavailability was calculated using multiple linear regression of final plasma copper, liver copper, and ceruloplasmin values on dietary copper intake.
III. Therapeutic Effects and Underlying Mechanisms
While direct in vivo therapeutic studies on this compound are limited, the broader research on copper compounds highlights several potential therapeutic avenues. Copper is essential for numerous physiological processes, and its chelated forms, like this compound, are proposed to offer enhanced delivery.
A. Immunomodulatory Effects
In vivo studies in broiler chickens have demonstrated that supplementation with a copper-glycine chelate can stimulate the immune system.
Table 2: Effects of Copper-Glycine Chelate on Immune Parameters in Broiler Chickens
| Immune Parameter | Control (No added Cu) | Copper Sulfate | Copper-Glycine Chelate | Effect of Cu-Gly Chelate | Citation |
| CD3+ CD4+ T lymphocytes (%) | Lower | Increased | Significantly Increased | Activation of Th1 cellular immune response | [6] |
| CD3+ CD8+ T lymphocytes (%) | Lower | Increased | Significantly Increased | Activation of Th1 cellular immune response | [6] |
| Ceruloplasmin concentration | Lower | Increased | Significantly Increased | Enhanced antioxidant capacity | [6] |
| Superoxide Dismutase activity | Lower | Increased | Significantly Increased | Enhanced antioxidant capacity | [6] |
| IL-2 concentration | Lower | Increased | Significantly Increased | Potentiation of immune response | [6] |
These findings suggest that the organic form of copper, as a glycinate chelate, is particularly effective in enhancing the cellular immune response.[6]
Caption: Role of Copper-Glycine Chelate in Th1 Immune Response.
B. Bone Metabolism and Regeneration
Copper is a critical cofactor for lysyl oxidase, an enzyme essential for the cross-linking of collagen and elastin, which are vital components of the bone matrix.[7] In vivo studies in rats have shown that dietary copper in a glycine (B1666218) complex can positively influence bone metabolism.
Specifically, rats treated with a copper-glycine complex demonstrated increased mechanical endurance of their bones.[7] Furthermore, regardless of the concentration, the copper-glycine treatment led to an increase in the real bone volume in the epiphysis.[7]
Caption: Influence of this compound on Bone Formation.
C. Angiogenesis and Wound Healing
While no in vivo studies were found that specifically used this compound for wound healing, research on other copper compounds has established copper's role in promoting angiogenesis (the formation of new blood vessels), a critical process in wound repair. Copper ions have been shown to stimulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.
Caption: Postulated Role of Copper in Angiogenesis.
IV. Conclusion
The available in vivo evidence strongly supports the superior bioavailability of this compound over copper sulfate, particularly in the presence of dietary antagonists. This enhanced bioavailability may lead to more effective correction of copper deficiencies and more pronounced physiological effects.
While direct evidence for the therapeutic use of this compound in specific disease models is still emerging, its demonstrated effects on the immune system and bone health in animal studies are promising. The established role of copper in critical biological processes like angiogenesis further suggests that this compound, as a highly bioavailable form of copper, holds significant potential as a therapeutic agent.
Further research is warranted to explore the efficacy of this compound in in vivo models of inflammatory diseases, wound healing, and bone regeneration to fully elucidate its therapeutic potential.
References
- 1. Copper(II)-selective chelation improves function and antioxidant defences in cardiovascular tissues of rats as a model of diabetes: comparisons between triethylenetetramine and three less copper-selective transition-metal-targeted treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual Role of Selected Antioxidants Found in Dietary Supplements: Crossover between Anti- and Pro-oxidant Activities in the Presence of Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. frontiersin.org [frontiersin.org]
- 7. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cupric Glycinate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Cupric Glycinate (B8599266) Waste
This document provides procedural, step-by-step guidance for the safe and compliant disposal of cupric glycinate and other copper-containing waste streams commonly generated in research, drug development, and other scientific applications. Adherence to these protocols is crucial for protecting personnel and the environment. This compound is classified as harmful if swallowed, a skin and eye irritant, and very toxic to aquatic life.[1][2][3] Therefore, it must be managed as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][5]
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Spill Management: In case of a spill, avoid dust formation.[6][8] Collect the spilled material using a method that does not generate dust (e.g., gently sweeping, using a dust-binding material) and place it in a sealed, labeled container for hazardous waste disposal.[1][8] Do not discharge into drains or surface waters.[1][6][8]
General Disposal Principles
All chemical waste, including this compound and its solutions, must be treated as hazardous waste.[9]
-
Do Not Dispose Down the Drain: Never dispose of this compound or any copper compound solutions down the sink.[6][9] Copper is highly toxic to aquatic life, and this method of disposal is illegal in most jurisdictions.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions.[10] Store in a designated "Satellite Accumulation Area" (SAA).[11][12]
-
Container Requirements: Waste must be stored in a sturdy, leak-proof container that is chemically compatible with the waste.[10][12][13] The container must be kept securely closed except when adding waste.[9][11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents (i.e., "Hazardous Waste: this compound").[9][10][11]
Quantitative Data Summary
For the in-lab chemical treatment of aqueous this compound waste, the following table provides a summary of key quantitative parameters for the precipitation of copper ions. This procedure aims to convert the soluble, toxic copper into a more stable, insoluble solid.
| Parameter | Value | Reagent | Purpose |
| Precipitation Reagent | 2x molar excess | Sodium Phosphate (B84403) (Na₃PO₄) | To precipitate copper ions as insoluble copper(II) phosphate.[10] |
| Alternative Precipitant | 1 M solution | Sodium Carbonate (Na₂CO₃) | To precipitate copper ions as insoluble copper(II) carbonate. |
| Alternative Precipitant | 1 M solution | Sodium Hydroxide (NaOH) | To precipitate copper ions as insoluble copper(II) hydroxide. |
| Final pH of Filtrate | 6 - 8 | Dilute acid or base | To neutralize the remaining liquid before final disposal assessment. |
Experimental Protocol: In-Lab Treatment of Aqueous this compound Waste
For laboratories that generate aqueous waste containing this compound, an in-lab chemical precipitation procedure can be employed to convert the soluble copper into an insoluble solid. This significantly reduces its immediate environmental hazard before collection by a certified hazardous waste disposal service.[9]
Materials Required:
-
Aqueous this compound waste
-
Sodium phosphate tribasic (Na₃PO₄·12H₂O)
-
Large beaker
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper, receiving flask)
-
Deionized water
-
pH paper or pH meter
-
Labeled hazardous waste container for solid copper waste
-
Labeled hazardous waste container for the filtrate (liquid waste)
Step-by-Step Procedure:
-
Segregation and Preparation: Collect all aqueous waste containing this compound in a designated, properly labeled, and sealed container within a chemical fume hood.[9]
-
Precipitation:
-
For every liter of aqueous copper solution, slowly add a 2x molar excess of sodium phosphate while stirring.[10] For example, a 0.1 M solution of a copper compound would require approximately 51 grams of sodium phosphate dodecahydrate per liter for a 2x molar excess.[10]
-
A turquoise precipitate of copper(II) phosphate will form.[10]
-
Continue stirring for at least 15 minutes to ensure the reaction is complete.[9]
-
-
Filtration:
-
Washing: Wash the precipitate on the filter paper with a small amount of deionized water to remove any soluble impurities.
-
Solid Waste Collection:
-
Filtrate Management:
-
The remaining liquid (filtrate) should be checked for residual copper content and pH.
-
Neutralize the pH to between 6 and 8.[9]
-
Even after treatment, the filtrate should be collected in a labeled hazardous waste container for aqueous waste and disposed of through your institution's Environmental Health and Safety (EHS) department.[9] Do not assume the filtrate is safe for drain disposal without explicit permission from your EHS department and analytical testing to confirm it meets local sewer discharge limits. [9]
-
-
Final Disposal: Contact your institution's EHS or equivalent hazardous waste management service to arrange for the pickup of both the solid copper waste and the treated filtrate.[9][11]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to Remove Copper from Wastewater - VentilAQUA [ventilaqua.com]
- 3. Removal of Copper Ions from Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Equilibrium and Precipitation Reactions- Precipitates and Complexes of Copper (II) – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 5. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
- 6. Copper oxide disposal | UK Science Technician Community [community.preproom.org]
- 7. Copper-based laboratory waste: Its application as a catalyst and recovery [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. flinnsci.ca [flinnsci.ca]
- 11. iwaponline.com [iwaponline.com]
- 12. Copper Precipitation Methods - 911Metallurgist [911metallurgist.com]
- 13. reddit.com [reddit.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cupric Glycinate
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with cupric glycinate (B8599266). Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Hazard Identification and Safety Data
Cupric glycinate is harmful if swallowed, inhaled, or comes into contact with skin.[1] It causes serious eye irritation and skin irritation.[1][2][3] It is also very toxic to aquatic life, with long-lasting effects.[2][3][4][5]
The following table summarizes key quantitative safety and physical data.
| Parameter | Value | Source(s) |
| Occupational Exposure Limits | ||
| Permissible Exposure Limit (TWA) | 1 mg/m³ (as Copper dust/mist) | [6] |
| ACGIH TWA (for Copper Sulfate) | 1 mg/m³ (dust and mist, as Cu) | [3] |
| ACGIH TWA (for Copper Sulfate) | 0.2 mg/m³ (fumes/smoke, as Cu) | [3] |
| Physical/Chemical Properties | ||
| Flash Point | 99.5°C - 100°C | [1][7] |
| Decomposition Temperature | approx. 200°C | [2][3][8] |
| pH (1% solution) | 3.5 - 4.5 | [9] |
Required Personal Protective Equipment (PPE)
A thorough assessment of the risks associated with the specific experimental procedure should always be conducted to determine the appropriate level of PPE. However, the following represents the minimum required equipment when handling this compound.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][7][10]
-
Skin Protection :
-
Gloves : Wear impervious, chemical-resistant gloves. Gloves must be inspected for integrity before each use.[3][4]
-
Clothing : A lab coat or fire/flame-resistant and impervious clothing is required.[4][10] For tasks with a higher risk of exposure, a chemical-protection suit may be necessary.[11]
-
Footwear : Waterproof boots should be worn, especially during spill cleanup or large-scale handling.[6][12]
-
-
Respiratory Protection :
-
Operations should be conducted in a chemical fume hood to minimize dust and vapor inhalation.[1]
-
If exposure limits are exceeded, dust is generated, or irritation is experienced, a NIOSH-certified full-face respirator should be used.[3][7][10]
-
For emergencies, such as a large spill or fire, a self-contained breathing apparatus (SCBA) is mandatory.[1][2][10]
-
Operational Plan: Safe Handling Protocol
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
- Ensure a chemical fume hood is available and functioning correctly.[1]
- Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
- Locate and prepare spill cleanup materials. For small spills, this includes inert absorbent materials like sand, vermiculite, or diatomite.[1][6][12]
- Review the Safety Data Sheet (SDS) for this compound.[1][2][4][7][10]
- Ensure all containers are properly labeled.
2. Handling Procedure:
- Don all required personal protective equipment as outlined above.
- Conduct all weighing and solution preparation inside a chemical fume hood to prevent the generation and inhalation of dust.[1][7]
- Avoid direct contact with skin, eyes, and clothing.[1][10][12]
- Use non-sparking tools to prevent ignition sources.[7][10]
- Keep the container tightly closed when not in use.[1][12][13] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][12][13]
3. Post-Handling Decontamination:
- Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4][10]
- Clean the work area and any equipment used, ensuring all residues are collected for proper disposal.
- Take off contaminated clothing and wash it before reuse.[2][10] Store work clothing separately from personal items.[2][11]
- Properly doff and store or dispose of PPE.
Workflow for Safe Handling of this compound
Caption: A workflow illustrating the key steps for safely handling this compound.
Disposal Plan: Step-by-Step Guide
Due to its high toxicity to aquatic life, this compound and its containers must be disposed of as hazardous waste.[2][3] Do not discharge into drains or the environment.[7][10] The recommended method involves chemical precipitation to convert the soluble copper into a more stable, insoluble form.[14]
Materials Required:
-
1 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (B78521) (NaOH) solution
-
Appropriate beakers and stirring rod
-
pH paper or meter
-
Filtration apparatus (funnel, filter paper, receiving flask)
-
Labeled hazardous waste containers (one for solid heavy metal waste, one for aqueous waste)[14]
Disposal Protocol:
-
Dissolution : In a chemical fume hood, dissolve the this compound waste in a minimal amount of deionized water.[14]
-
Precipitation : While stirring, slowly add the 1 M sodium carbonate or 1 M sodium hydroxide solution. This will precipitate insoluble copper(II) carbonate (green solid) or copper(II) hydroxide (blue solid).[14]
-
Completion Check : Continue adding the precipitating agent until no more solid is formed. Check the pH to ensure the reaction is complete.
-
Filtration : Set up the filtration apparatus and carefully pour the mixture through the filter to separate the solid precipitate from the liquid filtrate.[14]
-
Solid Waste Collection : Transfer the filter paper containing the copper precipitate into a clearly labeled hazardous waste container designated for solid heavy metal waste.[14] This container should be collected by a certified hazardous waste disposal service.[14]
-
Filtrate Management : The liquid filtrate must be tested for residual copper content. If it meets local regulatory limits for drain disposal, it can be neutralized and flushed with copious amounts of water. Otherwise, it must be collected in a labeled hazardous waste container for aqueous waste.[14]
-
Contaminated Packaging : Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste. The packaging can then be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or disposal in a sanitary landfill.[7]
Workflow for Disposal of this compound Waste
Caption: A procedural diagram for the chemical treatment and disposal of this compound.
First Aid Measures
Immediate action is required in the event of exposure.
-
If Inhaled : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][10]
-
After Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical help.[1][4][10]
-
After Eye Contact : Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[1][7][10] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4][10]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][10]
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. download.basf.com [download.basf.com]
- 3. download.basf.com [download.basf.com]
- 4. Copper glycinate - Safety Data Sheet [chemicalbook.com]
- 5. download.basf.com [download.basf.com]
- 6. Copper Glycinate or Copper Bisglycinate SDS of Manufacturers [anmol.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. download.basf.com [download.basf.com]
- 9. chemolink.com [chemolink.com]
- 10. echemi.com [echemi.com]
- 11. download.basf.com [download.basf.com]
- 12. Copper Glycinate n Copper Bisglycinate Manufacturers, with SDS [mubychem.com]
- 13. vetpak.co.nz [vetpak.co.nz]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
